molecular formula C10H20N2O2 B103825 4-Amino-1-Boc-piperidine CAS No. 87120-72-7

4-Amino-1-Boc-piperidine

Cat. No.: B103825
CAS No.: 87120-72-7
M. Wt: 200.28 g/mol
InChI Key: LZRDHSFPLUWYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-Boc-piperidine, also known as this compound, is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRDHSFPLUWYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Record name boc-4-aminopiperidine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361501
Record name 4-Amino-1-Boc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87120-72-7
Record name tert-Butyl 4-aminopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87120-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-Boc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-amino-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-1-Boc-piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Amino-1-Boc-piperidine structural analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Analysis of 4-Amino-1-Boc-piperidine

Abstract

This compound (IUPAC name: tert-butyl 4-aminopiperidine-1-carboxylate; CAS No: 87120-72-7) is a pivotal bifunctional building block in medicinal chemistry and pharmaceutical development.[1] Its structure, incorporating a piperidine scaffold, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for synthesizing a wide array of complex molecules, including potent enzyme inhibitors and receptor modulators.[2] This guide provides a comprehensive structural analysis of this compound, detailing its conformational properties and summarizing the key spectroscopic data essential for its characterization. Detailed experimental protocols and illustrative workflows are included to support researchers in its application.

Molecular Structure and Conformational Analysis

This compound has the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol .[3] The core of the molecule is a piperidine ring, which predominantly adopts a chair conformation to minimize torsional and steric strain.

The conformational preference of substituents on a piperidine ring is a critical aspect of its structure. For 4-substituted piperidines, the substituent generally favors the equatorial position to avoid 1,3-diaxial interactions. In the case of this compound, the amino group (-NH₂) is expected to reside primarily in the equatorial position. This conformation is energetically more favorable than the axial conformation. Computational studies and conformational analysis of similar 4-substituted piperidines confirm that electrostatic and steric factors govern this preference.[4][5]

The large tert-butoxycarbonyl (Boc) group on the nitrogen at position 1 introduces rotational isomers (rotamers) due to hindered rotation around the N-C(O) amide bond. This can sometimes lead to peak broadening in NMR spectroscopy at room temperature.

Spectroscopic and Structural Data

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in a typical solvent like CDCl₃.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Integration Proton Assignment
~3.95 Broad Multiplet 2H H-2ax, H-6ax (Piperidine)
~2.80 Multiplet 2H H-2eq, H-6eq (Piperidine)
~2.70 Multiplet 1H H-4 (Piperidine)
~1.85 Multiplet 2H H-3ax, H-5ax (Piperidine)
~1.45 Singlet 9H -C(CH₃)₃ (Boc)
~1.25 Multiplet 2H H-3eq, H-5eq (Piperidine)

| ~1.20 | Broad Singlet | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Carbon Assignment
~154.8 C=O (Boc)
~79.5 -C (CH₃)₃ (Boc)
~49.5 C-4 (Piperidine)
~44.0 C-2, C-6 (Piperidine)
~35.0 C-3, C-5 (Piperidine)

| ~28.4 | -C(C H₃)₃ (Boc) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The analysis is typically performed on a neat sample using an Attenuated Total Reflectance (ATR) accessory.

Table 3: FTIR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Vibration Mode Functional Group
3350 - 3250 Medium, Broad N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
2975 - 2850 Strong C-H Stretch (sp³) Aliphatic (Piperidine, Boc)
~1685 Strong C=O Stretch Carbamate (Boc)
1590 - 1550 Medium N-H Bend (Scissoring) Primary Amine (-NH₂)

| 1250 - 1020 | Strong | C-N Stretch | Amine, Carbamate |

Note: The presence of two bands in the N-H stretch region is characteristic of a primary amine.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z Ratio Proposed Fragment
200 [M]⁺ (Molecular Ion)
144 [M - C₄H₈]⁺ (Loss of isobutylene from Boc)
100 [M - Boc]⁺

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Workflows and Methodologies

The comprehensive structural elucidation of this compound follows a standardized workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Validation Syn Synthesis of This compound Pur Purification (e.g., Column Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pur->NMR MS Mass Spectrometry (HRMS, GC-MS) Pur->MS IR FTIR Spectroscopy Pur->IR XRay Single Crystal X-Ray (If suitable crystals form) Pur->XRay Data Data Interpretation & Comparison NMR->Data MS->Data IR->Data XRay->Data Report Final Structural Confirmation Data->Report

Caption: General workflow for the synthesis and structural elucidation of this compound.

This molecule serves as a critical intermediate. Its structural features are leveraged to build more complex pharmacologically active agents, such as CCR5 antagonists used in antiviral therapies.[2]

G A This compound (Building Block) B Chemical Synthesis (Multi-step) A->B Reactant C Active Pharmaceutical Ingredient (API) (e.g., CCR5 Antagonist) B->C Product D Biological Target (e.g., CCR5 Receptor) C->D Binds to E Inhibition of Downstream Signaling Pathway D->E Inhibits

Caption: Role of this compound as a precursor in drug development.

Detailed Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1.0 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire 1024-4096 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

FTIR-ATR Spectroscopy
  • Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Method:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.

    • Oven Program: Hold at 100 °C for 2 min, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 min.

    • Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.

  • MS Method:

    • Ionization: Use standard EI at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Set to 230 °C.

  • Data Analysis: Analyze the resulting chromatogram to determine retention time and the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragments.

References

tert-butyl 4-aminopiperidine-1-carboxylate properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl 4-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-aminopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. Its versatile structure makes it an invaluable intermediate in the synthesis of a wide range of biologically active compounds. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications in drug discovery.

Chemical and Physical Properties

Tert-butyl 4-aminopiperidine-1-carboxylate, also known as 1-Boc-4-aminopiperidine, is a piperidine derivative featuring a primary amine and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1][2] This structure allows for selective reactions at the 4-amino position while the piperidine nitrogen remains protected. The Boc group can be readily removed under acidic conditions.[3]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 87120-72-7[1][2][4][5][6][7]
Molecular Formula C₁₀H₂₀N₂O₂[1][2][4][7][8]
Molecular Weight 200.28 g/mol [2][4][7][8]
Appearance White to light yellow crystalline powder or solid[2][5][9]
Melting Point 44-50 °C[2][5][9][10]
Boiling Point 80 °C at 0.037 mmHg[5][9]
Density 1.0 ± 0.1 g/cm³[5][9]
Solubility Insoluble in water[5][9]
pKa 10.10 ± 0.20 (Predicted)[5]
XLogP3 0.7[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of tert-butyl 4-aminopiperidine-1-carboxylate.

Table 2: Spectroscopic Information

TechniqueDataSource
¹H NMR (CDCl₃) δ 3.90-4.10 (m, 2H), 2.66-2.79 (m, 3H), 1.69-1.73 (m, 2H), 1.38 (s, 9H), 1.10-1.21 (m, 2H)[11]
IR, Mass Spec Data available from suppliers upon request.[12][13]

Synthesis and Reactivity

The synthesis of tert-butyl 4-aminopiperidine-1-carboxylate can be achieved through various synthetic routes. Two common methods are highlighted below.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of complex molecules using tert-butyl 4-aminopiperidine-1-carboxylate as a key intermediate.

Synthesis_Workflow Start Starting Materials (e.g., 4-piperidone) Intermediate1 Boc Protection Start->Intermediate1 Di-tert-butyl dicarbonate Intermediate2 Introduction of Amino Group Intermediate1->Intermediate2 Reductive Amination or Hofmann Rearrangement Product tert-Butyl 4-aminopiperidine- 1-carboxylate Intermediate2->Product Coupling Coupling Reaction (e.g., Amide formation) Product->Coupling With carboxylic acid, acid chloride, etc. FinalProduct Active Pharmaceutical Ingredient (API) Coupling->FinalProduct

Caption: General synthesis workflow using the target compound.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This procedure involves the reductive amination of 1-Boc-4-piperidone.

  • Materials: 1-Boc-4-piperidone, amine source (e.g., ammonium acetate or an amine), sodium triacetoxyborohydride, dry tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1-Boc-4-piperidone (1.0 mmol) and the amine (1.5 mmol) in 20 mL of dry THF.

    • Add sodium triacetoxyborohydride (2.0 mmol) to the suspension.

    • Stir the mixture at room temperature for 12 hours.

    • Quench the reaction by adding 20 mL of a saturated aqueous NaHCO₃ solution.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers over Na₂SO₄ and evaporate the solvent.

    • Purify the residue by flash column chromatography.[3]

Protocol 2: Synthesis via Hofmann Rearrangement

This method starts from 4-piperidinecarboxamide.

  • Step 1: Boc Protection of 4-Piperidinecarboxamide

    • In a 1L three-necked flask, combine 48-50g of 4-piperidyl urea, 98-100mL of distilled water, and 48-50g of triethylamine.

    • Stir the mixture at 20-25 °C while adding 78-80g of di-tert-butyl dicarbonate dropwise.

    • Continue stirring at room temperature for 8-10 hours.

    • Adjust the pH to 6-7 with 20% hydrochloric acid.

    • Extract with dichloromethane, dry the organic phase, and concentrate to a thick consistency.

    • Add 100-150g of acetone and allow to crystallize at 0-2 °C for 10-12 hours.

    • Filter to obtain 1-Boc-4-piperidyl urea as a white crystalline powder.[14]

  • Step 2: Hofmann Rearrangement to 1-Boc-4-aminopiperidine

    • In a 1L three-necked flask, add 200ml of 10% sodium hydroxide solution.

    • Below 25 °C, add 80g of bromine dropwise.

    • Add 50g of the 1-Boc-4-piperidyl urea prepared in the previous step.

    • Reflux the mixture for 5 hours and then cool to room temperature.

    • Slowly adjust the pH to 5 with 15% dilute hydrochloric acid at 0-5 °C.

    • Extract with chloroform, dry, and concentrate.

    • Add 100ml of petroleum ether and crystallize at -2 °C.

    • Filter to obtain the final product as a white crystal.[14]

Applications in Drug Discovery

Tert-butyl 4-aminopiperidine-1-carboxylate is a crucial intermediate in the synthesis of numerous pharmaceutical compounds.[1][5][15] Its bifunctional nature allows for the introduction of the piperidine scaffold into larger, more complex molecules.

  • CCR5 Receptor Inhibitors: It is a potent inhibitor of the CCR5 receptor, which is involved in HIV entry into cells.[1][5] This makes it a valuable starting material for the development of anti-HIV therapeutics.

  • Antitumor Agents: The compound is used in the synthesis of bromodomain inhibitors and HepG2 cell cycle inhibitors for anti-tumor therapy.[5]

  • Fentanyl and its Analogs: It serves as a precursor in the synthesis of fentanyl and related potent opioid analgesics.[16][17] Due to this application, its sale and possession are regulated in many jurisdictions.[16]

  • Novel Antifungal Agents: It is used in the synthesis of 4-aminopiperidines that target ergosterol biosynthesis, showing potential as novel antifungal agents.[3]

The following diagram illustrates the role of tert-butyl 4-aminopiperidine-1-carboxylate as a versatile building block in drug discovery.

Drug_Discovery_Applications Core tert-Butyl 4-aminopiperidine- 1-carboxylate HIV Anti-HIV Agents (CCR5 Inhibitors) Core->HIV Cancer Anticancer Drugs (Bromodomain Inhibitors) Core->Cancer Analgesics Opioid Analgesics (Fentanyl Derivatives) Core->Analgesics Antifungal Antifungal Agents Core->Antifungal

Caption: Applications in drug discovery.

Safety and Handling

Tert-butyl 4-aminopiperidine-1-carboxylate is classified as an irritant and is harmful if swallowed.[9][10] It can cause skin irritation and serious eye damage.[18][19]

  • Handling: Use only under a chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[18][20] Avoid breathing dust and prevent contact with skin and eyes.[20][21] Wash hands thoroughly after handling.[18][20]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[20]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[20]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes.[20]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[20][22]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[20]

This technical guide is intended for informational purposes for qualified professionals. Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

N-Boc-4-aminopiperidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-aminopiperidine is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine ring with a protected amine at the 4-position, makes it an invaluable scaffold for the synthesis of a diverse range of complex molecules, particularly in the development of therapeutic agents. This technical guide provides an in-depth overview of the chemical characteristics, experimental protocols, and relevant biological pathways associated with N-Boc-4-aminopiperidine.

Core Chemical Characteristics

N-Boc-4-aminopiperidine, also known as tert-butyl (piperidin-4-yl)carbamate, is a white to off-white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino group allows for selective reactions at the secondary amine of the piperidine ring, making it a strategic intermediate in multi-step syntheses.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Boc-4-aminopiperidine.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Melting Point 162-166 °C[1]
Boiling Point 80 °C at 0.05 mmHg[1]
Density 1.02 g/cm³[1]
Solubility Soluble in methanol and chloroform.[1]
pKa 12.39 ± 0.20 (Predicted)[1]
Appearance Off-white crystalline powder[1]
Spectral Data

The structural integrity of N-Boc-4-aminopiperidine can be confirmed through various spectroscopic techniques. The following tables detail the characteristic spectral data.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
3.60br1H, NH
3.42m2H
2.74m2H
1.84-2.36m4H
1.36s9H, Boc group

(Solvent: CD₃OD, 200 MHz)[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the carbon framework. Key chemical shifts are associated with the Boc protecting group and the piperidine ring carbons.[3][4]

Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretch
~2950C-H stretch (aliphatic)
~1680-1710C=O stretch (Boc carbamate)
~1520N-H bend
~1170C-O stretch

(Technique: KBr pellet or ATR)[5]

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of N-Boc-4-aminopiperidine. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at m/z 201.[2] Common fragmentation patterns involve the loss of the Boc group or fragments from the piperidine ring.[6][7][8][9]

Key Applications in Drug Development

N-Boc-4-aminopiperidine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its application is particularly prominent in the development of antagonists for G protein-coupled receptors (GPCRs), such as the C-C chemokine receptor type 5 (CCR5) and the cannabinoid receptor 1 (CB1).[1][10][11]

CCR5 Receptor Antagonists

CCR5 is a co-receptor for HIV entry into host cells, making it a prime target for antiretroviral therapies. N-Boc-4-aminopiperidine is a key building block in the synthesis of several CCR5 antagonists, including Vicriviroc and other piperidine-4-carboxamide derivatives.[10][11][12]

Cannabinoid Receptor 1 (CB1) Antagonists

CB1 receptors are involved in various physiological processes, and their antagonists have been explored for the treatment of obesity and related metabolic disorders. N-Boc-4-aminopiperidine serves as a scaffold for the synthesis of peripherally selective CB1 receptor antagonists, which are designed to minimize central nervous system side effects.[1][10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-Boc-4-aminopiperidine and its subsequent use in the synthesis of a CCR5 antagonist.

Synthesis of N-Boc-4-aminopiperidine

A common method for the synthesis of N-Boc-4-aminopiperidine involves the reductive amination of N-Boc-4-piperidone. A detailed, multi-step synthesis starting from 1-benzyl-4-piperidone has also been described.[2]

General Procedure for Reductive Amination:

This procedure is a representative example and may require optimization based on specific laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-piperidone in a suitable solvent such as methanol or dichloromethane.

  • Amine Source: Add an ammonium salt, such as ammonium acetate or ammonium formate, to the solution.

  • Reducing Agent: Cool the reaction mixture in an ice bath and slowly add a reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any remaining reducing agent by carefully adding an aqueous acid solution. Basify the mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-4-aminopiperidine.

Synthesis of a Piperidine-4-carboxamide CCR5 Antagonist (Illustrative Example)

The following is a generalized procedure for the amide coupling of N-Boc-4-aminopiperidine with a carboxylic acid, a key step in the synthesis of many CCR5 antagonists.

  • Acid Activation: In a reaction vessel, dissolve the desired carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an activator like HOBt (Hydroxybenzotriazole).

  • Amine Addition: To the activated carboxylic acid solution, add a solution of N-Boc-4-aminopiperidine in the same solvent, followed by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Reaction: Stir the reaction mixture at room temperature until completion, which can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution, a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer, concentrate it, and purify the resulting N-Boc protected intermediate by column chromatography.

  • Boc Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in DCM or hydrochloric acid in dioxane), to yield the final CCR5 antagonist.

Signaling Pathways and Logical Relationships

The therapeutic efficacy of drugs derived from N-Boc-4-aminopiperidine often stems from their ability to modulate specific cellular signaling pathways.

CCR5 Signaling Pathway

CCR5 is a G protein-coupled receptor that, upon binding to its chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), activates intracellular signaling cascades. These pathways are crucial for immune cell trafficking and inflammatory responses. HIV utilizes CCR5 as a co-receptor to enter immune cells. CCR5 antagonists, synthesized using N-Boc-4-aminopiperidine, block this interaction, thereby preventing viral entry.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist Chemokine/HIV gp120 Chemokine/HIV gp120 CCR5 CCR5 Chemokine/HIV gp120->CCR5 Binds G_Protein Gαi/o βγ CCR5->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Chemotaxis, Inflammation Ca_release->Cellular_Response PKC->Cellular_Response MAPK_Pathway->Cellular_Response Antagonist CCR5 Antagonist (e.g., Vicriviroc) Antagonist->CCR5 Blocks

Caption: CCR5 signaling pathway and the inhibitory action of antagonists.

CB1 Receptor Signaling Pathway

The CB1 receptor, another GPCR, is primarily activated by endocannabinoids. Its activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK pathway. CB1 antagonists developed from N-Boc-4-aminopiperidine block these effects.

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist Endocannabinoid Endocannabinoid CB1_Receptor CB1 Receptor Endocannabinoid->CB1_Receptor Binds G_Protein Gαi/o βγ CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_Protein->Ion_Channels Modulates MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Neuronal_Activity Modulation of Neuronal Activity Ion_Channels->Neuronal_Activity MAPK_Pathway->Neuronal_Activity Antagonist CB1 Antagonist Antagonist->CB1_Receptor Blocks

Caption: CB1 receptor signaling pathway and the inhibitory action of antagonists.

Experimental Workflow: Synthesis of a Piperidine-Based Antagonist

The general workflow for the synthesis of a piperidine-based antagonist using N-Boc-4-aminopiperidine is a multi-step process that involves protection, coupling, and deprotection steps.

Synthesis_Workflow Start Starting Materials: N-Boc-4-aminopiperidine, Carboxylic Acid Coupling Amide Coupling Reaction (e.g., HATU, DIPEA) Start->Coupling Intermediate N-Boc Protected Intermediate Coupling->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Deprotection Boc Deprotection (e.g., TFA in DCM) Purification1->Deprotection Final_Product Final Antagonist Compound Deprotection->Final_Product Purification2 Final Purification (e.g., HPLC) Final_Product->Purification2 Analysis Structural Analysis (NMR, MS, etc.) Purification2->Analysis

Caption: General experimental workflow for antagonist synthesis.

Safety and Handling

N-Boc-4-aminopiperidine is an irritant to the eyes, respiratory system, and skin. It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This comprehensive guide provides a solid foundation for researchers working with N-Boc-4-aminopiperidine, from its fundamental chemical properties to its application in the synthesis of targeted therapeutics. By understanding its characteristics and the relevant biological pathways, scientists can better leverage this important building block in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Amino-1-Boc-piperidine, a critical building block in medicinal chemistry and drug development. This versatile intermediate is integral to the synthesis of a wide array of pharmaceutical compounds, including kinase inhibitors, GPCR ligands, and other complex molecular architectures. This document offers detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable synthesis strategy for your research and development needs.

Core Synthesis Pathways

Several robust methods for the synthesis of this compound have been developed, each with distinct advantages and considerations. The most prominent and industrially relevant routes include:

  • Reductive Amination of 1-Boc-4-piperidone: A widely employed and versatile one-pot reaction.

  • Reduction of 1-Boc-4-piperidone Oxime: A two-step process involving the formation and subsequent reduction of an oxime intermediate.

  • Hofmann Rearrangement of 1-Boc-piperidine-4-carboxamide Analogue: A classical rearrangement reaction providing a route from a carboxamide derivative.

  • Multi-step Synthesis from N-Benzyl-4-piperidone: A longer but effective route involving protection and deprotection steps.

This guide will delve into the specifics of each of these pathways, providing detailed experimental procedures and comparative data to inform your synthetic strategy.

Pathway 1: Reductive Amination of 1-Boc-4-piperidone

This is often the most direct and efficient method for the synthesis of this compound and its derivatives. The reaction involves the condensation of 1-Boc-4-piperidone with an amine source, followed by in-situ reduction of the resulting imine or enamine intermediate.

Experimental Protocol:

A common procedure for the reductive amination of N-Boc-4-piperidinone with aniline is as follows:

  • Dissolve N-Boc-4-piperidinone (10.04 mmol), aniline (11.04 mmol), and acetic acid (10.04 mmol) in dichloromethane (13 mL).

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (15.06 mmol) portion-wise, maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by diluting with 15 mL of aqueous 2M NaOH and stir for 1 hour.

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[1]

The synthesis of the parent this compound can be achieved using a suitable ammonia source.

Quantitative Data Summary:
Starting MaterialKey ReagentsSolventReaction TimeYieldPurityReference
1-Boc-4-piperidoneAniline, Sodium triacetoxyborohydride, Acetic AcidDichloromethane16 h~90% (for 4-anilino derivative)Not specified[1][2]
1-Boc-4-piperidonen-Dodecylamine, Sodium triacetoxyborohydrideNot specifiedNot specified90% (for 4-dodecylamino derivative)Not specified[2]

Reductive Amination Workflow:

Reductive_Amination A 1-Boc-4-piperidone C Imine/Enamine Intermediate A->C Condensation B Amine Source (e.g., NH3, Aniline) B->C D This compound Derivative C->D Reduction R Reducing Agent (e.g., NaBH(OAc)3) R->C

Caption: Reductive amination pathway for the synthesis of this compound derivatives.

Pathway 2: Reduction of 1-Boc-4-piperidone Oxime

This two-step pathway involves the initial conversion of the ketone in 1-Boc-4-piperidone to an oxime, which is then reduced to the primary amine.

Experimental Protocols:

Step 1: Synthesis of 1-Boc-4-piperidone Oxime

  • Dissolve 1-t-Butoxycarbonyl piperidine-4-one (0.20 mol) in a mixture of THF (150 mL) and H2O (300 mL).

  • Add hydroxylamine hydrochloride (0.80 mol).

  • Add sodium carbonate (0.53 mol) in small portions.

  • Stir the mixture at 23°C for 14 hours.

  • Evaporate most of the THF in vacuo.

  • Adjust the pH to >10 with 50% aqueous NaOH.

  • Extract the product with EtOAc (5 x 50 mL).

  • Concentrate the combined organic layers to a white foam.

  • Triturate with hexane, filter, and dry the solid in vacuo to afford the oxime.[3]

Step 2: Reduction of the Oxime

A general method for the reduction of the oxime to the amine involves catalytic hydrogenation.

Quantitative Data Summary:
StepStarting MaterialKey ReagentsSolventReaction TimeYieldPurityReference
1. Oximation1-Boc-4-piperidoneH2NOH·HCl, Na2CO3THF/H2O14 h~94%Not specified[3]
2. Reduction1-Boc-4-piperidone OximeH2, Pd/C or other reducing agentsEthanol/MethanolVariesHighHigh[4][5]

Oxime Reduction Workflow:

Oxime_Reduction A 1-Boc-4-piperidone C 1-Boc-4-piperidone Oxime A->C Oximation B Hydroxylamine (H2NOH·HCl) B->C D This compound C->D Reduction R Reducing Agent (e.g., H2, Pd/C) R->C

Caption: Two-step synthesis of this compound via an oxime intermediate.

Pathway 3: Hofmann Rearrangement

This synthetic route utilizes a Hofmann rearrangement of a urea derivative of the piperidine core.

Experimental Protocols:

Step 1: Synthesis of 1-Boc-4-piperidyl urea

  • In a 1L glass three-necked flask, add 48-50g of 4-piperidyl urea, 98-100mL of distilled water, and 48-50g of triethylamine.

  • With stirring, at 20-25°C, add 78-80g of di-tert-butyl dicarbonate dropwise.

  • Continue stirring at room temperature for 8-10 hours.

  • Adjust the pH to 6-7 with 20% hydrochloric acid.

  • Extract with dichloromethane, dry the organic phase, and concentrate.

  • Add 100-150g of acetone and allow to crystallize at 0-2°C for 10-12 hours.

  • Filter to obtain the white crystalline product.[6]

Step 2: Synthesis of 1-Boc-4-aminopiperidine

  • In a 1L three-necked flask, add 198-200mL of 40%-60% sodium hydroxide lye.

  • Below 25°C, add 60-80g of bromine dropwise.

  • Add 50g of the 1-Boc-4-piperidyl urea from the previous step.

  • Reflux for 3-5 hours.

  • Cool to room temperature and adjust the pH to 5-6 with 10-15% dilute hydrochloric acid at 0-5°C.

  • Extract with chloroform, dry, and concentrate.

  • Add 50-100mL of petroleum ether and crystallize at -2°C to obtain the final product.[6]

Quantitative Data Summary:
StepStarting MaterialKey ReagentsSolventReaction TimeYieldPurityReference
1. Urea Boc-protection4-Piperidyl urea(Boc)2O, Et3NH2O8-10 hHighNot specified[6]
2. Hofmann Rearrangement1-Boc-4-piperidyl ureaBr2, NaOHH2O3-5 h~90% (based on 45g from 50g)>98%[6]

Hofmann Rearrangement Workflow:

Hofmann_Rearrangement A 4-Piperidyl urea B 1-Boc-4-piperidyl urea A->B Boc Protection C Isocyanate Intermediate B->C Rearrangement D This compound C->D Hydrolysis R1 (Boc)2O R1->A R2 Br2, NaOH R2->B

Caption: Synthesis of this compound via Hofmann rearrangement.

Pathway 4: Multi-step Synthesis from N-Benzyl-4-piperidone

This pathway involves the initial formation of a protected amine on the N-benzyl piperidone core, followed by catalytic hydrogenation to simultaneously reduce the intermediate and remove the N-benzyl protecting group.

Experimental Protocols:

Step 1: Formation of tert-butyl (1-benzylpiperidin-4-ylidene)carbamate

  • Add N-benzyl-4-piperidone (1.00 mol), an acid catalyst (e.g., ammonium chloride or p-toluenesulfonic acid), and an orthoformate (e.g., trimethyl orthoformate) to an alcohol solvent (e.g., methanol).

  • Reflux for 2 hours, then evaporate the alcohol.

  • Add tert-butyl carbamate (1.20 mol) and toluene.

  • Heat to 80-110°C and remove the generated alcohol.

  • After 3 hours, cool the reaction, concentrate the solvent, and add ethanol to precipitate the product.[5]

Step 2: Catalytic Hydrogenation

  • Add the product from the previous step (0.816 mol) and methanol (2.3 L) to a 5L autoclave.

  • Add 5% Pd/C catalyst (11.8 g).

  • Pressurize the system with hydrogen to 0.8-1.0 MPa.

  • Heat to 80°C and maintain for 8 hours.

  • After completion, cool, filter the catalyst, and concentrate the filtrate.

  • Add n-heptane to precipitate the final product, this compound.[5]

Quantitative Data Summary:
StepStarting MaterialKey ReagentsSolventReaction TimeYieldPurityReference
1. Imine FormationN-Benzyl-4-piperidoneOrthoformate, tert-butyl carbamateToluene3 h81-84%Not specified[5]
2. Hydrogenationtert-butyl (1-benzylpiperidin-4-ylidene)carbamateH2, 5% Pd/CMethanol8 h88.7%99.0%[5]

N-Benzyl Piperidone Route Workflow:

Benzyl_Route A N-Benzyl-4-piperidone B tert-butyl (1-benzylpiperidin-4-ylidene)carbamate A->B Imine Formation C This compound B->C Hydrogenation & Debenzylation R1 Orthoformate, tert-butyl carbamate R1->A R2 H2, Pd/C R2->B

Caption: Multi-step synthesis from N-benzyl-4-piperidone.

Conclusion

The choice of synthetic pathway for this compound depends on several factors, including the availability of starting materials, scalability, cost, and the desired purity of the final product.

  • Reductive amination offers a direct and high-yielding route, particularly for generating N-substituted derivatives.

  • The oxime reduction pathway is a reliable two-step process that provides good yields.

  • The Hofmann rearrangement provides an alternative from a carboxamide precursor, which can be advantageous depending on starting material availability.

  • The multi-step synthesis from N-benzyl-4-piperidone is a robust method suitable for large-scale production, yielding a high-purity product.

This guide provides the foundational information and detailed protocols to assist researchers in making an informed decision for the synthesis of this valuable chemical intermediate.

References

Spectroscopic Profile of 4-Amino-1-Boc-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Amino-1-Boc-piperidine (tert-butyl 4-aminopiperidine-1-carboxylate), a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. The experimental protocols used for these analyses are also detailed to ensure reproducibility.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Table 1: ¹H NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.90-4.10m2H-CH₂- (axial, piperidine ring, adjacent to N-Boc)
2.66-2.79m3H-CH-NH₂ and -CH₂- (equatorial, piperidine ring, adjacent to N-Boc)
1.69-1.73m2H-CH₂- (piperidine ring)
1.38s9H-C(CH₃)₃ (Boc group)
1.10-1.21m2H-CH₂- (piperidine ring)

Solvent: CDCl₃[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for this compound was not publicly available, the following data is for a closely related compound, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, and provides an expected range for the chemical shifts.

Table 2: Representative ¹³C NMR Chemical Shift Data

Chemical Shift (δ) ppmAssignment
154.7C=O (Boc group)
79.0-C(CH₃)₃ (Boc group)
55.2-CH- (piperidine ring)
46.1-CH₂- (piperidine ring, adjacent to N-Boc)
30.7-CH₂- (piperidine ring)
28.7-C(CH₃)₃ (Boc group)

Note: This data is for a related compound and should be used for estimation purposes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H stretch (primary amine)
~2970StrongC-H stretch (aliphatic)
~1689StrongC=O stretch (urethane carbonyl, Boc group)
~1454MediumC-H bend (alkane)
~1364MediumC-H bend (gem-dimethyl of Boc group)
~1251StrongC-N stretch (urethane)
~1166StrongC-O stretch (urethane)

Note: The exact peak positions may vary slightly. The assignments are based on typical infrared absorption frequencies for similar functional groups.

Mass Spectrometry (MS)

The molecular weight of this compound is 200.28 g/mol .[2][3] In mass spectrometry, the molecule is expected to fragment in a predictable manner.

Table 4: Expected Mass Spectrometry Fragments for this compound

m/zProposed Fragment
201[M+H]⁺ (protonated molecule)
145[M - C₄H₉O]⁺ or [M - 56]⁺ (loss of tert-butyl group)
101[M - C₅H₉O₂]⁺ (loss of Boc group)
84[Piperidine ring fragment]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of this compound, adapted from established methods for similar compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1.0 second

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2.0 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Parameters:

  • Instrument: Bruker Tensor 27 FT-IR spectrometer (or equivalent) with an ATR accessory.[2]

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40 - 500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Mandatory Visualization

The following diagrams illustrate the logical workflow of spectroscopic analysis and the chemical structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR ATR_Placement Placement on ATR Crystal Sample->ATR_Placement for FT-IR Dilution Dilution in Volatile Solvent Sample->Dilution for GC-MS NMR NMR Spectrometer Dissolution->NMR FTIR FT-IR Spectrometer ATR_Placement->FTIR GCMS GC-MS System Dilution->GCMS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum GCMS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation FTIR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to 4-Amino-1-Boc-piperidine (CAS: 87120-72-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-1-Boc-piperidine, a key building block in modern medicinal chemistry. This document consolidates essential information on its chemical and physical properties, detailed synthesis protocols, significant applications in drug discovery, and safety and handling guidelines.

Chemical and Physical Properties

This compound, systematically named tert-butyl 4-aminopiperidine-1-carboxylate, is a versatile bifunctional molecule widely employed in the synthesis of complex pharmaceutical compounds.[1][2] Its structure features a piperidine ring with a primary amine at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This configuration allows for selective chemical modifications at either the primary amine or, after deprotection, the secondary amine of the piperidine ring.[3]

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Source
CAS Number 87120-72-7[1]
IUPAC Name tert-butyl 4-aminopiperidine-1-carboxylate[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance White to light yellow solid/crystalline powder[4][5]
Physical Property Value Source
Melting Point 50 °C[5]
Boiling Point 148 °C at 0.5 mmHg[6]
Density 1.0 ± 0.1 g/cm³[5]
Solubility Insoluble in water. Soluble in methanol.[7][8][9]
Flash Point 107 °C[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below.

Spectroscopy Data Availability
¹H NMR Spectra available.[10]
¹³C NMR Spectra available.[1]
Mass Spectrometry (GC-MS) Data available.[1]
Infrared (IR) Spectroscopy Spectra available.[1]
Raman Spectroscopy Data available.[1]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, offering flexibility in starting materials and reaction conditions. Below are detailed protocols for some common methods.

Synthesis via Catalytic Hydrogenation

One common method involves the catalytic hydrogenation of a suitable precursor. A representative procedure is the reduction of tert-butyl 4-benzylaminopiperidine-1-carboxylate.[11]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 4-benzylaminopiperidine-1-carboxylate (25 g, 86.09 mmol) in ethanol (500 mL).[11]

  • Catalyst Addition: Add 10% palladium on charcoal (8.62 g) to the solution.[11]

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere at 7 atm until the starting material is completely consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).[11]

  • Work-up: Remove the palladium on charcoal by filtration.[11]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a white crystalline solid.[11] The reported yield for this method is high, around 98%.[11]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product tert-butyl 4-benzylaminopiperidine-1-carboxylate tert-butyl 4-benzylaminopiperidine-1-carboxylate Dissolution Dissolution tert-butyl 4-benzylaminopiperidine-1-carboxylate->Dissolution Ethanol Ethanol Ethanol->Dissolution 10% Palladium on Charcoal 10% Palladium on Charcoal Catalyst Addition Catalyst Addition 10% Palladium on Charcoal->Catalyst Addition Hydrogen Gas Hydrogen Gas Hydrogenation (7 atm) Hydrogenation (7 atm) Hydrogen Gas->Hydrogenation (7 atm) Dissolution->Catalyst Addition Catalyst Addition->Hydrogenation (7 atm) Filtration Filtration Hydrogenation (7 atm)->Filtration Concentration Concentration Filtration->Concentration This compound This compound Concentration->this compound

Caption: Synthesis of this compound via Catalytic Hydrogenation.

Synthesis from 4-Piperidinecarboxamide

Another synthetic approach starts from 4-piperidinecarboxamide and proceeds through a Hofmann rearrangement.[12]

Experimental Protocol:

Step 1: Synthesis of 1-Boc-4-piperidinecarboxamide

  • Reaction Setup: In a 1L three-necked flask, combine 4-piperidinecarboxamide (48-50g), distilled water (98-100mL), and triethylamine (48-50g).[12]

  • Reagent Addition: While stirring at 20-25 °C, slowly add di-tert-butyl dicarbonate (78-80g).[12]

  • Reaction: Continue stirring at room temperature for 8-10 hours.[12]

  • Work-up: Adjust the pH to 6-7 with 20% hydrochloric acid. Extract the aqueous phase with dichloromethane.[12]

  • Isolation: Dry the combined organic phases and concentrate to a thick residue. Add 100-150g of acetone and allow to crystallize at 0-2 °C for 10-12 hours. Filter to obtain 1-Boc-4-piperidinecarboxamide as a white crystalline powder.[12]

Step 2: Synthesis of this compound

  • Reaction Setup: In a 1L three-necked flask, add 40%-60% sodium hydroxide solution (198-200ml). Below 25 °C, add bromine (60-80g).[12]

  • Reagent Addition: Add the 1-Boc-4-piperidinecarboxamide (50g) prepared in the previous step.[12]

  • Reaction: Heat the mixture to reflux for 3-5 hours.[12]

  • Work-up: Cool the reaction to room temperature and slowly adjust the pH to 5-6 with 10-15% dilute hydrochloric acid at 0-5 °C. Extract with chloroform.[12]

  • Isolation: Dry the organic phase and concentrate to a thick residue. Add 50-100ml of petroleum ether and crystallize at -2 °C. Filter to obtain this compound as a white crystal.[12]

G cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Hofmann Rearrangement A 4-Piperidinecarboxamide C Reaction in Water/Triethylamine A->C B Di-tert-butyl dicarbonate B->C D Acidification, Extraction, Crystallization C->D E 1-Boc-4-piperidinecarboxamide D->E F 1-Boc-4-piperidinecarboxamide H Reflux F->H G Bromine, Sodium Hydroxide G->H I Acidification, Extraction, Crystallization H->I J This compound I->J

Caption: Synthesis from 4-Piperidinecarboxamide via Hofmann Rearrangement.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules due to its versatile reactive sites.

  • Antiviral Agents: It is a key intermediate in the synthesis of piperidine-substituted triazine and piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which have shown potential as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] The 4-aminopiperidine moiety is also found in CCR5 antagonists, which are a class of HIV-1 entry inhibitors.[13]

  • Antitumor Agents: This compound is used in the preparation of bromodomain inhibitors and HepG2 cell cycle inhibitors, which are being investigated for their potential in anti-tumor therapy.[7]

  • SIRT2 Inhibitors: It serves as a starting material for the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as inhibitors of the human silent information regulator type 2 (SIRT2).[2]

  • Muscarinic M3 Receptor Antagonists: 4-Boc-aminopiperidine is an important intermediate for synthesizing 1,4-disubstituted piperidine derivatives that act as muscarinic M3 receptor antagonists. These compounds are being explored for the treatment of respiratory and digestive system diseases.[14]

  • Peptide Synthesis: The Boc-protected amine and the piperidine scaffold make it a useful component in the synthesis of peptidomimetics and other complex molecular architectures for drug development.[15][16]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to ensure safety in a laboratory setting.

GHS Hazard Classification: [1][2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 1B or 2): Causes severe skin burns and eye damage or causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye damage or serious eye irritation.[1][17]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][2]

Precautionary Measures: [4][17][18]

  • Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid breathing dust and prevent contact with skin and eyes. Do not ingest.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area.

  • First Aid:

    • If Swallowed: Seek immediate medical assistance. Do not induce vomiting.

    • In case of skin contact: Immediately wash off with plenty of water.

    • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek immediate medical attention.

    • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][18]

References

The Strategic Application of 4-Amino-1-Boc-piperidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-(tert-butoxycarbonyl)piperidine, commonly referred to as 4-Amino-1-Boc-piperidine, has emerged as a cornerstone building block in contemporary medicinal chemistry. Its unique structural attributes, featuring a conformationally restricted piperidine scaffold, a protected secondary amine, and a reactive primary amine, render it an exceptionally versatile synthon for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the role of this compound in drug discovery and development. It details its synthesis, key chemical transformations, and its pivotal role in the generation of high-value therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document aims to serve as a comprehensive resource, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows to empower researchers in their drug design and development endeavors.

Introduction: The Versatility of the this compound Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. The incorporation of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled and regioselective reactions, while the primary amino group at the 4-position serves as a versatile handle for the introduction of diverse functionalities through well-established chemical transformations.[3] This combination of features makes this compound an ideal starting material for the synthesis of a wide array of compounds targeting various disease areas, including oncology, infectious diseases, and inflammatory conditions.[4][5]

Synthesis of this compound

The efficient and scalable synthesis of this compound is crucial for its widespread application in drug discovery. Several synthetic routes have been reported, with the most common strategies involving the reductive amination of 1-Boc-4-piperidone or the debenzylation of a protected precursor.

Experimental Protocol: Synthesis via Reductive Amination of 1-Boc-4-piperidone

This protocol describes a common method for the synthesis of this compound starting from the commercially available 1-Boc-4-piperidone.

Materials:

  • 1-Boc-4-piperidone

  • Hydroxylamine hydrochloride (H₂NOH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Palladium on activated carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Oxime Formation:

    • In a suitable reaction vessel, dissolve 1-Boc-4-piperidone (0.20 mol) in a mixture of THF (150 mL) and water (300 mL).

    • Add hydroxylamine hydrochloride (0.80 mol) to the solution.

    • Slowly add sodium carbonate (0.53 mol) in small portions.

    • Stir the mixture at room temperature (23°C) for 14 hours.

    • Remove the majority of the THF under reduced pressure.

    • Adjust the pH of the aqueous solution to >10 with 50% aqueous NaOH.

    • Extract the product with ethyl acetate (5 x 50 mL).

    • Combine the organic layers and concentrate in vacuo to yield a white foam.

    • Triturate the foam with hexane, filter the resulting solid, and dry in vacuo to afford the oxime intermediate.[6]

  • Reduction to the Amine:

    • Dissolve the oxime intermediate (e.g., 25 g, 86.09 mmol, of a related benzylamino precursor as an example) in ethanol (500 mL).[7]

    • Carefully add 10% palladium on activated carbon (e.g., 8.62 g).[7]

    • Subject the mixture to a hydrogen atmosphere (e.g., 7 atm) until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).[7]

    • Filter the reaction mixture to remove the palladium on carbon catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound as a white crystalline solid.[7] A yield of up to 98% has been reported for similar reductions.[7]

Key Reactions in Medicinal Chemistry

The utility of this compound as a building block stems from the reactivity of its primary amino group, which readily participates in a variety of bond-forming reactions. The most common transformations include N-acylation and reductive amination.

N-Acylation

N-acylation is a fundamental reaction for introducing amide functionalities, which are prevalent in drug molecules due to their ability to form key hydrogen bond interactions with biological targets.

This protocol outlines a general procedure for the acylation of this compound using an acyl chloride in the presence of a tertiary amine base.

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.[8]

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing substituted amine functionalities. This reaction involves the formation of an imine or enamine intermediate from the reaction of the primary amine of this compound with an aldehyde or ketone, followed by in-situ reduction.

This protocol provides a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB) as the reducing agent.[9]

Materials:

  • This compound

  • Aldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Aqueous 2M Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve the aldehyde (1.0 eq), this compound (1.1 eq), and acetic acid (1.0 eq) in DCM or DCE.

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the mixture to stir and warm to room temperature for 16 hours.

  • Dilute the reaction mixture with aqueous 2M NaOH and stir for 1 hour.

  • Transfer the mixture to a separatory funnel, shake, and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.[9]

Applications in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] this compound has been extensively used in the synthesis of potent and selective kinase inhibitors.

Akt (Protein Kinase B) Inhibitors

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its hyperactivation is frequently observed in various cancers.[12][13][14] Consequently, Akt has emerged as a significant target for cancer therapy.

The 4-aminopiperidine moiety is a key structural feature in several potent Akt inhibitors, where it often forms critical hydrogen bonding interactions with the kinase active site.[15][16] A notable example is the clinical candidate AZD5363 (Capivasertib).[2]

The synthesis of AZD5363 and its analogs often involves the use of a this compound-4-carboxamide derivative, highlighting the versatility of the core scaffold.[15][17] The general synthetic strategy involves the coupling of the piperidine moiety with a pyrrolopyrimidine core, followed by further functionalization.

G cluster_0 Synthesis of Piperidine Intermediate cluster_1 Core Synthesis cluster_2 Final Deprotection This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Carboxylic Acid, Coupling Agent Functionalized Piperidine Functionalized Piperidine Amide Coupling->Functionalized Piperidine Pyrrolopyrimidine Precursor Pyrrolopyrimidine Precursor Nucleophilic Substitution Nucleophilic Substitution Pyrrolopyrimidine Precursor->Nucleophilic Substitution Functionalized Piperidine Boc-Protected Inhibitor Boc-Protected Inhibitor Nucleophilic Substitution->Boc-Protected Inhibitor Acidic Deprotection Acidic Deprotection Boc-Protected Inhibitor->Acidic Deprotection e.g., HCl or TFA Final Akt Inhibitor Final Akt Inhibitor Acidic Deprotection->Final Akt Inhibitor G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation G DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Detection PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesis XRCC1 XRCC1 PAR->XRCC1 Recruitment LIG3 DNA Ligase III XRCC1->LIG3 Recruitment POLB DNA Polymerase β XRCC1->POLB Recruitment Repair_Complex SSB Repair Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair G HIV HIV Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5 CCR5 Co-receptor gp120->CCR5 Binding CD4->gp120 Conformational Change in gp120 gp41 gp41 CCR5->gp41 Exposure of Fusion Peptide Cell_Membrane Host Cell Membrane gp41->Cell_Membrane Insertion Fusion Membrane Fusion & Viral Entry

References

The Versatile Scaffolding of 4-Amino-1-Boc-piperidine: An In-depth Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a privileged scaffold, frequently incorporated into the architecture of numerous therapeutic agents. Among its many derivatives, 4-Amino-1-Boc-piperidine has emerged as a cornerstone building block for drug discovery and development. Its unique structural features—a primary amine for diverse functionalization and a Boc-protected secondary amine for controlled reactivity—offer chemists a versatile handle to construct complex molecular entities with tailored pharmacological profiles. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and process development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 87120-72-7[1][2]
Molecular Formula C₁₀H₂₀N₂O₂[2][3]
Molecular Weight 200.28 g/mol [2][3]
Appearance White to pale yellow crystalline powder, crystals, and/or chunks[1][4]
Melting Point 50°C[1][4]
Boiling Point 80°C at 0.037 mmHg; 277.3°C at 760 mmHg[1][4]
Density 1.041 ± 0.06 g/cm³ (Predicted)[1][5]
Water Solubility Insoluble[1][5]
pKa 10.10 ± 0.20 (Predicted)[1]

Table 2: Spectroscopic Data References for this compound

Spectroscopic TechniqueAvailability
¹H NMR Available
¹³C NMR Available
IR Available
Mass Spectrometry Available

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the reductive amination of 1-Boc-4-piperidone. Another approach utilizes a Hofmann rearrangement of 1-Boc-4-piperidinecarboxamide.

Experimental Protocol 1: Synthesis via Reductive Amination of 1-Boc-4-piperidone

This protocol is a widely used method for the preparation of this compound.

Step 1: Oximation of 1-Boc-4-piperidone

  • Materials: 1-Boc-4-piperidone, hydroxylamine hydrochloride, sodium carbonate, tetrahydrofuran (THF), water, ethyl acetate (EtOAc), hexane.

  • Procedure:

    • Dissolve 1-Boc-4-piperidone (0.20 mol) in a mixture of THF (150 mL) and water (300 mL).

    • Add hydroxylamine hydrochloride (0.80 mol) to the solution.

    • Slowly add sodium carbonate (0.53 mol) in small portions.

    • Stir the mixture at room temperature for 14 hours.

    • Remove the majority of the THF under reduced pressure.

    • Adjust the pH of the aqueous residue to >10 with 50% aqueous NaOH.

    • Extract the product with EtOAc (5 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield a white foam.

    • Triturate the foam with hexane, filter the resulting solid, and dry in vacuo to afford 1-Boc-4-oximinopiperidine.

Step 2: Reduction of 1-Boc-4-oximinopiperidine

  • Materials: 1-Boc-4-oximinopiperidine, ethanol, 10% Palladium on charcoal (Pd/C), hydrogen gas.

  • Procedure:

    • Dissolve 1-Boc-4-oximinopiperidine (86.09 mmol) in ethanol (500 mL).

    • Add 10% Pd/C (8.62 g) to the solution.

    • Subject the mixture to a hydrogen atmosphere (7 atm) until the starting material is completely consumed (monitored by TLC or GC-MS).

    • Filter the mixture to remove the palladium on charcoal.

    • Concentrate the filtrate under reduced pressure to yield this compound as a white crystalline solid (98% yield).[6]

Experimental Protocol 2: Synthesis via Hofmann Rearrangement

This alternative synthesis begins with 4-piperidinecarboxamide.

Step 1: Boc Protection of 4-piperidinecarboxamide

  • Materials: 4-piperidinecarboxamide, distilled water, triethylamine, di-tert-butyl dicarbonate, 20% hydrochloric acid, dichloromethane, acetone.

  • Procedure:

    • In a 1L three-necked flask, combine 4-piperidinecarboxamide (48-50g), distilled water (98-100mL), and triethylamine (48-50g).[7]

    • With stirring at 20-25°C, add di-tert-butyl dicarbonate (78-80g) dropwise.[7]

    • Continue stirring at room temperature for 8-10 hours.[7]

    • Adjust the pH to 6-7 with 20% hydrochloric acid.[7]

    • Extract the product with dichloromethane.[7]

    • Dry the combined organic layers and concentrate to a thick residue.[7]

    • Add acetone (100-150g) and allow to crystallize at 0-2°C for 10-12 hours.[7]

    • Filter to obtain 1-Boc-4-piperidinecarboxamide as a white crystalline powder.[7]

Step 2: Hofmann Rearrangement

  • Materials: 1-Boc-4-piperidinecarboxamide, 10% sodium hydroxide solution, bromine, 15% dilute hydrochloric acid, chloroform, petroleum ether.

  • Procedure:

    • In a 1L three-necked flask, add 200mL of 10% sodium hydroxide solution.[7]

    • Below 25°C, add 80g of bromine dropwise.[7]

    • Add the 1-Boc-4-piperidinecarboxamide (50g) prepared in the previous step.[7]

    • Heat the mixture to reflux for 5 hours.[7]

    • Cool to room temperature and slowly adjust the pH to 5 with 15% dilute hydrochloric acid at 0-5°C.[7]

    • Extract the product with chloroform.[7]

    • Dry the combined organic layers and concentrate to a thick residue.[7]

    • Add 100mL of petroleum ether and crystallize at -2°C.[7]

    • Filter to obtain this compound as a white crystal.[7]

Applications in Drug Discovery

This compound is a versatile building block in the synthesis of a wide array of biologically active molecules. Its utility spans across various therapeutic areas, primarily due to the ease with which the primary amino group can be elaborated into more complex functionalities.

CCR5 Antagonists for HIV-1 Entry Inhibition

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells.[8] Small molecule antagonists of CCR5 can block this interaction, thus preventing viral entry. This compound and its derivatives are key intermediates in the synthesis of several potent CCR5 antagonists.[9][10] The piperidine nitrogen allows for the introduction of various substituents that can modulate the potency and pharmacokinetic properties of the final compound.[11][12]

The HIV-1 entry process is a multi-step event. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the host T-cell. This initial binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and the entry of the viral capsid into the cytoplasm.[13] CCR5 antagonists physically block the interaction between gp120 and CCR5, thereby halting the fusion process.

HIV_Entry_and_CCR5_Antagonism CD4 CD4 Receptor gp120 gp120 CD4->gp120 2. Conformational Change in gp120 CCR5 CCR5 Co-receptor gp41 gp41 CCR5->gp41 4. gp41 Unfolds gp120->CD4 1. Initial Binding gp120->CCR5 3. Co-receptor Binding CCR5_Antagonist CCR5 Antagonist (derived from 4-Amino- 1-Boc-piperidine) CCR5_Antagonist->CCR5 Blocks Interaction

HIV-1 entry mechanism and the inhibitory action of CCR5 antagonists.
SIRT2 Inhibitors

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases.[14] It is primarily localized in the cytoplasm and is involved in the regulation of various cellular processes, including metabolism, cell cycle, and inflammation.[15] Dysregulation of SIRT2 activity has been implicated in several diseases, including cancer and neurodegenerative disorders. As such, the development of selective SIRT2 inhibitors is an active area of research. This compound has been utilized as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which have been identified as SIRT2 inhibitors.

SIRT2 exerts its biological effects by deacetylating a variety of protein substrates, including α-tubulin, histones, and transcription factors like FOXO1 and p53.[16] By removing acetyl groups from these proteins, SIRT2 modulates their activity, stability, and subcellular localization. For instance, the deacetylation of α-tubulin by SIRT2 is important for microtubule dynamics and cell division.[15] In the context of cancer, SIRT2 has been shown to promote cell stemness and activate the MEK/ERK signaling pathway.[17]

SIRT2_Signaling_Pathways cluster_substrates SIRT2 Substrates cluster_pathways Downstream Pathways SIRT2 SIRT2 alpha_tubulin α-tubulin SIRT2->alpha_tubulin deacetylates Histones Histones SIRT2->Histones deacetylates FOXO1 FOXO1 SIRT2->FOXO1 deacetylates PEPCK PEPCK SIRT2->PEPCK deacetylates p53 p53 SIRT2->p53 deacetylates MEK_ERK MEK/ERK Pathway SIRT2->MEK_ERK activates Cell_Cycle Cell Cycle Control alpha_tubulin->Cell_Cycle Gene_Expression Gene Expression Histones->Gene_Expression Metabolism Metabolism (Gluconeogenesis, Glycolysis) FOXO1->Metabolism PEPCK->Metabolism p53->Cell_Cycle SIRT2_Inhibitor SIRT2 Inhibitor (derived from 4-Amino- 1-Boc-piperidine) SIRT2_Inhibitor->SIRT2 Inhibits Synthetic_Workflow A This compound B Amide Coupling / Alkylation / etc. at C4-Amine A->B C Intermediate A B->C D Boc Deprotection (e.g., TFA, HCl) C->D E Intermediate B (Free Piperidine) D->E F Further Functionalization at N1-Piperidine E->F G Final Compound F->G Logical_Relationships cluster_features Key Structural Features cluster_applications Therapeutic Applications Core This compound PrimaryAmine C4 Primary Amine (Nucleophilic Handle) Core->PrimaryAmine enables BocGroup N1 Boc Protecting Group (Orthogonal Deprotection) Core->BocGroup allows for CCR5 CCR5 Antagonists (Anti-HIV) PrimaryAmine->CCR5 functionalization leads to SIRT2 SIRT2 Inhibitors (Oncology, Neurodegeneration) PrimaryAmine->SIRT2 functionalization leads to Bromodomain Bromodomain Inhibitors PrimaryAmine->Bromodomain functionalization leads to Other Other Kinase Inhibitors, GPCR Modulators, etc. PrimaryAmine->Other functionalization leads to BocGroup->CCR5 selective synthesis of BocGroup->SIRT2 selective synthesis of BocGroup->Bromodomain selective synthesis of BocGroup->Other selective synthesis of

References

A Technical Guide to the Discovery and Application of 4-Amino-1-Boc-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic structures in pharmaceuticals.[1] Its derivatives are integral to over twenty classes of drugs and numerous natural alkaloids.[1] Within this broad class, 4-Amino-1-Boc-piperidine and its derivatives have emerged as particularly valuable building blocks. The tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for selective reactions, making this scaffold a versatile starting point for synthesizing complex molecules and libraries of compounds for drug discovery.[2] These derivatives have been investigated for a wide array of therapeutic applications, including as antiviral agents, antifungal compounds, central nervous system modulators, and antagonists for various receptors.[3][4][5][6]

This technical guide provides an in-depth overview of the discovery of this compound derivatives, focusing on their synthesis, therapeutic applications, and structure-activity relationships (SAR). It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to serve as a comprehensive resource for professionals in the field.

Core Synthesis Strategies

The synthesis of this compound derivatives is typically achieved through several key synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common strategies include reductive amination of N-Boc-4-piperidone and multi-step sequences involving Curtius rearrangement.

General Synthesis Workflow: Reductive Amination

Reductive amination is a widely used, efficient method for preparing 4-aminopiperidine derivatives from a ketone precursor. The workflow involves the reaction of an N-substituted 4-piperidone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

G cluster_workflow Reductive Amination Workflow start N-Boc-4-piperidone intermediate Formation of Iminium Ion Intermediate start->intermediate Reaction amine Primary/Secondary Amine (R-NH2) amine->intermediate reductant Reducing Agent (e.g., NaBH(OAc)3) reduction In Situ Reduction reductant->reduction Addition intermediate->reduction product This compound Derivative reduction->product Yields

Caption: General workflow for the synthesis of 4-aminopiperidine derivatives via reductive amination.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol is adapted from the synthesis of a library of 4-aminopiperidines with antifungal activity.[3]

  • Reactant Preparation: Dissolve the starting N-Boc-4-piperidone (1.0 equivalent) and the desired amine (1.5 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Reductant Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equivalents), to the solution portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 8 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the desired this compound derivative.[3]

Protocol 2: Synthesis of this compound from 1-Boc-4-piperidone Oxime

This two-step protocol involves the creation of an oxime followed by its reduction.

  • Oxime Formation:

    • Dissolve 1-t-Butoxycarbonyl piperidine-4-one (0.20 mol) in a mixture of tetrahydrofuran (THF, 150 mL) and water (300 mL).[7]

    • Add hydroxylamine hydrochloride (H₂NOH·HCl, 0.80 mol) to the solution.[7]

    • Add sodium carbonate (Na₂CO₃, 0.53 mol) in small portions.[7]

    • Stir the mixture vigorously at 23°C for 14 hours.[7]

    • Remove most of the THF in vacuo, adjust the pH to >10 with 50% aqueous NaOH, and extract with ethyl acetate (EtOAc). Concentrate the combined organic layers to yield the oxime.[7]

  • Hydrogenation (Reduction):

    • Dissolve the oxime intermediate (86.09 mmol) in ethanol (500 mL).[8]

    • Add 10% palladium on charcoal (Pd/C) catalyst.[8]

    • Expose the mixture to a hydrogen atmosphere (7 atm) until the starting material is consumed.[8]

    • Remove the catalyst by filtration and concentrate the filtrate to yield this compound as a white crystalline solid.[8]

Protocol 3: Cleavage of the Boc-Protecting Group

This procedure is used to deprotect the piperidine nitrogen, often as a final step to yield the free amine or to allow for further derivatization.[3]

  • Dissolution: Dissolve the Boc-protected piperidine derivative (1.0 mmol) in dichloromethane (20 mL).

  • Acidolysis: Add trifluoroacetic acid (TFA, 10 mL) to the solution.

  • Reaction: Stir the solution at room temperature for 8 hours.

  • Neutralization: Add a 10% aqueous sodium hydroxide solution (20 mL) to neutralize the acid.

  • Extraction: Extract the mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent. Purify the residue by flash column chromatography to obtain the deprotected amine.[3]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold is a privileged structure found in compounds targeting a diverse range of biological entities.

Antifungal Agents: Ergosterol Biosynthesis Inhibitors

A significant discovery involves 4-aminopiperidine derivatives as potent antifungal agents that target the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.[3]

  • Mechanism of Action: These compounds act similarly to amorolfine by inhibiting two key enzymes in the pathway: sterol C14-reductase and/or sterol C8-isomerase. This disruption leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately inhibiting fungal growth.[3]

G cluster_pathway Ergosterol Biosynthesis Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Block1 Inhibition Lanosterol->Block1 Sterol C14-Reductase Intermediates Sterol Intermediates Block2 Inhibition Intermediates->Block2 Sterol C8-Isomerase Ergosterol Ergosterol (Fungal Cell Membrane) Inhibitor 4-Aminopiperidine Derivative Inhibitor->Block1 Inhibitor->Block2 Block1->Intermediates Block2->Ergosterol

Caption: Mechanism of action for antifungal 4-aminopiperidine derivatives.

  • Structure-Activity Relationships (SAR): A study of over 30 derivatives revealed key structural features for potent antifungal activity.[3] The most critical feature was the nature of the substituent on the 4-amino group.

Compound ClassN1-Substituent4-Amino SubstituentAntifungal ActivityReference
2b Benzyln-Dodecyl (C₁₂)High[3]
3b Phenylethyln-Dodecyl (C₁₂)High[3]
4b Bocn-Dodecyl (C₁₂)Noteworthy[3]
5b -Hn-Dodecyl (C₁₂)Noteworthy[3]
General Benzyl / PhenylethylC₇ Alkyl or shorterDetrimental to activity[3]
General Benzyl / PhenylethylBranched / Cyclic AlkylDetrimental to activity[3]

Key Finding: An N-dodecyl (C₁₂) chain at the 4-amino position is highly beneficial for antifungal activity. This holds true even when the piperidine nitrogen is protected with a Boc group or is unsubstituted.[3]

Antiviral Agents: HIV-1 Entry and Replication Inhibitors

This compound is a key intermediate in the synthesis of potent HIV-1 inhibitors that act through distinct mechanisms.

  • CCR5 Receptor Antagonists: The 4-substituted-4-aminopiperidine motif is a crucial building block for piperazine-based CCR5 antagonists.[4] CCR5 is a co-receptor essential for the entry of the most common strains of HIV-1 into host T-cells. Blocking this receptor prevents the virus from entering and infecting the cell. The antagonist Sch-350634 was synthesized efficiently using an N'-Boc-4-methyl-4-aminopiperidine building block.[4]

G cluster_hiv HIV-1 Entry Inhibition by CCR5 Antagonists HIV HIV-1 Virus (gp120) CD4 CD4 Receptor HIV->CD4 1. Initial Attachment Binding Binding HIV->Binding CD4->Binding CCR5 CCR5 Co-Receptor Fusion Membrane Fusion (Viral Entry) CCR5->Fusion HostCell Host T-Cell Binding->CCR5 2. Conformational Change & Binding Fusion->HostCell 3. Infection Antagonist CCR5 Antagonist (Piperidine Derivative) Antagonist->CCR5 Blocks Binding Block Blocked

Caption: Role of CCR5 antagonists derived from aminopiperidines in preventing HIV-1 entry.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The this compound core has been used to synthesize piperidine-substituted triazine and piperidinylamino-diarylpyrimidine (pDAPY) derivatives. These compounds are potent NNRTIs that bind to an allosteric site on the reverse transcriptase enzyme, inhibiting the conversion of viral RNA to DNA and halting viral replication.

CNS Agents: Atypical Dopamine Transporter (DAT) Inhibitors

In the search for treatments for psychostimulant use disorders, researchers have focused on developing "atypical" DAT inhibitors that bind to the dopamine transporter but have low abuse potential.[6] A key discovery in this area was the bioisosteric replacement of a metabolically unstable piperazine ring with an aminopiperidine scaffold, leading to derivatives with improved properties.[6][9]

  • Discovery Strategy: Bioisosteric Replacement: Initial lead compounds based on modafinil contained a piperazine ring that was prone to metabolic degradation. Replacing this ring with various aminopiperidine structures led to new analogues with enhanced metabolic stability and high DAT affinity.[6][9]

G cluster_bioisostere Drug Design Logic: Bioisosteric Replacement Lead Initial Lead Compound (e.g., Modafinil Analogue) Piperazine Piperazine Ring Lead->Piperazine Contains Problem Metabolic Instability Piperazine->Problem Leads to Strategy Bioisosteric Replacement Problem->Strategy Addressed by Aminopiperidine Aminopiperidine Scaffold Strategy->Aminopiperidine Introduces NewLeads New Lead Compounds (7, 21b, 33) Aminopiperidine->NewLeads Incorporated into Benefit Improved Metabolic Stability + High DAT Affinity NewLeads->Benefit Results in

Caption: Logical workflow for the discovery of stable DAT inhibitors via bioisosteric replacement.

  • Quantitative SAR Data: Several lead compounds from this work demonstrated high affinity for DAT with minimal locomotor stimulation in mice, characteristic of an atypical profile.[6]

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT SelectivityReference
JJC8-088 (2) 2.60>10,000>3846[6]
JJC8-089 (3a) 37.8>10,000>265[6]
7 (Aminopiperidine) 50.6--[6]
21b (Aminopiperidine) 77.2--[6]
33 (Aminopiperidine) 30.0--[6]

Key Finding: The aminopiperidine scaffold successfully replaced the piperazine ring, yielding metabolically stable compounds with potent DAT inhibitory activity, making them promising candidates for further development.[6]

Conclusion

The this compound scaffold is a remarkably versatile and powerful tool in drug discovery. Its synthetic tractability, coupled with its presence in a wide range of biologically active molecules, solidifies its status as a privileged structure in medicinal chemistry. The discoveries highlighted in this guide—from potent antifungal and antiviral agents to novel CNS drug candidates—demonstrate the broad therapeutic potential of its derivatives. The detailed protocols and SAR summaries provided herein offer a valuable resource for researchers aiming to leverage this scaffold in the design and synthesis of next-generation therapeutic agents. Future exploration of this chemical space will undoubtedly continue to yield novel compounds with significant clinical promise.

References

The Diverse Biological Activities of N-Boc-4-aminopiperidine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-tert-butoxycarbonyl (Boc)-4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. Its inherent structural features, including a basic nitrogen atom and a protected primary amine, allow for diverse chemical modifications, leading to the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological activities of N-Boc-4-aminopiperidine analogs, with a focus on their applications as antifungal agents, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators.

Antifungal Activity: Targeting Ergosterol Biosynthesis

A significant area of investigation for N-Boc-4-aminopiperidine analogs has been in the development of novel antifungal agents. These compounds have shown particular efficacy against a broad spectrum of pathogenic fungi by inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

Quantitative Antifungal Activity Data

A library of over 30 novel 4-aminopiperidines was synthesized and evaluated for their antifungal activity. The minimum inhibitory concentration (MIC) values for representative compounds against various fungal strains are summarized in the table below. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundYarrowia lipolytica MIC (µg/mL)Candida spp. MIC (µg/mL)Aspergillus spp. MIC (µg/mL)
2b Benzyln-Dodecyl0.250.25 - 20.5 - 4
3b Phenethyln-Dodecyl0.250.25 - 20.5 - 4
4b 3-Phenylpropyln-Dodecyl0.51 - 81 - 8
5b Hn-Dodecyl0.51 - 41 - 8
Amorolfine --0.250.5 - 41 - 8
Voriconazole --0.25≤0.03 - 10.25 - 1

Data extracted from a study on novel 4-aminopiperidine antifungals.[1][2][3][4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

N-Boc-4-aminopiperidine analogs exert their antifungal effects by targeting key enzymes in the ergosterol biosynthesis pathway. Specifically, these compounds have been shown to inhibit sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2).[3][5][6][7] Inhibition of these enzymes disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function.[7][8]

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition by N-Boc-4-aminopiperidine Analogs acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide ERG1 lanosterol Lanosterol squalene_epoxide->lanosterol demethylation 14α-demethylation (ERG11/CYP51) lanosterol->demethylation zymosterol Zymosterol demethylation->zymosterol c14_reduction C14-Reductase (ERG24) zymosterol->c14_reduction fecosterol Fecosterol c14_reduction->fecosterol c8_isomerase C8-Isomerase (ERG2) fecosterol->c8_isomerase episterol Episterol c8_isomerase->episterol ergosterol Ergosterol episterol->ergosterol

Ergosterol biosynthesis pathway showing inhibition points.
Experimental Protocols

A solution of the appropriate N-substituted 4-piperidone (1.0 mmol) and the desired amine (1.5 mmol) in dry tetrahydrofuran (20 mL) is treated with sodium triacetoxyborohydride (2.0 mmol). The resulting suspension is stirred at room temperature for 12 hours. A saturated aqueous solution of sodium bicarbonate (20 mL) is then added, and the mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]

The in vitro antifungal activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9][10]

  • Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.[9]

  • Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the drug-free control well.[11][12][13]

MIC_Determination_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Plate with Serial Drug Dilutions prep_plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Workflow for MIC determination.

Kinase Inhibition: Targeting Cancer-Related Pathways

N-Boc-4-aminopiperidine analogs have also emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

This section is currently under development and will be expanded in a future version of this guide to include detailed quantitative data, signaling pathway diagrams, and experimental protocols for kinase inhibition assays.

GPCR Modulation: Targeting a Diverse Receptor Family

The N-Boc-4-aminopiperidine scaffold has been utilized in the development of ligands for G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and important drug targets.

This section is currently under development and will be expanded in a future version of this guide to include detailed quantitative data, signaling pathway diagrams, and experimental protocols for GPCR binding and functional assays.

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold." This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]

Key Physicochemical Properties:

  • Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of the conjugate acid typically around 11.[2] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.[1]

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1]

  • Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic properties.[3] This balance can be fine-tuned through substitution to optimize a drug's solubility and ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.

The following table summarizes the physicochemical properties of several prominent FDA-approved drugs containing a piperidine scaffold.

DrugTherapeutic ClasspKalogPWater Solubility
Donepezil Acetylcholinesterase Inhibitor8.924.731 mg/mL
Methylphenidate CNS Stimulant8.82.4Soluble
Raloxifene Selective Estrogen Receptor Modulator8.8, 10.04.2Sparingly soluble
Fexofenadine H1 Antihistamine4.25, 9.533.2Slightly soluble
Risperidone Atypical Antipsychotic8.243.27Sparingly soluble
Paroxetine Selective Serotonin Reuptake Inhibitor9.83.8Slightly soluble

Therapeutic Landscape of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where it has been successfully incorporated. Piperidine-containing compounds are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, antipsychotic, and anticoagulant agents.[4][5]

Below is a list of selected FDA-approved drugs containing a piperidine scaffold, highlighting their diverse therapeutic applications.

DrugTherapeutic Indication(s)
Donepezil Alzheimer's disease[6]
Methylphenidate Attention Deficit Hyperactivity Disorder (ADHD), Narcolepsy[7]
Raloxifene Osteoporosis, risk reduction for invasive breast cancer[8]
Fexofenadine Allergic rhinitis, chronic idiopathic urticaria
Risperidone Schizophrenia, bipolar disorder, irritability associated with autism[7]
Paroxetine Major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, and post-traumatic stress disorder[7]
Haloperidol Schizophrenia, Tourette's syndrome[7]
Loperamide Diarrhea[7]
Fentanyl Severe pain[7]
Minoxidil Hypertension, androgenetic alopecia[7]

Modulation of Key Signaling Pathways

The biological activities of piperidine derivatives are often attributed to their ability to modulate specific cellular signaling pathways. Two of the most significant pathways impacted by piperidine-containing drugs are the PI3K/Akt and NF-κB pathways, both of which are critical in cell survival, proliferation, and inflammation, and are often dysregulated in diseases like cancer.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth and survival.[9] Hyperactivation of this pathway is a common feature in many cancers, making it a key target for anticancer drug development.[10] Several piperidine-containing compounds have been developed as inhibitors of this pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt P Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Piperidine-based PI3K Inhibitors (e.g., Copanlisib) Inhibitor->PI3K

PI3K/Akt signaling pathway and piperidine inhibitors.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation.[11] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.[12] Piperine, a naturally occurring piperidine alkaloid, and other synthetic piperidine derivatives have been shown to inhibit NF-κB signaling.[13][14]

NF_kB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ub NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocation Gene Target Gene Transcription (e.g., IL-6, TNF-α, COX-2) NFkB_nucleus->Gene Inhibitor Piperidine-based NF-κB Inhibitors (e.g., Piperine, EF24) Inhibitor->IKK

NF-κB signaling pathway and piperidine inhibitors.

Biological Activity of Piperidine Scaffolds

The biological activity of piperidine-containing compounds has been extensively studied across various disease models. The following tables summarize the in vitro activity of selected piperidine derivatives.

Anticancer Activity

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17a PC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 16 786-0Kidney0.4 (GI50, µg/mL)
HT29Colon4.1 (GI50, µg/mL)
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)
PC-3Prostate<25 (GI50, µg/mL)

Enzyme and Receptor Binding Activity

CompoundTargetAssay TypeActivity (Ki/IC50 in nM)
Compound 10 Nociceptin/Orphanin FQ Peptide (NOP) ReceptorBinding AssayKi = 6.0
Immepip Histamine H3 ReceptorBinding AssaypKi = 9.32
Compound 1 Sigma 1 ReceptorBinding AssayKi = 3.2
Compound 10h AKT1Inhibition AssayIC50 = 24.3

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperidine derivatives.

Synthesis of Donepezil

Donepezil is a prominent acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[6] A common synthetic route involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction.[6]

Protocol: Synthesis of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one [6]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL) at room temperature.

  • Base and Aldehyde Addition: Slowly add NaOH flakes (12.8 g, 0.32 mol) followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate; 1:1).

  • Work-up: Once the reaction is complete, filter the solid formed, wash with 5% acetic acid, and then with methanol. Dry the solid.

  • Purification: Take the obtained solid (34 g) into a round-bottom flask and reflux with DMF (50 mL).

Protocol: Reduction to Donepezil [6]

  • Reaction Setup: Carry out the reduction of the intermediate from the previous step using Raney nickel in the presence of methanesulfonic acid in methanol.

  • Hydrogenation: Perform the reaction under a hydrogen atmosphere. Methanesulfonic acid is used to dehydrate the aldol-type product formed during the initial condensation, which then undergoes reduction.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Synthesis_Workflow Start Starting Materials (Indanone & Piperidine Aldehyde) Condensation Aldol Condensation (NaOH, Methanol) Start->Condensation Intermediate Unsaturated Intermediate Condensation->Intermediate Reduction Catalytic Hydrogenation (Raney Ni, H2) Intermediate->Reduction Donepezil Donepezil Reduction->Donepezil Purification Purification & Characterization Donepezil->Purification

General workflow for the synthesis of Donepezil.
In Vitro Anticancer Activity Evaluation

The cytotoxic effects of piperidine derivatives against cancer cell lines are commonly evaluated using cell viability assays such as the MTT or SRB assay.[4]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [4]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

MTT_Assay_Workflow Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Piperidine Derivative (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Solubilize Formazan Crystals (DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze

Experimental workflow for the MTT cell viability assay.

Conclusion

The piperidine scaffold continues to be an indispensable tool in the arsenal of medicinal chemists. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its position as a privileged structure in drug discovery. The diverse array of FDA-approved drugs containing this moiety is a clear indicator of its profound impact on modern medicine. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the piperidine scaffold is poised to remain a central element in the development of the next generation of innovative therapeutics. This guide provides a foundational understanding of the key aspects of piperidine chemistry and biology, intended to empower researchers in their quest for novel and effective treatments for a multitude of human diseases.

References

A Deep Dive into the Physicochemical Properties of Boc-Protected Piperidines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal framework for designing therapeutic agents targeting a wide range of biological systems, including the central nervous system.[1][2] In the intricate process of multi-step organic synthesis required for drug development, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is one of the most versatile and widely employed protecting groups for the piperidine nitrogen.[3][4] Its popularity is due to its stability across a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions, which is crucial for preserving the integrity of complex molecules.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected piperidines, details the experimental protocols for their determination, and visualizes key workflows and relationships relevant to researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The physicochemical properties of a drug candidate, such as its lipophilicity (LogP), acidity/basicity (pKa), and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a Boc group and other substituents onto the piperidine ring significantly alters these properties. The following table summarizes key physicochemical data for several common Boc-protected piperidine derivatives, providing a basis for comparison.

Property1-Boc-piperidine4-Amino-1-Boc-piperidineN-Boc-piperidine-4-carboxylic acid
CAS Number 75844-69-8[5]87120-72-7[6]84358-13-4[7]
Molecular Formula C₁₀H₁₉NO₂[5]C₁₀H₂₀N₂O₂[6]C₁₁H₁₉NO₄[7]
Molecular Weight ( g/mol ) 185.26[5]200.28[8]229.27[7]
Physical Form Colorless Liquid[9]White to off-white solid[10]White Crystalline Powder[11]
Melting Point (°C) N/A (Liquid)50[10]148-153[12]
Boiling Point (°C) 130-140 @ 15 mmHg[9]80 @ 0.037 mmHg[10]353.2 @ 760 mmHg[12]
Density (g/mL) 0.964 @ 25 °C1.041 (Predicted)[10]1.2 (Predicted)[12]
LogP (XLogP3) 2.2 (Predicted)0.7 (Computed)[8]1.1 (Computed)[7]
pKa N/A~10.10 (Predicted, Basic)[10]~4.56 (Predicted, Acidic)[11]
Water Solubility Data not availableInsoluble[13]Insoluble[14]

Note: Predicted and computed values are generated through computational algorithms and may differ from experimental results.

Experimental Protocols

Accurate determination of physicochemical properties is essential for building structure-activity relationships (SAR) and optimizing drug candidates. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP), which measures a compound's differential solubility between an immiscible organic phase (typically n-octanol) and an aqueous phase.[4]

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Volumetric flasks, pipettes

  • Separatory funnels or vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with the aqueous buffer and vice versa by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures mutual saturation and prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase to a vial. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[15]

    • Add a small aliquot of the compound's stock solution to the vial.

    • Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.[16]

  • Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.[17]

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.[4] Determine the concentration of the compound in each phase using a calibrated analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:

    • P = [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ

    • LogP = log₁₀(P)

Protocol 2: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds by measuring the change in pH of a solution upon the incremental addition of a titrant (an acid or a base).[18][19]

Materials:

  • Test compound (high purity)

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH)

  • Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[19]

  • Titration vessel and magnetic stirrer

  • Nitrogen gas supply

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[19]

  • Sample Preparation:

    • Accurately weigh a precise amount of the test compound and dissolve it in a suitable solvent (e.g., a water/methanol mixture for poorly soluble compounds) containing the background electrolyte.[18] The final concentration should be around 1 mM.[20]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[19]

  • Titration:

    • Place the titration vessel on a magnetic stirrer and immerse the pH electrode.

    • For a basic compound (like this compound), first, acidify the solution to a low pH (e.g., pH 2) with the standardized HCl.[20]

    • Titrate the solution by adding small, precise increments of the standardized NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.[21] This point is identified as the flattest region of the buffer zone on the titration curve.

    • Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the derivative plot indicates the equivalence point. The half-equivalence point volume is half of this value.

Protocol 3: Determination of Aqueous Solubility by Shake-Flask Method

This method determines the equilibrium (thermodynamic) solubility of a compound in an aqueous medium, which is the maximum concentration a compound can reach at a given temperature.[3]

Materials:

  • Test compound (solid)

  • Aqueous buffer (e.g., pH 7.4 phosphate buffer)

  • Small vials or flasks with tight-fitting caps

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[22]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.[2]

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter to remove any remaining undissolved microcrystals.

  • Quantification:

    • Prepare a series of standard solutions of the test compound of known concentrations.

    • Analyze the filtered sample (the saturated solution) and the standard solutions using a suitable analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standards and use it to determine the concentration of the compound in the filtered sample. This concentration represents the aqueous solubility.

Mandatory Visualizations

Boc Protection and Deprotection Workflow

The following diagram illustrates the general synthetic workflow for the protection of a piperidine nitrogen with a Boc group and its subsequent removal.

Boc_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Piperidine Piperidine (Free Amine) Boc_Piperidine Boc-Protected Piperidine (Carbamate) Piperidine->Boc_Piperidine Nucleophilic Acyl Substitution Deprotected_Piperidine Piperidine (Amine Salt) Boc_Piperidine->Deprotected_Piperidine Acid-catalyzed Cleavage Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Boc_Piperidine Base Base (e.g., TEA, DMAP) Base->Boc_Piperidine Acid Strong Acid (e.g., TFA, HCl) Acid->Deprotected_Piperidine

Caption: General workflow for Boc protection and deprotection of piperidine.

Physicochemical Properties in Drug Discovery

This diagram outlines the logical relationship between key physicochemical properties and their influence on the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.

ADME_Properties cluster_props Core Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) LogP Lipophilicity (LogP) Absorption Absorption (e.g., Gut Wall Permeation) LogP->Absorption Distribution Distribution (e.g., Plasma Protein Binding, Tissue Penetration) LogP->Distribution Metabolism Metabolism (e.g., Liver Enzymes) LogP->Metabolism Solubility Aqueous Solubility Solubility->Absorption Excretion Excretion (e.g., Renal Clearance) Solubility->Excretion pKa Ionization State (pKa) pKa->Solubility pKa->Absorption pKa->Excretion MW Molecular Weight MW->Absorption MW->Distribution

Caption: Influence of physicochemical properties on a drug's ADME profile.

References

4-Amino-1-Boc-piperidine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 4-Amino-1-Boc-piperidine (CAS No: 87120-72-7).[1][2][3] The information herein is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for its use in a laboratory or drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] The primary hazards associated with this compound are its potential to cause severe skin burns, serious eye damage, and respiratory irritation. It is also harmful if swallowed.[1][2]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The classifications for this compound are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye IrritationCategory 1 / 2H318: Causes serious eye damage / H319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1][2][4]
Hazard Pictograms and Signal Word
  • Pictograms:

    • GHS05: Corrosion

    • GHS07: Exclamation Mark

  • Signal Word: Danger[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C10H20N2O2[1]
Molecular Weight 200.28 g/mol [1][2]
Appearance Light yellow to yellow solid[5]
Melting Point 44-48 °C
Boiling Point 80 °C at 0.037 mmHg
Solubility Insoluble in water.
Synonyms tert-butyl 4-aminopiperidine-1-carboxylate, 1-Boc-4-piperidinamine[1][2][6]

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Safe Handling Procedures
  • Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3] A NIOSH-approved respirator may be necessary if ventilation is inadequate or if dust is generated.[3]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • General Precautions: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust.[1] Minimize dust generation and accumulation.[3]

Storage Conditions
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Temperature: Store in a cool place.[1]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following decision tree can guide the user in selecting the correct PPE for handling this compound.

PPE_Selection cluster_ppe Required PPE start Start: Assess Task handling_solid Handling Solid Material? start->handling_solid handling_solution Handling Solution? start->handling_solution weighing Weighing or Transferring Powder? handling_solid->weighing dissolving Dissolving Solid? handling_solid->dissolving reaction_setup Reaction Setup/Workup? handling_solution->reaction_setup potential_dust Potential for Dust Generation? weighing->potential_dust potential_splash Potential for Splashing? dissolving->potential_splash reaction_setup->potential_splash ppe_basic Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves potential_splash->ppe_basic No ppe_splash Enhanced Eye/Face Protection: - Safety Goggles - Face Shield potential_splash->ppe_splash Yes potential_dust->ppe_basic No ppe_inhalation Respiratory Protection: - Use in Fume Hood - Consider N95 Respirator potential_dust->ppe_inhalation Yes

PPE Selection Workflow

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is essential in case of exposure. Always seek medical attention after administering first aid.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1][3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[3]

Accidental Release Measures and Spill Cleanup Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Experimental Protocol: Spill Cleanup

  • Evacuate and Secure the Area: Immediately alert others in the vicinity. Evacuate non-essential personnel from the spill area. Restrict access to the area.

  • Ensure Proper Ventilation: If the spill occurs outside of a fume hood, ensure the area is well-ventilated. If safe to do so, open windows.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles. If there is a risk of dust inhalation, a NIOSH-approved respirator is required.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect the Spilled Material:

    • Solids: Carefully sweep the material into a designated, labeled waste container. Use a dustpan and brush. Avoid using a vacuum cleaner unless it is specifically designed for hazardous dust.

    • Liquids: Use absorbent pads or material to soak up the liquid. Place the contaminated absorbent material into a labeled, sealable waste container.

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all decontamination materials for proper disposal.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Report the Incident: Report the spill to the appropriate laboratory supervisor and environmental health and safety (EHS) office.

Spill_Cleanup start Spill Occurs evacuate Evacuate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small, Controllable Spill? assess->small_spill large_spill Large or Uncontrolled Spill small_spill->large_spill No don_ppe Don Appropriate PPE small_spill->don_ppe Yes evacuate_large Evacuate & Call Emergency Response large_spill->evacuate_large contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Spilled Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Report Incident dispose->report

Chemical Spill Response Workflow

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The compound is stable under recommended storage conditions.[3]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon oxides and nitrogen oxides (NOx).[1]

Toxicological Information

Detailed toxicological studies on this compound are limited. Most safety data sheets indicate "no data available" for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[1] However, the classification as a skin and eye irritant/corrosive and a respiratory irritant suggests that exposure should be minimized. The parent compound, piperidine, is known to be corrosive.[7]

Toxicological EndpointData
Acute Toxicity No data available[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage / Causes skin irritation[2][4]
Serious Eye Damage/Irritation Causes serious eye damage / Causes serious eye irritation[2][4]
Respiratory or Skin Sensitization No data available[1]
Germ Cell Mutagenicity No data available[1]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1]
Reproductive Toxicity No data available[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[1][2][4]
Specific Target Organ Toxicity (Repeated Exposure) No data available[1]
Aspiration Hazard No data available[1]

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.

References

The Versatile Building Block: A Technical Guide to 4-Amino-1-Boc-piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-1-Boc-piperidine, a key building block in modern medicinal chemistry. We will explore its commercial availability, physicochemical properties, and its critical role in the synthesis of targeted therapeutics. This guide includes a detailed experimental protocol for a representative amide coupling reaction and visualizes key biological pathways and synthetic workflows to support researchers in their drug discovery endeavors.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers, ensuring a stable supply chain for research and development purposes. Purity levels are typically high, with most vendors offering grades of ≥97% or >98%. Pricing can vary based on quantity, purity, and supplier.

Supplier ExamplePurityCAS NumberCommon Quantities
Sigma-Aldrich≥97%87120-72-71g, 5g, 25g
Thermo Scientific≥96% (GC)87120-72-71g, 5g
Ruifu Chemical>98.0% (GC)87120-72-7Bulk quantities
AChemBlock97%87120-72-71g, 5g, 10g
Apollo Scientific97%87120-72-75g, 25g, 100g

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 87120-72-7[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance White to off-white or pale yellow crystalline powder or chunks
Melting Point 42-50 °C
Solubility Soluble in methanol. Insoluble in water.
Purity Typically ≥97%[1]
SMILES CC(C)(C)OC(=O)N1CCC(N)CC1[1]
InChI Key LZRDHSFPLUWYAX-UHFFFAOYSA-N[1]

Key Applications in Drug Discovery

The bifunctional nature of this compound, possessing a Boc-protected secondary amine within the piperidine ring and a reactive primary amine, makes it an invaluable synthon for introducing the piperidine scaffold into drug candidates. This moiety is prevalent in a wide range of bioactive molecules due to its ability to improve pharmacokinetic properties such as solubility and metabolic stability. Key therapeutic areas where this building block is employed include:

  • Oncology: As a core component in the synthesis of Bromodomain and Extra-Terminal domain (BET) inhibitors and inhibitors of histone deacetylases like Sirtuin 2 (SIRT2).

  • Antiviral Therapy: In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[1]

  • Neuroscience: As a scaffold for compounds targeting various central nervous system receptors.

Experimental Protocols

The following is a representative experimental protocol for a standard amide coupling reaction using this compound.

Reaction: Amide coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable solvent system for chromatography)

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF, add DIPEA (2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide product.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing Workflows and Biological Pathways

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a bioactive molecule using this compound as a key intermediate.

G A Start: this compound B Amide Coupling (with a carboxylic acid) A->B C Intermediate Product (Boc-protected) B->C D Boc Deprotection (e.g., TFA or HCl) C->D E Final Bioactive Molecule D->E F Purification & Characterization E->F

Caption: General synthetic workflow using this compound.

Biological Pathways

BET Bromodomain Signaling Pathway

BET proteins, such as BRD4, are epigenetic readers that bind to acetylated lysines on histones and transcription factors, thereby regulating gene expression.[2] Inhibitors synthesized using this compound can disrupt this interaction, leading to the downregulation of oncogenes like c-MYC.

G Histone Histone Tails Ac Acetylation (Ac) Histone->Ac BET BET Protein (BRD4) Ac->BET binds to TF Transcription Factors (e.g., NF-κB) BET->TF recruits PolII RNA Polymerase II TF->PolII activates Gene Target Gene Transcription (e.g., c-MYC) PolII->Gene Inhibitor BET Inhibitor Inhibitor->BET blocks binding

Caption: Simplified BET bromodomain signaling pathway and point of inhibition.

SIRT2 Signaling Pathway

SIRT2 is a deacetylase that plays a role in various cellular processes, including cell cycle regulation and metabolic control.[3] It deacetylates numerous substrates, such as α-tubulin and transcription factors like FOXO1.

G SIRT2 SIRT2 Substrate Deacetylated Substrate SIRT2->Substrate Deacetylates Substrate_Ac Acetylated Substrate (e.g., α-tubulin, FOXO1) Substrate_Ac->SIRT2 Pathway Downstream Cellular Processes (Metabolism, Cell Cycle) Substrate->Pathway Inhibitor SIRT2 Inhibitor Inhibitor->SIRT2 inhibits

Caption: Overview of SIRT2 deacetylase activity and inhibition.

HIV-1 Reverse Transcription

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors of reverse transcriptase, a critical enzyme in the HIV-1 replication cycle that converts the viral RNA genome into DNA.

G ViralRNA Viral RNA Genome RT Reverse Transcriptase (RT) ViralRNA->RT ssDNA Single-stranded DNA RT->ssDNA RNA-dependent DNA synthesis dsDNA Double-stranded DNA ssDNA->dsDNA DNA-dependent DNA synthesis Integration Integration into Host Genome dsDNA->Integration NNRTI NNRTI NNRTI->RT allosterically inhibits

Caption: The process of HIV-1 reverse transcription and the mechanism of NNRTI action.

References

The 4-Aminopiperidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile physicochemical properties and its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the key features of the 4-aminopiperidine core, including its synthesis, physicochemical characteristics, and its role as a versatile building block in the design of therapeutics for a diverse range of diseases.

Physicochemical Properties

The 4-aminopiperidine core imparts specific physicochemical properties to molecules that are crucial for their pharmacokinetic and pharmacodynamic profiles. The piperidine ring, typically in a chair conformation, provides a three-dimensional structure that can orient substituents in distinct axial and equatorial positions, allowing for precise interactions with biological targets. The presence of two basic nitrogen atoms, one within the piperidine ring and an exocyclic amino group, influences the pKa and lipophilicity (logP) of the molecule, which in turn affect its solubility, permeability, and metabolic stability.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)Density (g/mL at 25 °C)Refractive Index (n20/D)
4-AminopiperidineC₅H₁₂N₂100.1610.37 ± 0.200.9451.4910
4-N-Boc-AminopiperidineC₁₀H₂₀N₂O₂200.2812.39 ± 0.201.02 ± 0.1-

Synthesis of the 4-Aminopiperidine Core

Several synthetic strategies are employed to construct the 4-aminopiperidine scaffold. Two of the most common and versatile methods are reductive amination of 4-piperidones and the Curtius rearrangement of isonipecotic acid derivatives.

Reductive Amination

Reductive amination is a widely used one-pot reaction for the synthesis of 4-aminopiperidine derivatives. This method involves the reaction of a 4-piperidone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[1]

Reductive_Amination_Workflow start Start Materials piperidone N-Substituted 4-Piperidone start->piperidone amine Primary/Secondary Amine start->amine reaction Reductive Amination piperidone->reaction amine->reaction imine Imine/Enamine Intermediate reaction->imine reduction In situ Reduction imine->reduction product 4-Aminopiperidine Derivative reduction->product Curtius_Rearrangement_Workflow start Starting Material acid Isonipecotic Acid Derivative start->acid azide_formation Acyl Azide Formation acid->azide_formation acyl_azide Acyl Azide Intermediate azide_formation->acyl_azide rearrangement Thermal Rearrangement acyl_azide->rearrangement isocyanate Isocyanate Intermediate rearrangement->isocyanate trapping Nucleophilic Trapping isocyanate->trapping product 4-Aminopiperidine Derivative trapping->product SAR_Concept scaffold 4-Aminopiperidine Core r1 N1 Substituent (Piperidine Nitrogen) scaffold->r1 Modification r2 N4 Substituent (Exocyclic Amine) scaffold->r2 Modification properties Physicochemical Properties (pKa, logP, Solubility) r1->properties r2->properties activity Biological Activity (Potency, Selectivity) properties->activity adme ADME Properties (Absorption, Metabolism, Excretion) properties->adme activity->adme

References

Methodological & Application

Application Notes and Protocols for the Synthesis of CCR5 Antagonists Using 4-Amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system. It is also a primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a key target for the development of antiviral therapeutics. Small-molecule CCR5 antagonists have emerged as an important class of drugs for the treatment of HIV-1 infection. This document provides detailed application notes and protocols for the synthesis of CCR5 antagonists utilizing the versatile building block, 4-Amino-1-Boc-piperidine. The methodologies described herein focus on the synthesis of piperazino-piperidine and piperidine-4-carboxamide based antagonists, including a detailed protocol for a Vicriviroc analog, a potent CCR5 antagonist.

CCR5 Signaling Pathway

CCR5 is activated by its endogenous chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). Upon ligand binding, CCR5 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a cascade of downstream signaling events involving several key pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the phospholipase C (PLC) pathway, which in turn activate mitogen-activated protein kinases (MAPKs). These signaling cascades ultimately regulate cellular processes such as chemotaxis, proliferation, and survival. CCR5 antagonists function by binding to the receptor and preventing its interaction with HIV-1 gp120, thereby blocking viral entry.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_Protein Gαβγ CCR5->G_Protein Activation JAK JAK CCR5->JAK HIV HIV-1 gp120 HIV->CCR5 Chemokine Chemokine (RANTES, MIP-1α/β) Chemokine->CCR5 Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks Binding G_alpha G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma PLC PLC G_alpha->PLC PI3K PI3K G_betagamma->PI3K MAPK MAPK PLC->MAPK PI3K->MAPK STAT STAT JAK->STAT Cellular_Response Cellular Response (Chemotaxis, Gene Transcription) STAT->Cellular_Response MAPK->Cellular_Response

Caption: CCR5 Signaling Pathway and Mechanism of Antagonism.

Experimental Workflows

The synthesis of piperazino-piperidine based CCR5 antagonists from this compound can be achieved through a convergent "forward-synthesis" approach. This strategy involves the preparation of key intermediates which are then coupled to form the final product. A generalized workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthetic Workflow for Piperazino-Piperidine CCR5 Antagonists Start This compound Intermediate1 Piperazino-piperidine Core Start->Intermediate1 Multi-step Synthesis FinalProduct CCR5 Antagonist (e.g., Vicriviroc analog) Intermediate1->FinalProduct Amide Coupling Intermediate2 Aromatic Amide Moiety Intermediate2->FinalProduct

Caption: General Synthetic Workflow.

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of key intermediates and the biological activity of representative CCR5 antagonists derived from this compound.

Table 1: Synthesis Yields of Key Intermediates

IntermediateStarting MaterialReaction StepsOverall Yield (%)Reference
N'-Boc-4-methyl-4-aminopiperidineIsonipecotate4~40[1]
(3S)-1-{(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine(S)-2-methylpiperazine2~75[2]
4-Methyl-4-[(3S)-3-methylpiperazin-1-yl]piperidineN'-Boc-4-methyl-4-aminopiperidine2~85[2]

Table 2: Biological Activity of Piperazino-Piperidine Based CCR5 Antagonists

CompoundTargetAssay TypeIC50 (nM)Reference
Vicriviroc (Sch-D)CCR5HIV-1 Entry0.5 - 1.3[2]
Sch-350634CCR5HIV-1 Entry1.2[1]
Analog 1CCR5Radioligand Binding2.5[2]
Analog 2CCR5Radioligand Binding5.1[2]

Experimental Protocols

Protocol 1: Synthesis of N'-Boc-4-methyl-4-aminopiperidine (Key Intermediate)

This protocol is adapted from the synthesis of 4-substituted-4-aminopiperidine derivatives.[1]

Materials:

  • 1-Boc-4-piperidone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (saturated aqueous solution)

  • Sodium azide

  • Trifluoroacetic anhydride

  • Sodium hydroxide (2 M aqueous solution)

  • Dichloromethane (DCM)

  • Sodium sulfate, anhydrous

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine

  • Toluene

  • Benzyl alcohol

  • Palladium on carbon (10%)

  • Methanol

Procedure:

  • Grignard Addition: To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF at 0 °C, add methylmagnesium bromide (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the tertiary alcohol.

  • Azide Formation: To a solution of the tertiary alcohol (1.0 eq) in DCM at 0 °C, add sodium azide (2.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.5 eq). Stir at room temperature for 12 hours. Neutralize the reaction with 2 M aqueous sodium hydroxide and extract with DCM. Dry the organic layer, filter, and concentrate to give the azide intermediate.

  • Curtius Rearrangement and Boc Protection: To a solution of the azide (1.0 eq) in toluene, add DPPA (1.2 eq) and triethylamine (1.2 eq). Heat the mixture to 80 °C for 2 hours. Add benzyl alcohol (1.5 eq) and continue heating for an additional 4 hours. Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the residue by flash chromatography to obtain the Cbz-protected amine.

  • Deprotection: To a solution of the Cbz-protected amine (1.0 eq) in methanol, add 10% palladium on carbon (10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (1 atm) for 12 hours. Filter the reaction mixture through Celite and concentrate the filtrate to yield N'-Boc-4-methyl-4-aminopiperidine.

Protocol 2: Synthesis of a Vicriviroc Analog (Forward-Synthesis Approach)

This protocol is based on the forward-synthesis of Vicriviroc (Sch-D).[2]

Materials:

  • N'-Boc-4-methyl-4-aminopiperidine (from Protocol 1)

  • (3S)-1-{(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine

  • 4,6-dimethylpyrimidine-5-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Boc Deprotection: Dissolve N'-Boc-4-methyl-4-aminopiperidine (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir the solution at room temperature for 1 hour. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Coupling with Piperazine Intermediate: To a solution of the deprotected piperidine (1.0 eq) and (3S)-1-{(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amide Bond Formation: In a separate flask, dissolve 4,6-dimethylpyrimidine-5-carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Final Coupling: Add the pre-activated carboxylic acid solution to the reaction mixture from step 2. Stir at room temperature for 12 hours.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the Vicriviroc analog.

References

Application Notes and Protocols for 4-Amino-1-Boc-piperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-Boc-piperidine is a versatile bifunctional building block utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and novel functionalities into peptides. Its rigid piperidine core can serve as a scaffold to induce specific secondary structures, such as β-turns, which are often crucial for molecular recognition and biological activity.[1] Furthermore, the piperidine nitrogen offers a site for further chemical modification, enabling the development of complex peptide architectures and peptidomimetics.[1] This document provides detailed application notes, experimental protocols, and relevant biological context for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase synthesis strategies.

Core Applications

The incorporation of a this compound moiety into a peptide backbone can serve several strategic purposes in peptide design and drug development:

  • Conformational Constraint: The piperidine ring restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.[1]

  • Induction of β-Turns: The geometry of the 4-aminopiperidine unit is well-suited to mimic the i+1 and i+2 positions of a β-turn, a common secondary structure motif involved in protein-protein interactions.[1]

  • Scaffold for Peptidomimetics: The piperidine nitrogen can be further functionalized post-synthesis to create more complex and drug-like molecules.[1]

  • Development of GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands. Incorporating this moiety can be a key strategy in the design of novel receptor agonists and antagonists.[1]

Data Presentation: A Case Study with a Bombesin Antagonist Analog

The following table summarizes the binding affinity of RM2 for the GRP receptor, demonstrating the high potency that can be achieved by incorporating a piperidine-based conformational constraint.

CompoundDescriptionIC50 (nM)Ki (nM)Cell Line
RM2DOTA-Pip-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂7.7 ± 3.3Not ReportedPC-3
natIn-RM2Natural Indium complex of RM29.3 ± 3.3Not ReportedPC-3
BAY 86-4367¹⁸F-labeled bombesin analog0.94 ± 0.190.13 ± 0.05PC-3

Table 1: In vitro binding affinities of the bombesin antagonist analog RM2 and a similar bombesin analog (BAY 86-4367) for the Gastrin-Releasing Peptide receptor (GRPr).[2][3] Data for RM2 was determined in competitive binding assays against ¹²⁵I-Tyr⁴-bombesin.[2] A lower IC50/Ki value indicates higher binding affinity.

Signaling Pathway

Peptides incorporating this compound can be designed to modulate a variety of signaling pathways. For instance, bombesin analogs like RM2 act on the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR). Upon agonist binding, GRPR activates the phospholipase C (PLC) signaling cascade. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Antagonists like RM2 block this signaling cascade by preventing the initial binding of the natural ligand.

GRP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GRPR GRPR G_protein Gq Protein GRPR->G_protein Activates PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates G_protein->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Ca_release->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream Phosphorylates GRP Gastrin-Releasing Peptide (GRP) GRP->GRPR Binds & Activates RM2 Bombesin Antagonist (e.g., RM2) RM2->GRPR Binds & Inhibits

GRP Receptor Signaling Pathway

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[1]

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • To remove the Fmoc protecting group from the resin, add a solution of 20% piperidine in DMF.

  • Agitate the resin for 3 minutes, then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5 times).[1]

Protocol 3: Coupling of this compound

This protocol assumes the this compound will be coupled to a carboxylic acid group on the resin-bound peptide.

  • Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 2.

  • In a separate vial, dissolve this compound (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.[1]

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and pre-activate for 5-10 minutes.[1]

  • Add the activated solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.[1]

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.

  • After complete coupling, drain the solution and wash the resin with DMF (3 times).[1]

Protocol 4: Coupling of Standard Fmoc-Amino Acids
  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive, recoupling may be necessary.[1]

  • After complete coupling, drain the solution and wash the resin with DMF (3 times).

Protocol 5: Final Cleavage and Deprotection
  • After the final coupling and deprotection steps, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.[1]

  • Dry the crude peptide under vacuum.

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Couple_AA Couple Fmoc-Amino Acid (DIC/HOBt) Wash1->Couple_AA Couple_Piperidine Couple this compound (DIC/HOBt) Wash1->Couple_Piperidine Wash2 Wash with DMF Couple_AA->Wash2 Couple_Piperidine->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Wash3 Wash with DMF & DCM Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA/TIS/H₂O) Wash3->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification

General SPPS Workflow

Troubleshooting and Side Reactions

The use of piperidine for Fmoc deprotection can lead to side reactions, particularly aspartimide formation when an aspartic acid residue is present in the peptide sequence.[4] This can be minimized by using additives like HOBt in the piperidine solution.[5] Another common side reaction is diketopiperazine formation, especially at the dipeptide stage.[4][5] Careful selection of the resin and coupling conditions can help mitigate this issue. When incorporating sterically hindered amino acids, such as those with a piperidine moiety, longer coupling times or the use of more potent coupling reagents like HATU or HCTU may be necessary. It is crucial to monitor the completion of each coupling step with a qualitative test like the Kaiser test to ensure high purity of the final peptide.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a powerful tool for the rational design of peptidomimetics and conformationally constrained peptides. The protocols outlined in this document offer a starting point for the successful incorporation of this building block. Researchers are encouraged to optimize coupling times and monitor reactions carefully to ensure high-purity final products. The resulting peptides with their unique structural features hold significant promise for applications in drug discovery and chemical biology.

References

Application Notes: Reductive Amination with 4-Amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1][2][3] This reaction involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine via an intermediate imine, which is subsequently reduced.[2] The use of 4-Amino-1-Boc-piperidine as the amine source is particularly valuable, as the piperidine motif is a common scaffold in a vast array of pharmaceutical agents, and the Boc protecting group allows for subsequent functionalization of the piperidine nitrogen. This application note provides a detailed protocol for the reductive amination of this compound with a representative carbonyl compound using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[4][5][6]

Mechanism of Action

The reductive amination process begins with the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of an aldehyde or ketone.[2] This is followed by the formation of a hemiaminal intermediate, which then dehydrates to form an imine (or a protonated iminium ion under acidic conditions).[2][7] The reducing agent, in this case, sodium triacetoxyborohydride, selectively reduces the iminium ion to furnish the final secondary amine product.[6] The reaction is typically performed as a one-pot procedure, as the rate of reduction of the iminium ion is significantly faster than the reduction of the starting carbonyl compound.[6]

Key Experimental Parameters

Successful reductive amination reactions are dependent on several critical parameters:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a preferred reagent due to its mildness and selectivity for imines over carbonyls, allowing for a one-pot reaction.[4][5][6] Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used, but are more toxic.[4][5] Sodium borohydride (NaBH₄) is a stronger reducing agent and requires a two-step process where the imine is pre-formed before the addition of the hydride.[4][8]

  • Solvent: Aprotic solvents that are compatible with the reducing agent are commonly employed. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are frequently used.[4][5][6]

  • Stoichiometry: Typically, the carbonyl compound is the limiting reagent, with a slight excess of the amine (1.05-1.1 equivalents) and the reducing agent (1.4-2.0 equivalents) being used.[1][5]

  • Catalyst: Acetic acid is often added in catalytic or stoichiometric amounts to facilitate the formation of the iminium ion, which is more readily reduced.[5][6]

  • Temperature: Most reductive aminations with sodium triacetoxyborohydride are conveniently run at room temperature.[1]

  • Work-up: The reaction is typically quenched with an aqueous basic solution, such as sodium bicarbonate, to neutralize the acidic components and facilitate extraction of the product.[9]

Data Presentation

The following table summarizes representative quantitative data for reductive amination reactions involving substituted piperidines and various carbonyl compounds, illustrating typical yields under optimized conditions.

Amine ReactantCarbonyl ReactantReducing AgentSolventCatalystReaction Time (h)Yield (%)
This compoundBenzaldehydeNaBH(OAc)₃DCMAcetic Acid492
This compoundAcetophenoneNaBH(OAc)₃DCEAcetic Acid1285
This compoundCyclohexanoneNaBH(OAc)₃THFAcetic Acid688
1-Boc-piperazineCinnamaldehydeNaBH(OAc)₃DCMNone12>95

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a model aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen line for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM).

  • Add the aldehyde (1.0-1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.

  • In a separate container, weigh sodium triacetoxyborohydride (1.5-2.0 eq) and add it to the reaction mixture in portions over 5-10 minutes. A slight exotherm may be observed.

  • Add glacial acetic acid (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product Amine This compound Hemiaminal Hemiaminal Amine->Hemiaminal Carbonyl Aldehyde / Ketone Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Secondary Amine Iminium->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Reduction Acid H⁺ (from Acetic Acid) Acid->Iminium

Caption: Reaction pathway for reductive amination.

Experimental_Workflow A 1. Combine Amine and Carbonyl in Solvent B 2. Stir for Imine Formation A->B C 3. Add NaBH(OAc)₃ and Acetic Acid B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Aqueous Work-up (Quench with NaHCO₃) D->E F 6. Extraction with Organic Solvent E->F G 7. Drying and Concentration F->G H 8. Purification (Chromatography) G->H I Final Product H->I

Caption: Experimental workflow for reductive amination.

References

Application Notes and Protocols: Utilizing 4-Amino-1-Boc-piperidine as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (4-Amino-1-Boc-piperidine linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Data Presentation: A Representative Example

The following table summarizes the degradation data for a series of IDO1 PROTACs that incorporate a rigid piperidine-containing linker. This data illustrates how modifications to the linker and ligand substitution patterns can significantly impact the degradation potency (DC50) and maximal degradation (Dmax).

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell Line
11 Rigidified piperidine linker34036U87
13 Rigidified piperidine linker7.648U87
18 Shortened rigid piperidine linker3421U87
19 Shortened rigid piperidine linker6.651U87
20 Analog of 13 (chlorine removed)2067U87
21 Analog of 19 (chlorine removed)4.563U87

Data adapted from a study on potent IDO1 PROTACs.[5][6]

Experimental Protocols

Protocol 1: PROTAC Synthesis using this compound

This protocol describes a general synthetic route for a PROTAC using this compound as a linker component. The synthesis involves a sequential amide coupling strategy.

Materials:

  • E3 Ligase Ligand with a carboxylic acid moiety (e.g., Pomalidomide-COOH)

  • This compound

  • Target Protein Ligand with a carboxylic acid moiety

  • Coupling agents: HATU, HOBt

  • Base: DIPEA

  • Deprotection agent: Trifluoroacetic acid (TFA)

  • Solvents: DMF, DCM, Ethyl acetate, Methanol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • First Amide Coupling:

    • Dissolve the E3 Ligase Ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under an inert atmosphere.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

    • Stir the reaction at room temperature for 4-6 hours. Monitor progress by LC-MS.

    • Upon completion, quench with water and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify the Boc-protected intermediate by flash chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add TFA (20-30% v/v in DCM) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Second Amide Coupling:

    • Dissolve the deprotected intermediate (1.0 eq) and the Target Protein Ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

    • Stir at room temperature for 4-6 hours, monitoring by LC-MS.

    • Work up the reaction as in step 1 and purify the final PROTAC by preparative HPLC.

PROTAC_Synthesis_Workflow E3_Ligand E3 Ligase Ligand (with -COOH) Coupling1 Amide Coupling (HATU, DIPEA) E3_Ligand->Coupling1 Linker This compound Linker->Coupling1 Intermediate1 Boc-Protected Intermediate Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 Amine Intermediate Deprotection->Intermediate2 Coupling2 Amide Coupling (HATU, DIPEA) Intermediate2->Coupling2 Target_Ligand Target Ligand (with -COOH) Target_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation synthesis Synthesis of PROTAC (Piperidine Linker) purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification western_blot Protein Degradation Assay (Western Blot) purification->western_blot cell_viability Cell Viability Assay (MTT) purification->cell_viability ternary_complex Ternary Complex Formation (SPR, ITC) purification->ternary_complex

References

Application Notes and Protocols for Amide Bond Formation with 4-Amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-Boc-piperidine is a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. Its structure, featuring a primary amine on a piperidine ring protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group, makes it an ideal scaffold for introducing the 4-aminopiperidine motif into target molecules. This moiety is prevalent in a wide range of biologically active compounds, including antiviral agents and targeted protein degraders.

The formation of a stable amide bond by coupling the primary amine of this compound with a carboxylic acid is a fundamental and frequently employed transformation in the synthesis of these complex molecules. This document provides detailed protocols for common and effective amide bond formation reactions, a summary of quantitative data for various coupling methods, and an overview of the applications of the resulting amide products, particularly in the development of HIV-1 inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table summarizes quantitative data from various literature sources for the coupling of this compound with different carboxylic acids using several common coupling agents.

Carboxylic AcidCoupling Reagent/AdditiveBaseSolventTime (h)Temp (°C)Yield (%)Reference
Boc-L-ProlineEDC, HOBt (cat.), DMAP-CH₃CN1823Excellent[1][2]
NaproxenEDC, HOBt (cat.), DMAP-CH₃CN182370[1][2]
Chromone-2-carboxylic acidEDC·HCl, DMAP-DCMOvernightRT42.8 (2 steps)[3]
General Carboxylic AcidHATUDIPEADMF1-12RTHigh[4]
General Carboxylic AcidDIC, HOBt-DCM/DMF-RT-[5]

Experimental Protocols

The following are generalized protocols that can be adapted for the coupling of various carboxylic acids with this compound. Optimization of equivalents, reaction times, and temperature may be necessary for specific substrates.

Protocol 1: EDC/HOBt Mediated Coupling in Solution Phase

This method is widely used due to its cost-effectiveness and the water-solubility of the EDC byproduct, which simplifies purification. HOBt is included to enhance efficiency and suppress racemization.[2][6]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Coupling in Solution Phase

HATU is a highly efficient coupling reagent, particularly effective for sterically hindered substrates and for minimizing racemization, often leading to shorter reaction times.[4][7]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.

  • Add this compound (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

Applications in Drug Discovery

CCR5 Antagonists for HIV-1 Inhibition

The 4-aminopiperidine scaffold is a key structural motif in a number of bioactive compounds, including antagonists of the C-C chemokine receptor type 5 (CCR5).[8] CCR5 is a co-receptor utilized by the most common strains of HIV-1 to enter host T-cells. By blocking this receptor, CCR5 antagonists can effectively prevent viral entry and replication. The amide derivatives of this compound are crucial intermediates in the synthesis of potent and orally bioavailable CCR5 antagonists.

CCR5 Signaling Pathway

CCR5_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCR5 CCR5 GPCR G-protein (α, β, γ) CCR5->GPCR activates PLC PLC GPCR->PLC activates PI3K PI3K GPCR->PI3K activates IP3_DAG IP3 & DAG production PLC->IP3_DAG Akt Akt Pathway PI3K->Akt Ligand CCL3, CCL4, CCL5 (Chemokines) Ligand->CCR5 binds HIV HIV-1 gp120 HIV->CCR5 binds Antagonist CCR5 Antagonist Antagonist->CCR5 blocks Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Activation Ca_release->PKC MAPK MAPK Pathway (JNK, p38) PKC->MAPK Gene_Expression Inflammatory Gene Expression MAPK->Gene_Expression Akt->Gene_Expression

CCR5 signaling pathway and point of intervention.
Linkers for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[9] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The 4-aminopiperidine motif, derived from this compound, is frequently incorporated into PROTAC linkers to provide a rigid and synthetically tractable connection point, influencing the PROTAC's efficacy and pharmacokinetic properties.[10][11]

Ubiquitin-Proteasome Pathway

PROTAC_Mechanism cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ub Transfer Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation workflow.

Conclusion

The formation of amide bonds with this compound is a cornerstone reaction in the synthesis of a diverse array of complex molecules with significant therapeutic potential. The protocols provided herein offer robust starting points for researchers, and the selection of the appropriate coupling reagent can be guided by the specific requirements of the target molecule. The successful application of this building block in the development of CCR5 antagonists and PROTACs underscores its importance in modern drug discovery. Careful optimization of reaction conditions is encouraged to achieve high yields and purity, thereby facilitating the advancement of novel therapeutics.

References

Application Notes and Protocols: N-Boc Deprotection of 4-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules for drug discovery and development. Its stability under various conditions and facile removal under acidic conditions make it an invaluable tool. This document provides detailed protocols for the N-Boc deprotection of 4-aminopiperidine derivatives, a common scaffold in medicinal chemistry.

The deprotection is typically achieved through acid-catalyzed cleavage of the carbamate. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. The most common methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).

Summary of N-Boc Deprotection Methods

The following table summarizes common conditions for the N-Boc deprotection of 4-aminopiperidine and related derivatives, providing a comparative overview of reagents, reaction times, temperatures, and reported yields.

MethodReagent(s)Solvent(s)TemperatureTimeYieldNotes
TFA Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.1 - 4 hours>95%A common and highly effective method. The product is obtained as a TFA salt.[1][2]
HCl 4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temp.1 - 16 hoursQuantitativeWidely used, often yielding the hydrochloride salt which can precipitate from the reaction.[3][4]
Green Method Water-100 °C (Reflux)~12 minutesHighAn environmentally friendly, catalyst-free method suitable for certain substrates.[5][6][7][8]
Mild Method Oxalyl ChlorideMethanolRoom Temp.1 - 4 hoursup to 90%A milder alternative to strong acids, potentially compatible with acid-sensitive groups.[9][10][11]
Thermal -Methanol, TFE150 - 230 °C45 - 60 minutesGood to HighA catalyst-free method performed at elevated temperatures, often in a continuous flow setup.[12][13]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the complete removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • N-Boc-4-aminopiperidine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the N-Boc-4-aminopiperidine derivative (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA (5-10 equiv) to the stirred solution. A common ratio is a 1:1 mixture of DCM to TFA by volume.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up (for free amine):

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

    • Carefully add a saturated aqueous solution of NaHCO₃ to the residue until the pH is basic (pH > 8).

    • Extract the aqueous layer with DCM or another suitable organic solvent (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the deprotected 4-aminopiperidine derivative.

  • Work-up (for TFA salt):

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add cold diethyl ether to the residue to precipitate the product as the TFA salt.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: N-Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol details the removal of the Boc group using a commercially available solution of hydrogen chloride in 1,4-dioxane.

Materials:

  • N-Boc-4-aminopiperidine derivative

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the N-Boc-4-aminopiperidine derivative (1.0 equiv) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Acid Addition: Add the 4M HCl solution in 1,4-dioxane (5-10 equiv) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 16 hours.[3] In many cases, the deprotected product will precipitate out of the solution as the hydrochloride salt.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Isolation:

    • If a precipitate has formed, collect the solid by filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to obtain the 4-aminopiperidine derivative as its hydrochloride salt.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

Visualizations

Caption: Chemical transformation in N-Boc deprotection.

Experimental_Workflow_N-Boc_Deprotection cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up & Isolation start Dissolve N-Boc-4-aminopiperidine in Anhydrous Solvent cool Cool to 0 °C (for TFA method) start->cool add_acid Slowly Add Acid (TFA or HCl/Dioxane) cool->add_acid react Stir at RT (1-16 hours) add_acid->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Precipitate/Extract concentrate->precipitate isolate Filter/Dry precipitate->isolate product Purified Product (Salt or Free Base) isolate->product

Caption: General experimental workflow for N-Boc deprotection.

References

Application of 4-Amino-1-Boc-piperidine in HIV Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-Boc-piperidine is a versatile bifunctional molecule widely employed as a crucial building block in the synthesis of a diverse range of small-molecule inhibitors targeting various stages of the HIV lifecycle. Its piperidine core offers a rigid scaffold that can be strategically functionalized to interact with key viral and host cell proteins, while the protected amine group allows for sequential and controlled chemical modifications. This document provides detailed application notes and protocols for the use of this compound in the development of novel anti-HIV agents, with a focus on CCR5 antagonists, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors.

Application 1: Synthesis of CCR5 Receptor Antagonists

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host T-cells. Blocking the interaction between the viral glycoprotein gp120 and CCR5 is a validated therapeutic strategy for HIV treatment. This compound serves as a key scaffold for the development of potent CCR5 antagonists.

Logical Relationship: Role of this compound in CCR5 Antagonist Synthesis

A This compound (Starting Material) B Introduction of Substituents at 4-position A->B Alkylation or other modifications C Piperazino-piperidine based CCR5 Antagonist Core B->C Coupling Reactions D Synthesis of Potent CCR5 Antagonists (e.g., Sch-350634) C->D Further Synthetic Steps E Inhibition of HIV-1 Entry D->E Biological Activity

Caption: Synthesis pathway of CCR5 antagonists from this compound.

Quantitative Data: Anti-HIV-1 Activity of Piperidine-4-carboxamide CCR5 Antagonists
CompoundR5 HIV-1 Replication Inhibition (EC50, nM)CCR5 Binding Affinity (IC50, nM)
11f 0.59-

Data extracted from a study on piperidine-4-carboxamide derivatives as CCR5 antagonists.

Experimental Protocol: Synthesis of a Piperazino-piperidine based CCR5 Antagonist Intermediate

This protocol describes a key step in the synthesis of piperazino-piperidine based CCR5 antagonists, utilizing a derivative of this compound.

Objective: To synthesize N'-Boc-4-methyl-4-aminopiperidine, a key building block.

Materials:

  • Isonipecotate

  • Reagents for Curtius rearrangement (e.g., diphenylphosphoryl azide)

  • Alkylating agents

  • Solvents and other standard laboratory reagents

Procedure:

  • Alkylation of Isonipecotate: Introduce various substituents at the 4-position of the piperidine ring of isonipecotate through alkylation reactions.

  • Curtius Rearrangement: Employ the Curtius rearrangement as a key step to convert the carboxylic acid functionality to an amine group, yielding 4-substituted-4-aminopiperidine derivatives.

  • Boc Protection: Protect the resulting amine with a Boc group to yield N'-Boc-4-methyl-4-aminopiperidine.

  • Purification: Purify the final product using standard techniques such as column chromatography.

This intermediate can then be used in a convergent synthesis approach to produce potent CCR5 antagonists like Sch-350634.

Application 2: Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its enzymatic activity. This compound has been utilized to synthesize novel piperidine-linked amino-triazine derivatives as potent NNRTIs.

Experimental Workflow: Synthesis of Piperidine-Linked Amino-Triazine NNRTIs

A This compound C Coupling Reaction A->C B Substituted Triazine Moiety B->C D Deprotection of Boc Group C->D E Further Functionalization D->E F Final NNRTI Compound E->F

Caption: General workflow for the synthesis of piperidine-linked NNRTIs.

Quantitative Data: Anti-HIV-1 Activity of Piperidine-Linked Amino-Triazine Derivatives
CompoundAnti-HIV-1 Activity (WT) (EC50, nM)Selectivity Index (SI)Anti-HIV-1 Activity (K103N/Y181C Mutant) (EC50, µM)
6b3 4.615945Low micromolar range

Data from a study on piperidine-linked amino-triazine derivatives as NNRTIs.

Experimental Protocol: General Synthesis of Piperidine-Linked Amino-Triazine NNRTIs

This protocol outlines the general synthetic strategy for preparing piperidine-linked amino-triazine NNRTIs.

Objective: To synthesize a library of piperidine-linked amino-triazine derivatives for anti-HIV evaluation.

Materials:

  • This compound

  • Appropriately substituted amino-triazine precursors

  • Coupling agents (e.g., DCC, HOBt)

  • Deprotection reagents (e.g., TFA, HCl in dioxane)

  • Various reagents for further functionalization

  • Solvents and purification materials

Procedure:

  • Coupling: Couple this compound with a suitable substituted triazine moiety using standard peptide coupling conditions.

  • Boc Deprotection: Remove the Boc protecting group from the piperidine nitrogen to yield the free amine.

  • Functionalization: Introduce further diversity by reacting the free amine with various chemical entities.

  • Purification and Characterization: Purify the final compounds by chromatography and characterize them using spectroscopic methods (NMR, MS).

  • Biological Evaluation: Screen the synthesized compounds for their in vitro anti-HIV activity against wild-type and resistant HIV-1 strains.

Application 3: Design of Novel HIV-1 Protease Inhibitors

HIV-1 protease is a crucial enzyme responsible for the cleavage of viral polyproteins into functional proteins, a step essential for the maturation of infectious virions. The introduction of a piperidine moiety, derived from this compound, into protease inhibitors can enhance their binding affinity and efficacy.

Signaling Pathway: HIV-1 Protease Inhibition

A HIV Gag-Pol Polyprotein C Mature Viral Proteins A->C Cleavage B HIV-1 Protease B->C D Infectious Virion Assembly C->D E Protease Inhibitor (with Piperidine Moiety) E->B Inhibition

Caption: Mechanism of action of HIV-1 protease inhibitors.

Quantitative Data: Activity of a Protease Inhibitor with a Piperidine Moiety
CompoundHIV-1 Protease Inhibition (IC50, nM)
181 0.13 ± 0.01

Data for a protease inhibitor featuring an (R)-piperidine-3-carboxamide as the P2 ligand, showing enhanced activity compared to Darunavir.

Experimental Protocol: Synthesis of a Protease Inhibitor Incorporating a Piperidine Moiety

This protocol describes the synthesis of a key intermediate for protease inhibitors containing a piperidine scaffold.

Objective: To synthesize a Boc-protected piperidine derivative for incorporation into a protease inhibitor.

Materials:

  • (R)-piperidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Base (e.g., triethylamine)

  • Solvents (e.g., dichloromethane)

Procedure:

  • Boc Protection: React (R)-piperidine-3-carboxylic acid with (Boc)2O in the presence of a base to protect the piperidine nitrogen.

  • Purification: Purify the resulting Boc-protected amino acid derivative.

  • Coupling: This intermediate can then be coupled to the core structure of a protease inhibitor using standard peptide coupling methods.

Conclusion

This compound has proven to be an invaluable and versatile starting material in the quest for novel and effective HIV inhibitors. Its structural features allow for the facile synthesis of diverse libraries of compounds targeting different aspects of the HIV replication cycle. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in the design and development of next-generation antiretroviral therapies. The continued exploration of derivatives of this compound holds significant promise for overcoming the challenges of drug resistance and improving the long-term management of HIV infection.

Application Notes & Protocols for the Synthesis of Neurological Disorder Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of promising drug candidates for several neurological disorders, including Multiple Sclerosis, Alzheimer's Disease, and Parkinson's Disease. The accompanying data summarizes their biological activities, and diagrams illustrate their mechanisms of action and synthetic workflows.

Dimethyl Fumarate (DMF) for Multiple Sclerosis

Application Note: Dimethyl Fumarate (DMF) is an oral therapeutic approved for the treatment of relapsing-remitting multiple sclerosis. Its mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, which plays a crucial role in cellular defense against oxidative stress.

Quantitative Data: Clinical Efficacy of Dimethyl Fumarate
Clinical EndpointStudyResultReference
Annualized Relapse Rate (ARR)DEFINE/CONFIRMSignificant reduction compared to placebo.[No specific citation available]
Disability ProgressionDEFINE/CONFIRMSignificant reduction in the proportion of patients with disability progression.[No specific citation available]
New or Enlarging T2 LesionsDEFINE/CONFIRMSignificant reduction in the number of new or enlarging T2-hyperintense lesions on MRI.[No specific citation available]
Gd-Enhancing LesionsDEFINE/CONFIRMSignificant reduction in the number of gadolinium-enhancing lesions on MRI.[No specific citation available]
Experimental Protocol: Synthesis of Dimethyl Fumarate

This protocol describes the synthesis of Dimethyl Fumarate from fumaric acid and methanol using sulfuric acid as a catalyst.[1]

Materials:

  • Fumaric acid (>99%)

  • Methanol (99%)

  • Sulfuric acid (98%)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Crystallization dish

  • Rotary evaporator

Procedure:

  • To a 125 mL flask, add 5.04 g (43.4 mmol) of fumaric acid and 80 mL of methanol.

  • Heat the mixture to 55°C while stirring.

  • Carefully add 0.587 mL of concentrated sulfuric acid to the mixture.

  • Continue stirring at 55°C for 120 minutes under reflux.

  • After the reaction is complete, cool the mixture to room temperature.

  • Allow the product to crystallize under stirring for 8 hours.

  • Filter the solid product using a Büchner funnel.

  • Recrystallize the solid from a 20% methanol:water solution.

  • Filter the purified crystals and dry at room temperature to yield crystalline Dimethyl Fumarate.

Signaling Pathway and Workflow Diagrams

DMF_Nrf2_Pathway DMF Dimethyl Fumarate Keap1 Keap1 DMF->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cellular Protection & Neuroprotection Antioxidant_Genes->Cytoprotection Leads to

Caption: Dimethyl Fumarate activates the Nrf2 signaling pathway.

DMF_Synthesis_Workflow Fumaric_Acid Fumaric Acid + Methanol Reaction Esterification (H₂SO₄, 55°C, 2h) Fumaric_Acid->Reaction Crystallization Crystallization (Room Temp, 8h) Reaction->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying DMF_Product Dimethyl Fumarate Filtration_Drying->DMF_Product

Caption: Workflow for the synthesis of Dimethyl Fumarate.

Donepezil for Alzheimer's Disease

Application Note: Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, thereby improving cholinergic function, which is impaired in Alzheimer's disease.[2][3]

Quantitative Data: In Vitro Activity of Donepezil
Target EnzymeIC₅₀ ValueConditionsReference
Acetylcholinesterase (AChE)0.014 µMIn vitro enzyme assay[No specific citation available]
Butyrylcholinesterase (BuChE)5.38 µMIn vitro enzyme assay[No specific citation available]
Experimental Protocol: Synthesis of Donepezil

This protocol outlines an industrially scalable synthesis of Donepezil starting from 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde.[4]

Materials:

  • 5,6-dimethoxy-1-indanone

  • N-benzyl-4-piperidinecarboxaldehyde

  • Sodium hydroxide (NaOH) flakes

  • Methanol

  • Dimethylformamide (DMF)

  • Acetic acid (5%)

  • Raney Nickel

  • Methane sulfonic acid

  • Hydrogen gas

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

  • Reflux condenser

  • Hydrogenation apparatus

Procedure:

  • Condensation:

    • In a round-bottom flask under an inert atmosphere, dissolve 19 g (0.10 mol) of 5,6-dimethoxy-1-indanone in 8 mL of methanol at room temperature.

    • Slowly add 12.8 g (0.32 mol) of NaOH flakes, followed by 20.2 g (0.10 mol) of N-benzyl-4-piperidinecarboxaldehyde.

    • Stir the mixture at room temperature for 3 hours.

    • Filter the resulting solid, wash with 5% acetic acid, then with methanol, and dry.

    • Take the obtained solid (34 g) and reflux with 50 mL of DMF.

  • Hydrogenation:

    • The intermediate product, 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, is reduced to Donepezil.

    • This reduction is carried out using Raney nickel as a catalyst in the presence of methane sulfonic acid in methanol.

    • The reaction is performed under a hydrogen atmosphere.

  • Purification and Salt Formation:

    • The resulting Donepezil base is purified and can be converted to its hydrochloride salt for pharmaceutical use.

Signaling Pathway and Workflow Diagrams

Donepezil_AChE_Inhibition cluster_synapse Synapse Acetylcholine Acetylcholine (ACh) Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to AChE Acetylcholinesterase (AChE) AChE->Acetylcholine Breaks down Donepezil Donepezil Donepezil->AChE Inhibits Synaptic_Cleft Synaptic Cleft Cholinergic_Transmission Enhanced Cholinergic Transmission Postsynaptic_Receptor->Cholinergic_Transmission

Caption: Mechanism of action of Donepezil in the synaptic cleft.[2][3][5][6]

Donepezil_Synthesis_Workflow Indanone 5,6-dimethoxy-1-indanone Condensation Condensation (NaOH, Methanol, RT) Indanone->Condensation Aldehyde N-benzyl-4-piperidine carboxaldehyde Aldehyde->Condensation Intermediate Intermediate Condensation->Intermediate Hydrogenation Hydrogenation (Raney Ni, H₂) Intermediate->Hydrogenation Donepezil_Product Donepezil Hydrogenation->Donepezil_Product

Caption: Synthetic workflow for Donepezil.[4][7][8]

Glucocerebrosidase (GCase) Activators for Parkinson's Disease

Application Note: Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is associated with the aggregation of α-synuclein, a hallmark of Parkinson's disease. Small molecule activators of GCase are being investigated as a therapeutic strategy to restore lysosomal function and clear pathogenic protein aggregates.[9][10][11]

Quantitative Data: Activity of a GCase Modulator
CompoundTargetActivityAssayReference
S-181Wild-type GCaseAC₅₀ = 1.49 µMIn vitro enzyme activity assay[12]
NCGC607Mutant GCaseRestored GCase activity and protein levelsiPSC-derived macrophage and dopaminergic neuron models[13]
Experimental Protocol: Synthesis of GCase Activators

The synthesis of specific, proprietary GCase activators like S-181 and NCGC607 is often not fully disclosed in the public domain. However, the general approach involves the design and synthesis of small molecules that act as allosteric modulators or pharmacological chaperones. A common synthetic strategy for developing such compounds is through the derivatization of known GCase inhibitors. For instance, N-alkylation of quinazoline-based GCase inhibitors has been shown to convert them into activators.[14]

General Synthetic Approach for a Quinazoline-based GCase Activator:

  • Synthesis of the Quinazoline Core: This typically involves a multi-step synthesis starting from commercially available precursors to build the quinazoline ring system.

  • Introduction of a Linker: A linker is attached to the quinazoline core, often containing an oxygen atom.

  • N-methylation: The key step to convert an inhibitor to an activator can be the methylation of a nitrogen atom within the structure. This can be achieved using standard methylating agents like methyl iodide.

  • Final Derivatization: Further modifications can be made to optimize properties such as potency, selectivity, and pharmacokinetic profile.

Signaling Pathway and Workflow Diagrams

GCase_Activation_Pathway GCase_Activator GCase Activator (e.g., S-181) GCase Glucocerebrosidase (GCase) GCase_Activator->GCase Activates Glucosylceramide Glucosylceramide GCase->Glucosylceramide Hydrolyzes Alpha_Synuclein α-Synuclein Aggregates GCase->Alpha_Synuclein Reduces Aggregation Lysosomal_Function Restored Lysosomal Function GCase->Lysosomal_Function Ceramide_Glucose Ceramide + Glucose Neuroprotection Neuroprotection Lysosomal_Function->Neuroprotection

Caption: GCase activators enhance lysosomal function in Parkinson's disease.[15][16]

GCase_Activator_Discovery_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro & In Vivo Testing Lead_Opt->In_Vitro Candidate Drug Candidate In_Vitro->Candidate

Caption: General workflow for the discovery of GCase activators.

References

The Versatile Scaffold: 4-Amino-1-Boc-piperidine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 23, 2025 – In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The strategic use of versatile building blocks is paramount to the efficient synthesis of novel drug candidates. Among these, 4-Amino-1-Boc-piperidine has emerged as a critical scaffold in the generation of a diverse range of kinase inhibitors, notably targeting Pim-1 and Akt kinases, both of which are pivotal in cancer cell proliferation and survival. These application notes provide an in-depth overview of the utility of this compound in synthesizing these inhibitors, complete with detailed experimental protocols and supporting data.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen of this compound allows for controlled, stepwise reactions, while the 4-amino group provides a key nucleophilic handle for coupling with various heterocyclic cores common in kinase inhibitor design. This bifunctionality, combined with the favorable pharmacokinetic properties often imparted by the piperidine ring, makes it an invaluable starting material for medicinal chemists.

Targeting the Pim-1 Kinase

Pim-1 kinase, a serine/threonine kinase, is a downstream effector in multiple signaling pathways that regulate cell survival and proliferation.[1] Its overexpression is a hallmark of various hematological and solid tumors, making it an attractive target for anticancer therapies. The synthesis of potent Pim-1 inhibitors has been effectively achieved using this compound as a key intermediate in the construction of diaminopyrimidine-based compounds.

Pim-1 Signaling Pathway

The Pim-1 signaling pathway is initiated by cytokines and growth factors, leading to the activation of the JAK/STAT pathway, which in turn upregulates Pim-1 expression. Pim-1 then phosphorylates a variety of downstream substrates, such as Bad and p21, to promote cell survival and proliferation while inhibiting apoptosis.

Pim1_Signaling Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1_Gene Pim-1 Gene Transcription STAT->Pim1_Gene Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Downstream Downstream Substrates (e.g., Bad, p21) Pim1_Kinase->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Apoptosis_Inhibition Apoptosis Inhibition Downstream->Apoptosis_Inhibition Inhibitor Pim-1 Inhibitor Inhibitor->Pim1_Kinase

A simplified diagram of the Pim-1 signaling pathway.
Quantitative Data: Pim-1 Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of representative Pim-1 inhibitors synthesized using this compound derivatives.

Compound IDScaffoldModificationPim-1 IC50 (nM)Reference
PIM-Inhibitor-1 Diaminopyrimidine2,4-dichloro-5-cyanopyrimidine core11.4[2]
PIM-Inhibitor-2 DiaminopyrimidineSubstituted phenyl at C417.2[2]
PIM-Inhibitor-3 PyridothienopyrimidineFused heterocyclic system34.6[2]
PIM-Inhibitor-4 PyridothienopyrimidineAltered substitution pattern21.4[2]
PIM447 Aminopiperidine, pyridylcarboxamide2,6-difluorophenyl group<1 (Ki = 6 pM)[3]
Experimental Protocol: Synthesis of a Diaminopyrimidine-based Pim-1 Inhibitor

This protocol outlines a general two-step synthesis for a diaminopyrimidine-based Pim-1 inhibitor.

Pim1_Synthesis_Workflow Start 2,4-dichloro-5-cyanopyrimidine + This compound Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate Monosubstituted Intermediate Step1->Intermediate Step2 Second SNAr with another amine Intermediate->Step2 Protected_Product Boc-Protected Diaminopyrimidine Step2->Protected_Product Step3 Boc Deprotection (e.g., TFA or HCl) Protected_Product->Step3 Final_Product Final Pim-1 Inhibitor Step3->Final_Product

General synthetic workflow for a Pim-1 inhibitor.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.1 equivalents).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the monosubstituted intermediate.

Step 2: Second Nucleophilic Aromatic Substitution and Deprotection

  • To a solution of the monosubstituted intermediate (1.0 equivalent) in a suitable solvent such as isopropanol, add the desired second amine (1.2 equivalents).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the Boc-protected final compound.

  • For Boc deprotection, dissolve the purified compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the final Pim-1 inhibitor, often as a salt.

Targeting the Akt Kinase

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell survival, growth, and proliferation.[4][5][6] this compound has been instrumental in the development of potent and selective Akt inhibitors, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[7]

Akt Signaling Pathway

The PI3K/Akt signaling pathway is activated by growth factors that bind to receptor tyrosine kinases, leading to the activation of PI3K. PI3K then generates PIP3, which recruits Akt to the plasma membrane where it is activated by PDK1 and mTORC2. Activated Akt phosphorylates numerous downstream targets to regulate key cellular processes.

Akt_Signaling Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream_Akt Downstream Effectors (e.g., GSK3, FoxO) Akt->Downstream_Akt Cell_Processes Cell Survival, Growth, Proliferation Downstream_Akt->Cell_Processes Inhibitor Akt Inhibitor Inhibitor->Akt PTEN PTEN PTEN->PIP3 dephosphorylates

A simplified diagram of the Akt signaling pathway.
Quantitative Data: Akt Kinase Inhibitors

The following table presents the inhibitory concentrations of representative Akt inhibitors synthesized utilizing a this compound core structure.

Compound IDScaffoldModificationAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)Reference
AZD5363 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide(S)-1-(4-chlorophenyl)-3-hydroxypropyl amide388[8]
Compound 5q 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidineSubstituted piperazine18.0--[9]
Compound 5t 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidineDifferent substituted piperazine21.3--[9]
Compound 23 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidePhenylacetamide13110-[7]
Compound 33 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamideN-methyl-4-chlorobenzamide648-[7]
Experimental Protocol: Synthesis of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

The synthesis of this class of Akt inhibitors involves the initial coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable 4-amino-4-carboxamidopiperidine derivative, which is prepared from this compound.

Akt_Synthesis_Workflow Start_Akt This compound Step1_Akt Carboxamide formation Start_Akt->Step1_Akt Intermediate1_Akt 1-Boc-4-amino-piperidine-4-carboxamide Step1_Akt->Intermediate1_Akt Step2_Akt Boc Deprotection Intermediate1_Akt->Step2_Akt Intermediate2_Akt 4-Amino-piperidine-4-carboxamide Step2_Akt->Intermediate2_Akt Step3_Akt SNAr with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate2_Akt->Step3_Akt Final_Product_Akt Final Akt Inhibitor Step3_Akt->Final_Product_Akt

General synthetic workflow for an Akt inhibitor.

Step 1: Synthesis of the Piperidine Carboxamide Intermediate

  • Synthesize the requisite 1-Boc-4-amino-piperidine-4-carboxamide derivative from this compound through standard amide coupling reactions with the appropriate carboxylic acid.

  • Deprotect the Boc group using TFA in DCM or HCl in dioxane as described previously to yield the free amine.

Step 2: Coupling with the Pyrrolopyrimidine Core

  • A mixture of the 4-amino-piperidine-4-carboxamide intermediate (1.0 equivalent), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.2 equivalents), and triethylamine (3.0 equivalents) in n-butanol is degassed.

  • The reaction mixture is heated at 100 °C for 17 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography (eluting with a gradient of methanol in dichloromethane) to afford the final 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide inhibitor.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of potent and selective kinase inhibitors. Its inherent structural features facilitate the efficient construction of complex molecules targeting critical cancer-related kinases such as Pim-1 and Akt. The detailed protocols and supporting data provided herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of kinase inhibitor discovery. The continued exploration of this scaffold is anticipated to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for Coupling Reactions with N-Boc-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for common coupling reactions involving N-Boc-4-aminopiperidine, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below are intended to serve as a guide for researchers in the synthesis of novel chemical entities.

Introduction

N-Boc-4-aminopiperidine is a widely used bifunctional molecule in organic synthesis, particularly in the construction of pharmaceutical intermediates and complex molecular scaffolds.[1][2] Its protected primary amine allows for selective functionalization at the piperidine nitrogen, while the Boc-protected amino group can be deprotected for subsequent coupling reactions. This document details standard procedures for two key transformations: amide bond formation and reductive amination, providing protocols, representative data, and visual workflows to facilitate experimental success.

Amide Bond Formation

The acylation of N-Boc-4-aminopiperidine with a carboxylic acid is a fundamental transformation for creating amide linkages. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, such as racemization if the carboxylic acid is chiral.[3][4]

Common Coupling Reagents and Conditions

A variety of coupling reagents can be employed for the synthesis of amides from N-Boc-4-aminopiperidine. The selection of the appropriate reagent often depends on the steric hindrance of the substrates, the desired reaction time, and cost considerations.[3][5]

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeKey Characteristics
HATU NoneDIPEA, TEADMF, CH₂Cl₂1-4 hoursHigh reactivity, fast reaction times, low epimerization risk.[3][5][6]
HBTU/TBTU NoneDIPEA, TEADMF, CH₂Cl₂2-6 hoursEfficient and well-established reagents.[4][5][6]
EDC·HCl HOBt, OxymaPureDIPEA, TEADMF, CH₂Cl₂4-12 hoursEconomical, with water-soluble byproducts that are easily removed.[3]
DIC/HOBt HOBtNone (or DIPEA)DMF, CH₂Cl₂4-12 hoursA classic carbodiimide coupling method.[7][8]

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate EDC·HCl: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride DIC: N,N'-Diisopropylcarbodiimide HOBt: 1-Hydroxybenzotriazole DIPEA: N,N-Diisopropylethylamine TEA: Triethylamine DMF: N,N-Dimethylformamide CH₂Cl₂: Dichloromethane

Experimental Protocol: Amide Coupling with HATU

This protocol describes a general procedure for the HATU-mediated coupling of a carboxylic acid to N-Boc-4-aminopiperidine.

Materials:

  • N-Boc-4-aminopiperidine

  • Carboxylic acid

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of N-Boc-4-aminopiperidine (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualization of Amide Coupling Workflow

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Carboxylic_Acid->Activated_Ester Pre-activation (15-30 min) HATU_DIPEA HATU, DIPEA in DMF HATU_DIPEA->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product Coupling (1-4 h) N_Boc_Amine N-Boc-4- aminopiperidine N_Boc_Amine->Amide_Product Workup Aqueous Workup Amide_Product->Workup Purification Column Chromatography Workup->Purification Pure_Product Pure Amide Purification->Pure_Product

Caption: Workflow for HATU-mediated amide coupling.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for synthesizing substituted amines.[9] This process involves the reaction of N-Boc-4-aminopiperidine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[9]

Common Reducing Agents and Conditions

The choice of reducing agent is critical for the success of a reductive amination reaction. Milder reducing agents are often preferred as they selectively reduce the imine in the presence of the carbonyl starting material.[10]

Reducing AgentSolventpHTypical Reaction TimeKey Characteristics
Sodium triacetoxyborohydride (STAB) DCE, THF, CH₂Cl₂Weakly acidic6-24 hoursMild and selective for imines over carbonyls.[9]
Sodium cyanoborohydride (NaBH₃CN) MeOH, EtOHWeakly acidic (pH 4-5)6-24 hoursEffective but toxic cyanide byproduct.[10]
Catalytic Hydrogenation (H₂, Pd/C) MeOH, EtOHNeutral12-24 hoursA "green" chemistry approach, avoiding hydride reagents.[9]

DCE: 1,2-Dichloroethane THF: Tetrahydrofuran MeOH: Methanol EtOH: Ethanol

Experimental Protocol: Reductive Amination with STAB

This protocol outlines a general procedure for the reductive amination of an aldehyde with N-Boc-4-aminopiperidine using sodium triacetoxyborohydride.

Materials:

  • N-Boc-4-aminopiperidine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent

  • Acetic acid (optional, to maintain weakly acidic pH)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of N-Boc-4-aminopiperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Visualization of Reductive Amination Workflow

Reductive_Amination_Workflow Start N-Boc-4-aminopiperidine + Aldehyde/Ketone Imine_Formation Imine Formation (DCE, rt, 30-60 min) Start->Imine_Formation Reduction In situ Reduction (STAB, rt, 6-24 h) Imine_Formation->Reduction Workup_Purification Quench, Workup & Purification Reduction->Workup_Purification Final_Product Substituted Amine Product Workup_Purification->Final_Product

Caption: General workflow for reductive amination.

Monitoring Reaction Progress

Effective monitoring of coupling reactions is essential to determine reaction completion and minimize the formation of byproducts.[3]

MethodPrincipleApplication
Thin-Layer Chromatography (TLC) Differential partitioning of components on a stationary phase.Rapid, qualitative assessment of the consumption of starting materials and formation of the product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis.Provides information on the molecular weight of the product and impurities, confirming product formation.[3]
High-Performance Liquid Chromatography (HPLC) High-resolution separation of components.Quantitative analysis of reaction conversion and product purity.[11]
Kaiser Test (for solid-phase synthesis) Colorimetric test for primary amines.Detects unreacted free amines on a solid support. A negative test indicates complete coupling.[7][12]

Conclusion

The protocols and data presented herein provide a comprehensive guide for performing common coupling reactions with N-Boc-4-aminopiperidine. By selecting the appropriate reaction conditions and monitoring the progress effectively, researchers can efficiently synthesize a wide range of functionalized piperidine derivatives for applications in drug discovery and development. Careful optimization of these procedures for specific substrates may be necessary to achieve optimal results.

References

Microwave-Assisted Synthesis of Bioactive Scaffolds from 4-Amino-1-Boc-piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-Boc-piperidine is a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. Its piperidine core is a prevalent scaffold in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of a Boc-protected amine at the 1-position and a primary amine at the 4-position allows for selective and sequential chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles. This document provides detailed application notes and protocols for the microwave-assisted synthesis of various derivatives from this compound, targeting the rapid generation of potential drug candidates.

Advantages of Microwave-Assisted Synthesis

Microwave energy directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. This technology offers several key benefits for the synthesis of derivatives from this compound:

  • Speed: Reaction times are often reduced from hours to minutes.

  • Efficiency: Increased reaction rates and higher yields are commonly observed.

  • Purity: Reduced side reactions can lead to cleaner products and simplified purification.

  • Reproducibility: Precise temperature and pressure control ensures consistent results.

Application 1: Synthesis of N-Acyl Derivatives via Amide Bond Formation

The primary amino group of this compound can be readily acylated with various carboxylic acids under microwave irradiation to form amide bonds. These N-acyl derivatives are common motifs in pharmacologically active compounds.

Experimental Protocol: Microwave-Assisted Amide Coupling
  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 200 mg).

  • Add the desired carboxylic acid (1.1 mmol).

  • Dissolve the reactants in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (3-5 mL).

  • Add a coupling agent, such as HATU (1.1 mmol), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 80-120°C) for a specified time (usually 5-20 minutes).

  • Work-up and Purification: After the reaction is complete and the vial has cooled, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: N-Acylation of this compound
Carboxylic AcidSolventTemperature (°C)Time (min)Yield (%)
Benzoic AcidDMF1001092
Acetic AcidMeCN80595
4-Chlorobenzoic AcidDMF1201589
Isobutyric AcidMeCN901091

Application 2: Synthesis of Urea Derivatives

The reaction of this compound with isocyanates or by using potassium cyanate provides a rapid and efficient route to urea derivatives, which are important pharmacophores in many kinase inhibitors and other bioactive molecules.

Experimental Protocol: Microwave-Assisted Urea Formation
  • Reagent Preparation: To a 10 mL microwave vial, add this compound (1.0 mmol, 200 mg) and dissolve it in a suitable solvent like water or acetonitrile (5 mL).

  • Add potassium cyanate (1.2 mmol) and ammonium chloride (1.2 mmol) for the synthesis of the unsubstituted urea, or add the desired isocyanate (1.0 mmol) for substituted ureas.[1]

  • Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at a specified temperature (e.g., 120°C) for a short duration (e.g., 15 minutes).[1]

  • Work-up and Purification: After cooling, if a precipitate has formed, filter the solid and wash with water. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by recrystallization or column chromatography.

Data Presentation: Urea Synthesis from this compound
ReagentSolventTemperature (°C)Time (min)ProductYield (%)Reference
Potassium Cyanate / NH₄ClWater12015tert-Butyl 4-ureidopiperidine-1-carboxylate70[2]
Phenyl IsocyanateMeCN10010tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate94
Benzyl IsocyanateTHF10010tert-Butyl 4-(3-benzylureido)piperidine-1-carboxylate96
4-Chlorophenyl IsocyanateDMF12015tert-Butyl 4-(3-(4-chlorophenyl)ureido)piperidine-1-carboxylate91

Application 3: Synthesis of N-Alkyl Derivatives via Reductive Amination

Microwave-assisted reductive amination of aldehydes or ketones with this compound provides a rapid route to N-alkylated derivatives. This reaction is fundamental in expanding the chemical diversity of the initial scaffold.

Experimental Protocol: Microwave-Assisted Reductive Amination
  • Reagent Preparation: In a microwave-safe vial, combine this compound (1.0 mmol, 200 mg) and the desired aldehyde or ketone (1.1 mmol) in a suitable solvent such as methanol or acetonitrile (5 mL).

  • Add a reducing agent. A common choice is sodium triacetoxyborohydride (1.5 mmol). For microwave applications, supported reagents like NaBH₄ on clay can also be effective.[3]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-100°C) for a short period (e.g., 10-30 minutes).

  • Work-up and Purification: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the residue by flash chromatography.

Data Presentation: Reductive Amination with this compound
Aldehyde/KetoneSolventTemperature (°C)Time (min)Yield (%)
BenzaldehydeMethanol801588
4-MethoxybenzaldehydeAcetonitrile902085
CyclohexanoneMethanol1002578
AcetophenoneAcetonitrile1003075

Pharmacological Relevance and Signaling Pathways

Derivatives of this compound are frequently explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4] For instance, many piperidine-containing compounds target the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cell proliferation, survival, and inflammation.[1][5]

PI3K/Akt Signaling Pathway and Inhibition

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target key kinases in this pathway, such as Akt, are of significant therapeutic interest.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Piperidine-based Akt Inhibitor Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine-based inhibitor.

Experimental Workflow for Microwave-Assisted Synthesis

The general workflow for developing novel compounds from this compound using microwave-assisted synthesis is streamlined for efficiency.

workflow start Start: This compound reagents Select Reagents: - Carboxylic Acid - Isocyanate - Aldehyde/Ketone start->reagents mw_synthesis Microwave-Assisted Synthesis reagents->mw_synthesis workup Work-up & Purification mw_synthesis->workup characterization Characterization: - NMR - MS - HPLC workup->characterization bio_eval Biological Evaluation characterization->bio_eval end Lead Compound bio_eval->end

Caption: General workflow for microwave-assisted synthesis and evaluation.

Conclusion

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient derivatization of this compound. The protocols outlined in these application notes offer a solid foundation for researchers to develop diverse libraries of compounds for screening in drug discovery programs. The significant reduction in reaction times and the potential for improved yields and purities make this technology highly attractive for accelerating the identification of novel therapeutic agents.

References

Creating Compound Libraries with a Piperidine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal starting point for the construction of compound libraries aimed at discovering novel therapeutics. These application notes provide detailed protocols for the synthesis of piperidine-based compound libraries using modern synthetic methodologies, including solid-phase synthesis and diversity-oriented approaches. The protocols are designed to be a practical guide for researchers in drug discovery and development.

Key Synthetic Strategies for Piperidine Library Synthesis

Several robust methods exist for the synthesis of piperidine cores and their subsequent diversification. The choice of strategy often depends on the desired substitution pattern, the scale of the library, and the available resources. Key approaches include:

  • Solid-Phase Synthesis: Ideal for high-throughput synthesis and purification, enabling the rapid generation of large libraries. Common solid-phase strategies include the Imino-Diels-Alder reaction and the Ugi four-component reaction.[1]

  • Diversity-Oriented Synthesis (DOS): This strategy aims to create a wide range of structurally diverse molecules from a common starting material, allowing for the exploration of novel chemical space.[2][3][4]

  • Intramolecular Cyclization Reactions: Methods such as reductive amination and aza-Prins cyclization are powerful for constructing the piperidine ring from linear precursors.[5][6][7][8][9]

  • Multicomponent Reactions (MCRs): MCRs, like the Ugi reaction, allow for the convergent synthesis of complex molecules in a single step, introducing multiple points of diversity.[1][10][11][12][13][14]

Application Note 1: Solid-Phase Synthesis of a 4-Piperidone Library via Imino-Diels-Alder Reaction

This protocol details the solid-phase synthesis of a library of 4-piperidone derivatives, which can serve as key intermediates for further functionalization. The Imino-Diels-Alder reaction between a resin-bound imine and a 2-amino-1,3-butadiene allows for the introduction of up to five points of diversity.[15]

Experimental Protocol

1. Resin Preparation and Amine Loading:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Wash the resin thoroughly with DMF and then dichloromethane (DCM).

  • Couple the first building block (an amino acid) using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) for 2-4 hours. This introduces the first point of diversity (R1).

  • Wash the resin extensively with DMF and DCM.

2. Imine Formation:

  • To the resin-bound amine, add a solution of an aldehyde or ketone (3-5 equivalents) in a suitable solvent (e.g., 1:1 mixture of trimethyl orthoformate and dichloroethane). This introduces the second point of diversity (R2).

  • Allow the reaction to proceed for 4-12 hours at room temperature to form the solid-supported imine.

  • Wash the resin with the reaction solvent and then with DCM to remove excess reagents.

3. Imino-Diels-Alder Cycloaddition:

  • Prepare a solution of a 2-amino-1,3-butadiene (3-5 equivalents) in a suitable solvent (e.g., toluene or dioxane). This introduces two more points of diversity (R3 and R4).

  • Add the diene solution to the resin-bound imine.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, wash the resin with the reaction solvent, followed by DMF and DCM.

4. Cleavage from Resin:

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether. Dry the crude product under vacuum.

  • Purify the product by reverse-phase HPLC.

Data Presentation
StepParameterValueNotes
Amine Loading Resin TypeRink Amide ResinSuitable for C-terminal amides
Loading Capacity0.5 - 0.7 mmol/gStandard commercial resin
Imino-Diels-Alder Temperature80 - 100 °C
Reaction Time12 - 24 hoursMonitored by LC-MS
Cleavage Reagent95% TFAStandard cleavage cocktail
Overall Purity (crude)70 - 90%Dependent on building blocks
Yield (purified)40 - 75%Varies with specific substrates

Experimental Workflow

G Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Load_AA Couple Amino Acid (R1) (HATU/DIPEA) Swell->Load_AA Wash1 Wash (DMF, DCM) Load_AA->Wash1 Form_Imine Form Imine (R2) (Aldehyde/Ketone) Wash1->Form_Imine Wash2 Wash Form_Imine->Wash2 DA_Reaction Imino-Diels-Alder (R3, R4) (2-Amino-1,3-butadiene) Wash2->DA_Reaction Wash3 Wash DA_Reaction->Wash3 Cleavage Cleave from Resin (TFA) Wash3->Cleavage Purification Purify (HPLC) Cleavage->Purification Product 4-Piperidone Library Purification->Product

Solid-phase synthesis of 4-piperidones via Imino-Diels-Alder.

Application Note 2: Diversity-Oriented Synthesis of a 2,4,6-Trisubstituted Piperidine Library

This protocol outlines a diversity-oriented approach to a library of 2,4,6-trisubstituted piperidines. This strategy allows for the generation of stereoisomeric complexity and is valuable for probing structure-activity relationships.[2][3][4]

Experimental Protocol

1. Multicomponent Reaction (Type II Anion Relay Chemistry):

  • This step involves the coupling of three components: an electrophile, a bifunctional linchpin, and another electrophile. The specific reagents will determine the initial substitution pattern.

  • A typical procedure involves the use of a strong base (e.g., Schlosser base) at low temperatures (-78 °C) in an inert solvent like THF.

2. Intramolecular SN2 Cyclization:

  • The product from the multicomponent reaction is then subjected to conditions that promote intramolecular cyclization to form the piperidine ring. This is often achieved by heating in a suitable solvent.

3. Diversification of the Piperidine Scaffold:

  • The resulting 2,4,6-trisubstituted piperidine can be further modified. For example, dithiane protecting groups can be chemoselectively removed and the resulting carbonyls can be reduced to alcohols, introducing further stereochemical diversity.[3]

  • The nitrogen atom of the piperidine ring can be functionalized with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to generate a diverse library.

Data Presentation
StepReagentsTemperature (°C)Reaction TimeYield (%)
Multicomponent Reaction Schlosser base, Electrophiles-78 to RT2 - 4 h60 - 85
Cyclization Heat in solvent80 - 11012 - 24 h70 - 90
Diversification (N-acylation) Acyl chloride, Et3N0 to RT1 - 3 h>90

Logical Relationship of the Synthetic Strategy

G Start Starting Materials (Electrophiles, Linchpin) MCR Multicomponent Reaction Start->MCR Cyclization Intramolecular Cyclization MCR->Cyclization Scaffold Piperidine Scaffold Cyclization->Scaffold Diversification Diversification (e.g., N-acylation, reduction) Scaffold->Diversification Library Diverse Piperidine Library Diversification->Library

Diversity-oriented synthesis of a piperidine library.

Application Note 3: Piperidine Derivatives as Modulators of G-Protein Coupled Receptors (GPCRs)

Piperidine-containing molecules are known to interact with various GPCRs, acting as agonists, antagonists, or allosteric modulators.[16][17] Understanding the signaling pathways modulated by these compounds is crucial for drug development.

GPCR Signaling Pathway

A common GPCR signaling pathway involves the activation of a G-protein, leading to the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3), which in turn regulate various cellular responses. Piperidine-based ligands can either activate or block this cascade.

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Piperidine Ligand Ligand->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Simplified GPCR signaling pathway modulated by a piperidine ligand.

Application Note 4: Piperidine Scaffolds in Oncology

Piperidine derivatives have shown promise as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[18][19] Pathways such as PI3K/Akt and STAT3 are common targets.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a key regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Piperidine-based inhibitors can block this pathway at different nodes, leading to apoptosis of cancer cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Piperidine_Inhibitor Piperidine Inhibitor Piperidine_Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt pathway by a piperidine-based compound.

Conclusion

The piperidine scaffold remains a highly valuable starting point for the development of compound libraries for drug discovery. The synthetic strategies outlined in these application notes provide a foundation for the efficient generation of diverse piperidine derivatives. By combining robust synthetic protocols with a deep understanding of the relevant biological pathways, researchers can effectively explore the chemical space around this privileged scaffold to identify novel therapeutic agents.

References

Synthetic Routes to Novel 4-Substituted Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its prevalence is due to the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the 4-position provides a versatile handle for introducing a variety of substituents to modulate pharmacological activity. This document provides detailed application notes and protocols for three key synthetic strategies to access novel 4-substituted piperidines: the Dieckmann condensation for the synthesis of 4-piperidones, the Shapiro reaction coupled with Suzuki cross-coupling for the preparation of 4-arylpiperidines, and the Curtius rearrangement for the synthesis of 4-aminopiperidines.

Synthesis of 4-Piperidones via Dieckmann Condensation

The Dieckmann condensation is a robust method for the intramolecular cyclization of diesters to form β-keto esters, which can then be hydrolyzed and decarboxylated to yield cyclic ketones. In the context of piperidine synthesis, this reaction is instrumental in preparing 4-piperidones, which are versatile intermediates for a wide range of 4-substituted derivatives.

Experimental Workflow: Dieckmann Condensation

Dieckmann_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation cluster_step3 Step 3: Hydrolysis & Decarboxylation start Benzylamine + Methyl Acrylate diester N,N-bis(β-propionate methyl ester)benzylamine start->diester 1,4-Addition beta_keto_ester β-Keto Ester Intermediate diester->beta_keto_ester Na in Toluene, Reflux piperidone 1-Benzyl-4-piperidone beta_keto_ester->piperidone HCl, Reflux

Caption: Workflow for the synthesis of 1-benzyl-4-piperidone.

Protocol: Synthesis of 1-Benzyl-4-piperidone[1][2]

Step 1: Synthesis of N,N-bis(β-propionate methyl ester)benzylamine

  • To a solution of benzylamine in methanol, slowly add methyl acrylate.

  • Stir the reaction mixture at room temperature.

  • Remove the methanol under reduced pressure to obtain the crude diester, which can be used in the next step without further purification.

Step 2: Dieckmann Condensation

  • To a dry three-necked flask containing anhydrous toluene, add metallic sodium.

  • Heat the mixture to reflux with stirring.

  • Add a small amount of anhydrous methanol to initiate the reaction.

  • Slowly add a solution of N,N-bis(β-propionate methyl ester)benzylamine in anhydrous toluene.

  • Reflux the reaction mixture for 6 hours.

Step 3: Hydrolysis and Decarboxylation

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with 25% (w/v) hydrochloric acid.

  • Reflux the acidic aqueous layer for 5 hours.

  • Cool the reaction mixture and neutralize to approximately pH 8.5 with a 35% (w/v) NaOH solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaCl solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to yield 1-benzyl-4-piperidone as a light yellow oil.

Reagent/ProductMolar RatioTypical YieldPurity
Benzylamine1.0--
Methyl Acrylate2.0--
Sodium1.2-2.0--
1-Benzyl-4-piperidone-78.4%>98%

Synthesis of 4-Arylpiperidines via Shapiro Reaction and Suzuki Cross-Coupling

This two-step sequence provides a powerful method for the introduction of an aryl group at the 4-position of the piperidine ring. The Shapiro reaction of a 4-piperidone derivative generates a vinyl lithium intermediate, which is then converted to a vinyl silane. Subsequent palladium-catalyzed Suzuki cross-coupling with an aryl halide furnishes the desired 4-aryl-1,2,3,6-tetrahydropyridine, which can be readily reduced to the corresponding 4-arylpiperidine.

Experimental Workflow: Shapiro-Suzuki Protocol

Shapiro_Suzuki_Workflow cluster_step1 Step 1: Shapiro Reaction cluster_step2 Step 2: Silylation cluster_step3 Step 3: Suzuki Cross-Coupling piperidone 1-Benzyl-4-piperidone hydrazone Trisylhydrazone piperidone->hydrazone vinyl_lithium Vinyllithium Intermediate hydrazone->vinyl_lithium n-BuLi vinyl_silane Vinylsilane vinyl_lithium->vinyl_silane Benzyldimethylsilyl chloride tetrahydropyridine 4-Aryl-1,2,3,6-tetrahydropyridine vinyl_silane->tetrahydropyridine Pd Catalyst aryl_halide Aryl Halide aryl_halide->tetrahydropyridine Curtius_Workflow cluster_step1 Step 1: Acyl Azide Formation cluster_step2 Step 2: Curtius Rearrangement cluster_step3 Step 3: Trapping of Isocyanate cluster_step4 Step 4: Deprotection carboxylic_acid N-Boc-4-piperidine- carboxylic acid acyl_azide Acyl Azide carboxylic_acid->acyl_azide DPPA, Et3N isocyanate Isocyanate acyl_azide->isocyanate Heat (Toluene) carbamate Boc-protected Amine isocyanate->carbamate t-BuOH amine 4-Aminopiperidine carbamate->amine Acid Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibition K_Channel K⁺ Channel G_Protein->K_Channel Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_efflux ↑ K⁺ Efflux K_Channel->K_efflux Neuronal_Activity ↓ Neuronal Excitability Ca_influx->Neuronal_Activity K_efflux->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia Agonist Opioid Agonist (e.g., 4-substituted piperidine) Agonist->Opioid_Receptor CCR5_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade CCR5 CCR5 Receptor G_Protein G Protein CCR5->G_Protein Activation PI3K PI3K G_Protein->PI3K PLC PLC G_Protein->PLC Akt Akt PI3K->Akt PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK Akt->MAPK Chemotaxis Chemotaxis/ Inflammation MAPK->Chemotaxis Ligand Chemokine Ligand or Antagonist (e.g., 4-substituted piperidine) Ligand->CCR5

Troubleshooting & Optimization

Technical Support Center: N-Boc-4-aminopiperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the amide coupling of N-Boc-4-aminopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the amide coupling of N-Boc-4-aminopiperidine?

A1: The most prevalent side reactions include incomplete coupling, diacylation, and side reactions related to the coupling reagents. While less common, partial deprotection of the Boc group under certain conditions can also lead to undesired byproducts.

Q2: Can diacylation occur, and if so, at which positions?

A2: Yes, diacylation is a potential side reaction. The primary acylation is expected at the more nucleophilic 4-amino group. However, under forcing conditions or with highly reactive acylating agents, a second acylation can occur at the piperidine nitrogen, especially if the Boc group is partially cleaved or if the reaction conditions promote its removal.

Q3: Is epimerization at the C4 position of the piperidine ring a concern?

A3: Epimerization at the C4 position is generally not considered a common side reaction for N-Boc-4-aminopiperidine itself during a standard amide coupling, as the C4 carbon is not stereogenic in the starting material. However, if the coupled carboxylic acid has a chiral center alpha to the carbonyl group, racemization of the carboxylic acid can occur.[1]

Q4: Can intramolecular cyclization to form a piperidone derivative occur?

A4: The formation of a piperidone derivative through intramolecular cyclization is not a commonly reported side reaction under standard amide coupling conditions. Such a reaction would likely require specific functionalities on the acylating agent and harsh reaction conditions that are not typical for amide bond formation.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Mono-acylated Product

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted N-Boc-4-aminopiperidine and/or multiple product spots.

Possible Cause Solution
Incomplete activation of the carboxylic acid Ensure the coupling reagent is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding N-Boc-4-aminopiperidine.[2]
Inefficient coupling reagent For sterically hindered carboxylic acids or amines, switch to a more potent coupling reagent such as HATU, HBTU, or COMU.[1]
Suboptimal reaction conditions Ensure anhydrous conditions, as water can hydrolyze the activated ester intermediate. Optimize the solvent (DMF or DCM are common) and temperature. Gentle heating (40-50 °C) may improve the rate of reaction, but can also increase side reactions.
Acid-base reaction between starting materials The amine and carboxylic acid can form a salt, reducing the nucleophilicity of the amine. Ensure a non-nucleophilic base (e.g., DIPEA or NMM) is used to neutralize any acid and maintain a basic environment.
Issue 2: Formation of a Diacylated Byproduct

Symptom: LC-MS analysis shows a peak with a mass corresponding to the addition of two acyl groups to the N-Boc-4-aminopiperidine.

Possible Cause Solution
Excess acylating agent Use a stoichiometry of 1.0 to 1.1 equivalents of the acylating agent relative to N-Boc-4-aminopiperidine.
Highly reactive acylating agent (e.g., acyl chloride) If using an acyl chloride, add it slowly to the reaction mixture at a low temperature (0 °C) to control its reactivity.[3] Alternatively, switch to a less reactive coupling method (e.g., EDC/HOBt).
Prolonged reaction time or elevated temperature Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures.
Partial deprotection of the Boc group If the reaction conditions are acidic, the Boc group may be partially removed, exposing the piperidine nitrogen for acylation. Ensure the reaction is run under neutral or basic conditions.

Experimental Protocols

Protocol 1: Standard Amide Coupling of N-Boc-4-aminopiperidine using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid to N-Boc-4-aminopiperidine using HATU as the coupling agent.

Materials:

  • Carboxylic acid

  • N-Boc-4-aminopiperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of N-Boc-4-aminopiperidine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Analysis of Reaction Mixture by HPLC

This protocol provides a general method for analyzing the progress of the coupling reaction and detecting the presence of side products.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilute the aliquot with 1 mL of a 1:1 mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

troubleshooting_workflow start Low Yield or Multiple Products check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Temp.) start->check_conditions incomplete_activation Incomplete Carboxylic Acid Activation? check_reagents->incomplete_activation check_conditions->incomplete_activation diacylation Diacylation Observed? incomplete_activation->diacylation No solution_activation Use Fresh Coupling Reagent Pre-activate Carboxylic Acid Switch to Stronger Reagent (e.g., HATU) incomplete_activation->solution_activation Yes solution_diacylation Reduce Acylating Agent Stoichiometry Slow Addition at 0 °C Use a Weaker Coupling System diacylation->solution_diacylation Yes solution_conditions Use Anhydrous Solvents Optimize Temperature and Time diacylation->solution_conditions No

Caption: Troubleshooting workflow for N-Boc-4-aminopiperidine coupling.

side_products cluster_products Reaction Products main_product Mono-acylated Product (Desired) diacylated_product Diacylated Product (Side Product) unreacted N-Boc-4-aminopiperidine (Unreacted)

Caption: Key species in the reaction mixture.

n_acylurea_formation Mechanism of N-Acylurea Formation RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (EDC/DCC) Amide Amide (Desired Product) O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Amine Amine

Caption: Formation of N-acylurea byproduct.

References

Technical Support Center: Purification of 4-Amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 4-Amino-1-Boc-piperidine.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound streak or show significant tailing on a silica gel column?

This is the most common issue and arises from the strong interaction between the basic amine group of the molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This acid-base interaction leads to strong adsorption, resulting in poor peak shape, streaking, and in some cases, irreversible binding to the column.[1][2][3]

Q2: How can I prevent peak tailing and streaking during normal-phase chromatography?

To mitigate the interaction with acidic silanol groups, you can add a basic modifier to your mobile phase.[1] The most common solution is to add a small amount of triethylamine (TEA), typically 0.1-1%, to the eluent.[1] Another option is to use a mobile phase containing ammonia, such as a mixture of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 80:18:2).[1]

Q3: What should I do if adding a basic modifier to the mobile phase doesn't solve the issue?

If mobile phase additives are insufficient, consider using an alternative stationary phase.[1] Amine-functionalized silica columns are designed to shield the acidic silanols and provide a less interactive surface for basic compounds, often leading to improved peak shape.[1][4] Deactivated silica or alumina can also be effective alternatives.

Q4: I am experiencing low recovery of my compound after column chromatography. What are the likely causes?

Low recovery can be due to several factors. The most probable cause is irreversible adsorption onto the acidic stationary phase.[1] Additionally, some sensitive amine compounds can degrade on silica gel.[1] To address this, consider switching to a less acidic stationary phase like deactivated silica or using reversed-phase chromatography.

Q5: My compound is very polar and remains at the baseline on the TLC plate. What solvent system should I use?

For highly polar compounds that do not move from the baseline, you will need a more polar solvent system.[5] Consider using solvent mixtures like dichloromethane/methanol/ammonia.[4] If normal-phase TLC is still challenging, reversed-phase TLC plates (C18-coated) can be a valuable alternative.

Q6: Can I use HPLC to analyze the purity of this compound?

Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for purity analysis.[6][7] Since this compound lacks a strong UV chromophore, derivatization may be necessary for UV detection.[8] However, more sensitive techniques like Liquid Chromatography with Mass Spectrometry (LC-MS) can be used for direct analysis without derivatization.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing / Streaking Strong interaction between the basic amine and acidic silica gel.[1][2][3]Add 0.1-1% triethylamine (TEA) or a small amount of ammonium hydroxide to the mobile phase.[1] Use an amine-functionalized or deactivated silica column.[1][4]
Low Compound Recovery Irreversible adsorption to the silica column.[1] Compound degradation on the acidic stationary phase.[1]Use a less acidic stationary phase (e.g., deactivated silica, alumina). Switch to a reversed-phase chromatography method.[1]
Compound Stays at Baseline (TLC) The mobile phase is not polar enough.Increase the polarity of the eluent system (e.g., by increasing the percentage of methanol in a DCM/MeOH mixture).[5] Add a basic modifier like TEA or NH4OH.[1][9] Use reversed-phase TLC plates.
Poor Separation of Impurities The chosen mobile phase has incorrect polarity.Optimize the solvent system by testing various ratios of solvents (e.g., Hexane/Ethyl Acetate with TEA, or DCM/Methanol with TEA).
Inconsistent Retention Times in HPLC Fluctuation in mobile phase composition or flow rate.[10] Column temperature instability.[10]Ensure the eluent is properly mixed and degassed.[10] Check the HPLC pump for stable flow.[10] Use a column oven to maintain a constant temperature.[10]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is a general guideline for the purification of this compound on a silica gel column.

  • Mobile Phase Selection:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC).

    • Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase polarity.

    • Add 0.5-1% triethylamine (TEA) to the chosen solvent system to prevent tailing. A common starting point is a gradient of Ethyl Acetate in Hexane with 1% TEA.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM).

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Reversed-Phase HPLC for Purity Analysis

This protocol provides a starting point for developing an HPLC method for purity assessment.

  • Instrumentation: Standard HPLC system with a UV or MS detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.[7][8]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile.[7][8]

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).[7]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: UV at 210 nm (for low-level detection) or Mass Spectrometry (for higher sensitivity and selectivity).[7]

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter before injection.[7][8]

Visualizations

G Crude Crude this compound TLC TLC Method Development (with 0.5-1% TEA) Crude->TLC Column Silica Gel Column Chromatography TLC->Column Fractions Collect Fractions Column->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for the purification of this compound.

G Start Problem: Tailing or Streaking on Silica Gel TLC/Column Add_TEA Add 0.1-1% Triethylamine (TEA) to the mobile phase Start->Add_TEA Step 1 Check_Shape Did peak shape improve? Add_TEA->Check_Shape Alternative_SP Consider Alternative Stationary Phase Check_Shape->Alternative_SP No Resolved Problem Resolved Check_Shape->Resolved Yes Amine_Silica Use Amine-Functionalized Silica or Deactivated Silica/Alumina Alternative_SP->Amine_Silica Reversed_Phase Consider Reversed-Phase Chromatography Alternative_SP->Reversed_Phase

Caption: Troubleshooting logic for poor peak shape in chromatography.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the incomplete tert-butyloxycarbonyl (Boc) deprotection of 4-aminopiperidine. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of 4-aminopiperidine incomplete?

Incomplete Boc deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The most common cause is that the acidic conditions are not potent enough to efficiently cleave the Boc group. This could be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA) or degradation of the acid, as TFA is hygroscopic and water can reduce its effectiveness.[1]

  • Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration. While many deprotections are complete within 30 minutes to 2 hours, some substrates may require longer reaction times.

  • Substrate Solubility: Poor solubility of the N-Boc-4-aminopiperidine starting material in the reaction solvent can result in a heterogeneous mixture and an incomplete reaction.[1]

  • Steric Hindrance: Although less of a concern for 4-aminopiperidine itself, derivatives with bulky substituents may exhibit steric hindrance, requiring more forceful conditions for complete Boc removal.[1]

  • Insufficient Reagent: The amount of acid used may be insufficient, especially if the substrate contains other basic functional groups that can consume the acid.[1]

Q2: How can I monitor the progress of my Boc deprotection reaction?

Several analytical techniques can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected 4-aminopiperidine is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. The disappearance of the starting material spot and the appearance of the product spot (which can be visualized with a ninhydrin stain due to the presence of the free amine) indicates the reaction's progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more quantitative assessment of the reaction by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group, which is typically found around 1.4-1.5 ppm.[2]

Q3: What are some common side reactions during the Boc deprotection of 4-aminopiperidine?

A primary concern during TFA-mediated deprotection is the generation of a reactive tert-butyl cation. This cation can lead to the alkylation of nucleophilic side chains if other sensitive functional groups are present in the molecule.[3] While 4-aminopiperidine itself is relatively simple, derivatives may be susceptible to such side reactions. Using scavengers in the TFA cleavage cocktail can help trap these carbocations.[3]

Q4: After deprotection with TFA or HCl, my product is a salt. How do I obtain the free amine?

Following deprotection, the resulting ammonium salt (e.g., trifluoroacetate or hydrochloride) needs to be neutralized to yield the free amine. This is typically achieved by dissolving the crude salt in a suitable solvent (like DCM or EtOAc) and washing it with an aqueous basic solution (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) until the aqueous layer is basic.[4] The organic layer is then dried and concentrated to provide the free amine.[4]

Data Presentation

Table 1: Common Conditions for Boc Deprotection
MethodReagentsSolventTemperature (°C)Typical TimeOutcome
Standard TFA 20-50% TFADichloromethane (DCM)0 to Room Temp30 min - 2 hrComplete deprotection, forms TFA salt.[5][4]
Standard HCl 4M HCl1,4-DioxaneRoom Temp30 min - 4 hrComplete deprotection, forms HCl salt, which may precipitate.[4]
Mild (Oxalyl Chloride) 3 equiv. Oxalyl ChlorideMethanol (MeOH)Room Temp1 - 4 hrMild deprotection, useful for acid-sensitive substrates.[1][6][7]
Thermal NoneWater10010 min - 2 hr"Green" method, avoids strong acids.[6][8]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the N-Boc-4-aminopiperidine (1.0 equiv) in DCM (approximately 0.1–0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[4]

  • To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic.

  • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 4-aminopiperidine.

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
  • Dissolve the N-Boc-4-aminopiperidine (1.0 equiv) in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (typically a 5-10 fold excess).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS. The hydrochloride salt of the product will often precipitate from the solution.[4]

  • If precipitation occurs, the product can be isolated by filtration and washed with a non-polar solvent such as diethyl ether.[4]

  • Alternatively, the solvent can be removed in vacuo, and the resulting salt can be used directly or neutralized as described in Protocol 1.

Mandatory Visualizations

G Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Deprotection Observed (TLC/LC-MS) check_conditions Review Reaction Conditions: - Acid Concentration? - Reaction Time? - Temperature? start->check_conditions check_reagents Verify Reagent Quality: - Fresh TFA/HCl solution? - Anhydrous solvents? start->check_reagents check_solubility Assess Substrate Solubility start->check_solubility extend_time Extend Reaction Time check_conditions->extend_time Time insufficient increase_acid Increase Acid Concentration or Use Stronger Acid check_conditions->increase_acid Acid strength low alternative_methods Consider Alternative Methods: - Milder acid conditions? - Thermal deprotection? check_conditions->alternative_methods Standard methods fail complete Deprotection Complete extend_time->complete increase_acid->complete use_fresh Use Fresh Reagents and Anhydrous Solvents check_reagents->use_fresh use_fresh->complete change_solvent Change Solvent System (e.g., add co-solvent) check_solubility->change_solvent change_solvent->complete alternative_methods->complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Proton H+ Protonated_Boc2 R-NH-Boc(H+) Tert_butyl tert-butyl cation Carbamic_acid Carbamic Acid Intermediate Carbamic_acid2 Carbamic Acid Intermediate Protonated_Boc2->Tert_butyl Protonated_Boc2->Carbamic_acid CO2 CO2 Carbamic_acid2->CO2 Amine_salt R-NH3+ Carbamic_acid2->Amine_salt

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 4-Amino-1-Boc-piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and reagents for the synthesis of this compound?

A1: The synthesis of this compound can be achieved through various routes. A common method involves the protection of the amino group of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O). Another approach starts from N-benzyl-4-piperidone, which is converted to an imine and then reduced.[1] Key reagents for the Boc protection route include 4-aminopiperidine, di-tert-butyl dicarbonate (Boc₂O), and a suitable solvent such as dichloromethane (DCM) or a biphasic system with a mild base like sodium bicarbonate.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dry place, typically at -20°C for long-term stability.[2] It is a crystalline solid and should be kept in a tightly sealed container to prevent moisture absorption.[2]

Q3: What are the common solvents for dissolving this compound?

A3: this compound is soluble in various organic solvents, including methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3] It has limited solubility in water.[4]

Q4: What are the key applications of this compound in drug discovery?

A4: this compound is a valuable building block in medicinal chemistry.[5] It is used in the synthesis of a wide range of pharmaceutical compounds, including inhibitors of the CCR5 receptor for anti-HIV therapy, bromodomain inhibitors for anti-tumor applications, and muscarinic M3 receptor antagonists for treating respiratory and digestive system diseases.[1][4][6]

Q5: How can the purity of this compound be assessed?

A5: The purity of this compound can be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A melting point determination can also provide a good indication of purity.[7]

Troubleshooting Guides

Issue 1: Incomplete N-Boc Protection of 4-Aminopiperidine

Question: My reaction to protect 4-aminopiperidine with Boc₂O is showing a significant amount of starting material remaining. What could be the cause and how can I fix it?

Answer:

Potential Cause Recommended Solution
Insufficient Boc₂O Ensure at least 1.0 to 1.2 equivalents of Boc₂O are used. For sluggish reactions, a slight excess may be beneficial.
Inadequate Base Use a suitable base such as triethylamine (TEA) or sodium bicarbonate to neutralize the acid byproduct of the reaction. Ensure the base is added in sufficient quantity (at least 1 equivalent).
Low Reaction Temperature While the reaction is often run at room temperature, gentle warming to 30-40°C can sometimes improve the reaction rate.
Poor Solvent Choice Ensure the solvent (e.g., DCM, THF, or a biphasic system) can dissolve the starting materials adequately.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion, which can take several hours.
Issue 2: Low Yield in Acylation of the 4-Amino Group

Question: I am trying to acylate the primary amino group of this compound, but my yields are consistently low. What are the common pitfalls?

Answer:

Potential Cause Recommended Solution
Steric Hindrance The piperidine ring can present some steric bulk. Ensure the use of an efficient coupling agent like HATU or HOBt/EDC to facilitate the amide bond formation.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents relative to the this compound.
Presence of Moisture Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated acid intermediate.
Inappropriate Base Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid formed during the reaction. Ensure the pKa of the base is appropriate for the reaction conditions.
Reaction Temperature Coupling reactions are typically run at 0°C to room temperature. Running the reaction at a lower temperature for a longer duration can sometimes minimize side reactions.
Issue 3: Difficulty with N-Boc Deprotection

Question: I am struggling to remove the Boc protecting group from my this compound derivative. The reaction is either incomplete or very slow.

Answer:

Potential Cause Recommended Solution
Insufficient Acid Strength or Concentration The Boc group is cleaved under acidic conditions. Standard conditions like 20-50% trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane are generally effective. If the reaction is slow, consider increasing the acid concentration.[8]
Short Reaction Time While many deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS.[8]
Low Temperature Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming might be an option, but this could increase the risk of side reactions.[8]
Presence of Acid-Sensitive Functional Groups If your molecule contains other acid-labile groups, harsher deprotection conditions can lead to their cleavage. In such cases, milder acidic conditions or alternative deprotection methods may be necessary.
Issue 4: Formation of Side Products During Reactions

Question: I am observing unexpected impurities in my reaction mixture when using this compound derivatives. What are common side reactions and how can I prevent them?

Answer:

Side Reaction Prevention Strategy
Diketopiperazine Formation This can occur during peptide synthesis at the dipeptide stage. Using 2-chlorotrityl chloride resin in solid-phase synthesis can suppress this side reaction due to steric hindrance.[9][10]
Acylation of the Piperidine Nitrogen If the Boc group is unintentionally cleaved, the secondary amine of the piperidine ring can be acylated. Ensure the Boc group is stable under the reaction conditions.
Racemization During coupling reactions, especially with amino acid derivatives, racemization can be an issue. The use of additives like HOBt can help to suppress racemization.[11]
Alkylation by tert-butyl cation During N-Boc deprotection with strong acids, the released tert-butyl cation can alkylate other nucleophilic sites on the molecule. Using a scavenger like triethylsilane or thioanisole can trap the carbocation and prevent this side reaction.[8]

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Aminopiperidine

Materials:

  • 4-Aminopiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-aminopiperidine (1.0 equiv) in DCM or THF (approximately 0.1 M concentration).

  • Add triethylamine (1.1 equiv) or a saturated aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water.

  • If using an organic solvent, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Acylation of this compound

Materials:

  • This compound

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equiv) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Boc Deprotection of a this compound Derivative

Materials:

  • N-Boc protected 4-aminopiperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected 4-aminopiperidine derivative (1.0 equiv) in DCM (approximately 0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours.[8]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

  • The resulting TFA salt can often be used directly in the next step. If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the free amine.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivative cluster_deprotection Deprotection start 4-Aminopiperidine boc_protection N-Boc Protection (Protocol 1) start->boc_protection product1 This compound boc_protection->product1 acylation Acylation (Protocol 2) product1->acylation product2 Acylated Derivative acylation->product2 deprotection N-Boc Deprotection (Protocol 3) product2->deprotection final_product Final Amine deprotection->final_product

Caption: General experimental workflow for the synthesis and deprotection of a this compound derivative.

troubleshooting_low_yield start Low Product Yield check_reagents Check Reagent Stoichiometry and Purity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Workup and Purification Procedure workup_ok Workup Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes adjust_reagents Adjust Stoichiometry/ Use Fresh Reagents reagents_ok->adjust_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Temperature, Time, or Solvent conditions_ok->optimize_conditions No modify_workup Modify Extraction/ Chromatography workup_ok->modify_workup No success Improved Yield workup_ok->success Yes adjust_reagents->check_reagents optimize_conditions->check_conditions modify_workup->check_workup

Caption: A logical troubleshooting guide for addressing low product yield in reactions involving this compound.

References

4-Amino-1-Boc-piperidine stability issues and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability, storage, and troubleshooting of 4-Amino-1-Boc-piperidine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric components. Some suppliers also recommend protection from light.

Q2: What are the visual signs of degradation for this compound?

Pure this compound is typically a white to off-white crystalline powder or solid. Visual signs of degradation can include a noticeable color change to yellow or brown, a change in texture, or the presence of an unusual odor. Any deviation from the expected appearance should be investigated for potential degradation.

Q3: What are the main degradation pathways for this compound?

The primary degradation pathway for this compound is the hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group. This reaction is typically catalyzed by acidic conditions and results in the formation of piperidin-4-amine and byproducts such as tert-butanol and carbon dioxide. Oxidation of the amino group is another potential degradation pathway, which can be accelerated by exposure to air and light.

Q4: How can I assess the purity of my this compound sample?

The purity of this compound can be assessed using several analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A melting point determination can also be a useful indicator of purity; a broad melting range or a melting point lower than the literature value (typically around 43-50 °C) may suggest the presence of impurities.[1]

Troubleshooting Guides

Stability and Storage Issues
IssuePotential Cause(s)Recommended Solution(s)
Discoloration (Yellowing/Browning) of the solid - Exposure to air and/or light leading to oxidation.- Contamination with impurities.- Store the compound under an inert atmosphere (argon or nitrogen).- Protect from light by using an amber-colored vial or storing it in a dark place.- If oxidation is suspected, consider purification by recrystallization or column chromatography.
Lowered melting point or broad melting range - Presence of impurities, which could be residual solvents from synthesis or degradation products.- Purify the compound using recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Poor solubility in expected solvents - The compound may have degraded into less soluble impurities.- Incorrect solvent choice.- Confirm the identity and purity of the compound using analytical methods like NMR or HPLC.- If degraded, purify the material.- Consult literature for appropriate solvents; it is soluble in methanol but insoluble in water.[1]
Issues in Experimental Use
IssuePotential Cause(s)Recommended Solution(s)
Incomplete acylation or alkylation reaction - Insufficiently reactive acylating/alkylating agent.- Steric hindrance.- Inadequate base or reaction conditions.- Use a more reactive agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent).- Increase the reaction temperature or prolong the reaction time.- Ensure the use of a suitable base (e.g., triethylamine, DIEA) in sufficient quantity to neutralize any acid byproducts.
Formation of multiple products - Over-alkylation of the piperidine nitrogen if the primary amine was the intended reaction site.- Side reactions due to instability of reagents or intermediates.- For selective N-alkylation of the primary amine, consider protecting the piperidine nitrogen first.- If targeting the piperidine nitrogen, ensure the primary amine is protected.- Carefully control reaction stoichiometry and conditions.
Difficulty in purifying the reaction product - The product may have similar polarity to the starting material or byproducts.- Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarities.- Consider derivatizing the product to alter its polarity for easier separation.- Recrystallization can be an effective purification method if a suitable solvent is found.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for amine analysis (e.g., a mid-polar column).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or dichloromethane.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample.

  • The purity is determined by the area percentage of the main peak corresponding to this compound.[1]

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying this compound that contains non-polar impurities.

Materials:

  • Crude this compound.

  • Ethyl acetate.

  • Hexanes.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Once fully dissolved, slowly add hexanes until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

Visualizations

Stability_Troubleshooting_Workflow cluster_observe Observation cluster_problem Problem Identification cluster_action Action Observe Visual Inspection of This compound Problem Is there discoloration, clumping, or unusual odor? Observe->Problem Purity_Check Perform Purity Check (e.g., TLC, GC, MP) Problem->Purity_Check Yes Use Proceed with Experiment Problem->Use No Purify Purify Compound (Recrystallization or Chromatography) Purity_Check->Purify Impurity Detected Purity_Check->Use Purity Acceptable Purify->Purity_Check Re-assess Purity Discard Discard if purification fails or degradation is severe Purify->Discard Purification Fails

Caption: Troubleshooting workflow for suspected degradation of this compound.

Reaction_Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Steps Start Reaction with This compound Monitor Monitor Reaction (e.g., TLC, LC-MS) Start->Monitor Complete Is reaction complete? Monitor->Complete Workup Reaction Work-up and Purification Complete->Workup Yes Troubleshoot Troubleshoot Reaction Complete->Troubleshoot No Product Desired Product Workup->Product Check_Reagents Check Reagent Purity and Stoichiometry Troubleshoot->Check_Reagents Modify_Conditions Modify Conditions (Temp, Time, Solvent) Check_Reagents->Modify_Conditions Change_Reagent Change Reagent (e.g., Base, Coupling Agent) Modify_Conditions->Change_Reagent Change_Reagent->Monitor Retry Reaction

Caption: General workflow for troubleshooting reactions involving this compound.

References

Technical Support Center: Purification of Crude 4-Amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 4-Amino-1-Boc-piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can arise from the synthetic route and handling. These may include:

  • Unreacted starting materials: Depending on the synthesis, this could include precursors like 1-Boc-4-piperidone or 1-benzyl-4-aminopiperidine.[1]

  • Side products: Di-Boc adducts or products from incomplete reactions can be present.[2]

  • Residual solvents: Solvents used in the synthesis and work-up, such as dichloromethane, methanol, acetone, or petroleum ether, may remain.[3][4]

  • Water: Moisture can be present in the crude product.[2]

  • Decomposition products: Although generally stable, improper storage or handling can lead to degradation.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a primary method for quantifying non-volatile impurities.[2][3]

  • Gas Chromatography (GC): GC is ideal for detecting and quantifying volatile impurities like residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can be used for quantitative analysis (qNMR).[2][3]

Q3: What are the primary methods for purifying crude this compound?

A3: The most common and effective purification techniques are:

  • Column Chromatography: Silica gel column chromatography is highly effective for separating a wide range of impurities with high resolution.[5][6]

  • Recrystallization: This is a cost-effective method for purifying crystalline solids and can be very effective if a suitable solvent is found.[4][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation during Silica Gel Column Chromatography
Symptom Possible Cause Troubleshooting Step
Product does not move from the baseline (Low Rf). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system).[6]
Product elutes with the solvent front (High Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol).
Peak tailing of the product. The basic amine group is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve the peak shape.[6]
Co-elution of impurities with the product. The chosen solvent system does not provide adequate resolution.Optimize the mobile phase by trying different solvent combinations or using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[6]
Issue 2: Difficulty in Recrystallization
Symptom Possible Cause Troubleshooting Step
Product does not crystallize upon cooling. The product is too soluble in the chosen solvent, or the solution is not saturated.Try a different solvent or a solvent mixture. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Product oils out instead of crystallizing. The boiling point of the solvent is too high, or the product is impure.Use a lower-boiling point solvent. If impurities are suspected, an initial purification by column chromatography may be necessary.
Low recovery of the purified product. The product has significant solubility in the cold solvent.Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is cooled sufficiently to maximize crystal formation.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound.

Parameter Specification
Instrumentation Standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[2]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min[2]
Detection UV at 210 nm[2]
Injection Volume 10 µL
Sample Preparation Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.[2]
Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound.

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.

    • A common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH).[6]

    • Add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing.[6]

    • The ideal solvent system should give the product an Rf value of 0.2-0.4.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the selected mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase to elute the product and then any more polar impurities.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification cluster_end Final Product Crude_Product Crude this compound Purity_Check Purity Check (HPLC, GC, NMR) Crude_Product->Purity_Check Purification_Method Select Purification Method Purity_Check->Purification_Method Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Method->Recrystallization Crystalline Solid Final_Analysis Final Purity Analysis Column_Chromatography->Final_Analysis Recrystallization->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Column_Chromatography cluster_troubleshooting Troubleshooting Steps Start Crude Product TLC TLC Analysis for Solvent System Start->TLC Column Run Column Chromatography TLC->Column Problem Poor Separation? Column->Problem Pure Pure Product Problem->Pure No Adjust_Polarity Adjust Mobile Phase Polarity Problem->Adjust_Polarity Yes Add_Modifier Add Basic Modifier (e.g., TEA) Problem->Add_Modifier Yes, Tailing Gradient Use Gradient Elution Problem->Gradient Yes, Co-elution Adjust_Polarity->Column Add_Modifier->Column Gradient->Column

Caption: Decision tree for troubleshooting column chromatography.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving N-Boc-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalytic reactions involving N-Boc-4-aminopiperidine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments, presented in a question-and-answer format.

Buchwald-Hartwig Amination

Question 1: My Buchwald-Hartwig amination reaction with N-Boc-4-aminopiperidine is showing low to no yield. What are the potential causes and solutions?

Answer: Low or no yield in Buchwald-Hartwig aminations involving N-Boc-4-aminopiperidine can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The palladium catalyst, especially if generated in situ from a precursor like Pd(OAc)₂, can be unreliable.[1] Ensure you are using a fresh, high-quality pre-catalyst (e.g., an XPhos palladacycle) or that your palladium precursor and ligand are not degraded.[2]

  • Poor Substrate Quality: The aryl halide partner is critical. Aryl chlorides are generally less reactive than bromides or iodides and may require more specialized catalyst systems.[1] Verify the purity of your N-Boc-4-aminopiperidine and the aryl halide.

  • Incorrect Reaction Conditions:

    • Solvent: Common solvents include dioxane, toluene, and THF.[1] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.

    • Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. However, the Boc protecting group can be sensitive to strong bases and high temperatures.[1] A careful screening of bases may be necessary.

    • Temperature: These reactions often require elevated temperatures. If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.

Question 2: I am observing significant side product formation in my Buchwald-Hartwig amination. What are common side reactions and how can I minimize them?

Answer: Side product formation is a common issue. Identifying the side products via techniques like LC-MS can help diagnose the problem.

  • Dehalogenation of the Aryl Halide: This can occur as a competitive pathway.[1] Optimizing the ligand and base combination can sometimes suppress this side reaction.

  • Homocoupling of the Aryl Halide: This side reaction can be prevalent with highly active catalysts. Adjusting the catalyst loading and reaction temperature may help.

  • Reactions involving the Boc-group: While generally stable, the Boc group can be cleaved under harsh basic conditions, leading to unprotected piperidine side products.

Reductive Amination

Question 3: My reductive amination between N-Boc-4-aminopiperidine and a carbonyl compound is inefficient. How can I improve the yield?

Answer: Inefficient reductive amination can be due to several factors related to imine formation and the reduction step.

  • Inefficient Imine Formation: The initial condensation between the amine and the carbonyl to form the imine is an equilibrium process.

    • Water Removal: The removal of water drives the equilibrium towards the imine. While not always necessary with mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), for less reactive partners, the use of a dehydrating agent might be beneficial.

    • pH Control: The reaction is often catalyzed by mild acid. Adding a small amount of acetic acid can facilitate imine formation.[3]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reagent suitable for one-pot reductive aminations.[4][5] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl starting material before imine formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[3]

  • Reaction Time and Temperature: These reactions are typically run at room temperature.[5] Ensure sufficient reaction time for both imine formation and reduction, which can be monitored by TLC or LC-MS.

Suzuki Coupling

Question 4: I am attempting a Suzuki coupling with a derivative of N-Boc-4-aminopiperidine, but the reaction is not proceeding as expected. What should I troubleshoot?

Answer: Successful Suzuki coupling relies on an active catalyst and appropriate reaction conditions.

  • Catalyst System: The choice of palladium precursor and ligand is critical. Modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-type pre-catalysts) are often superior to older catalysts like Pd(PPh₃)₄, especially for challenging substrates.[6]

  • Base and Solvent: The base (e.g., K₃PO₄, K₂CO₃) and solvent system (e.g., dioxane, toluene/water) must be compatible with the substrates and catalyst.[6][7] The reaction is sensitive to oxygen, so proper degassing of the solvent and maintaining an inert atmosphere (Argon or Nitrogen) is essential.[6]

  • Boronic Acid Quality: Boronic acids can undergo decomposition (protodeborylation or homocoupling).[8] Use high-purity boronic acids and consider using a slight excess (1.2-1.5 equivalents).[6]

Data Presentation: Catalyst System Comparison

The following tables summarize typical conditions for various catalytic reactions involving N-Boc-4-aminopiperidine or similar substrates.

Table 1: Buchwald-Hartwig Amination Catalyst Systems

Catalyst/Pre-catalystLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)
Pd₂(dba)₃XPhosNaOtBuDioxane80 - 1101 - 3
Pd(OAc)₂SPhosK₂CO₃Toluene100 - 1202 - 5
XPhos Palladacycle G3NoneK₃PO₄t-AmOH90 - 1101 - 3

Table 2: Reductive Amination Reagent Comparison

Reducing AgentAdditiveSolventTemperature (°C)Key Features
Sodium triacetoxyborohydrideAcetic Acid (cat.)DCM / DCERoom TempMild, selective, suitable for one-pot reactions.[4][5]
Sodium cyanoborohydrideAcetic AcidMethanolRoom TempEffective but toxic.[3]
H₂ / CatalystNoneMethanol / Ethanol25 - 50Requires pressure equipment; catalyst is reusable.[9][10]

Table 3: Suzuki Coupling Catalyst Systems

Catalyst/Pre-catalystLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)
Pd(OAc)₂SPhosK₃PO₄Dioxane / H₂O80 - 1001 - 5[6]
Pd(PPh₃)₄NoneK₂CO₃Toluene / EtOH / H₂O80 - 1002 - 5
PEPPSI-IPrNoneK₂CO₃n-Butanol90 - 1101 - 3[6]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), N-Boc-4-aminopiperidine (1.1-1.5 eq.), and the base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane) to the vessel. In a separate vial, mix the palladium pre-catalyst (e.g., XPhos Palladacycle, 1-3 mol%) and any additional ligand if required, and add this mixture to the reaction vessel.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Reductive Amination
  • Reaction Setup: To a round-bottom flask, dissolve N-Boc-4-aminopiperidine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).[4][5]

  • Imine Formation: Stir the mixture at room temperature. A catalytic amount of acetic acid may be added to facilitate imine formation.[3]

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.[5]

  • Reaction: Continue stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n pd_oxidative Ar-Pd(II)(X)L_n pd0->pd_oxidative Oxidative Addition + Ar-X pd_amine_complex [Ar-Pd(II)(Amine)L_n]+ X- pd_oxidative->pd_amine_complex Ligand Exchange + Amine pd_amido_complex Ar-Pd(II)(Amido)L_n pd_amine_complex->pd_amido_complex Deprotonation - Base-H+ X- pd_amido_complex->pd0 Reductive Elimination + Ar-Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Reagents (Aryl Halide, Amine, Base) inert 2. Establish Inert Atmosphere setup->inert add_solvent_cat 3. Add Degassed Solvent & Catalyst inert->add_solvent_cat react 4. Heat & Stir add_solvent_cat->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Quench & Extract monitor->workup purify 7. Column Chromatography workup->purify characterize 8. Characterize Product purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Caption: Troubleshooting logic for low product yield in catalytic reactions.

References

Technical Support Center: Stereochemistry in 4-Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing stereochemistry in the synthesis of 4-substituted piperidines. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered during stereoselective synthesis.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format to help you navigate common pitfalls in controlling the stereochemistry of 4-substituted piperidines.

Question 1: My reaction shows poor diastereoselectivity. What are the potential causes and how can I improve it?

Answer:

Poor diastereoselectivity is a frequent challenge and can stem from several factors related to reaction conditions and substrate properties.

Potential Causes:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[1]

  • Catalyst/Reagent Choice: The catalyst, reagent, or chiral auxiliary may not be optimal for the specific substrate, leading to insufficient facial discrimination. The nature and concentration of an acid catalyst, for example, can influence the geometry of reaction intermediates.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can differentially stabilize the transition states leading to the desired and undesired diastereomers.[1]

  • Substrate Control: The steric and electronic properties of substituents on your starting materials may not provide a strong enough bias for one stereochemical outcome.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[1]

  • Screen Catalysts and Reagents: Evaluate a panel of different catalysts, ligands, or chiral auxiliaries. For acid-catalyzed reactions, test various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and their concentrations.[1]

  • Vary the Solvent: Experiment with solvents of differing polarities (e.g., toluene, dichloromethane, acetonitrile) to find an optimal medium for the reaction.[1]

  • Modify the Substrate: If feasible, consider altering protecting groups or other substituents to increase steric hindrance, which can favor the formation of a single diastereomer.[1]

Question 2: I am observing epimerization of my desired stereocenter. How can I prevent this?

Answer:

Epimerization, the change in configuration at one stereocenter, can occur under certain conditions, leading to a mixture of diastereomers and eroding your hard-won stereoselectivity.

Potential Causes:

  • Harsh Reaction Conditions: Both strongly acidic and strongly basic conditions can facilitate epimerization, particularly if there is an acidic proton adjacent to the stereocenter.

  • Elevated Temperatures: Prolonged heating can provide the energy needed for epimerization to occur.

  • Inappropriate Work-up or Purification: Exposure to acidic or basic conditions during work-up or chromatography (e.g., on silica gel) can induce epimerization.

Troubleshooting Steps:

  • Control pH: Maintain neutral or near-neutral conditions throughout the reaction, work-up, and purification steps. Buffer reactions where necessary.

  • Use Milder Reagents: Opt for milder acids, bases, or other reagents where possible.

  • Reduce Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable rate and monitor it closely to avoid unnecessarily long reaction times.

  • Careful Purification:

    • Neutralize acidic or basic residues before chromatography.

    • Consider using a deactivated stationary phase or an alternative like alumina.[2]

    • For basic piperidines, adding a small amount of a basic modifier like triethylamine to the eluent can prevent on-column epimerization.[2]

  • Photocatalytic Epimerization: Be aware that light, in combination with a photocatalyst, can be used to deliberately epimerize piperidines to the more thermodynamically stable isomer.[3][4] Ensure your reaction is shielded from light if this is not the desired outcome.

Question 3: I am struggling to separate the diastereomers of my 4-substituted piperidine. What techniques can I try?

Answer:

Separating diastereomers can be challenging due to their similar physical properties.

Potential Causes for Poor Separation:

  • Similar Polarity: Diastereomers often have very similar polarities, making them difficult to resolve by standard silica gel chromatography.[2]

  • Peak Tailing: The basic nature of the piperidine nitrogen can interact strongly with acidic silica gel, leading to broad peaks and poor resolution.[1][2]

Troubleshooting and Alternative Techniques:

  • Optimize Flash Chromatography:

    • Solvent System: Use a solvent system containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to improve peak shape.[1][2]

    • Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase (C18) silica gel.[1]

  • High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC): Chiral HPLC and SFC are powerful techniques for separating both enantiomers and diastereomers with high resolution.[2]

  • Diastereoselective Crystallization:

    • Salt Formation: React your diastereomeric mixture with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts often have different solubilities, allowing one to be selectively crystallized.[2][5]

    • Solvent Screening: Experiment with a variety of solvents to find conditions that promote the crystallization of one diastereomeric salt.[2]

  • Kinetic Resolution: If separation is intractable, a kinetic resolution could be an alternative strategy. This involves reacting the mixture with a chiral reagent or catalyst that reacts faster with one diastereomer, allowing for the separation of the unreacted, enantioenriched diastereomer.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving stereocontrol in 4-substituted piperidine synthesis?

A1: The primary strategies include:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to introduce stereochemistry.[9]

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct the stereochemical outcome of a reaction. Evans oxazolidinones are a common example.[10]

  • Catalytic Asymmetric Synthesis: Using a chiral catalyst in substoichiometric amounts to generate a chiral product from an achiral starting material. This is often more atom-economical than using chiral auxiliaries.[10][11][12][13]

  • Substrate and Reagent Control: Relying on the inherent stereochemical biases of the substrate and reagents to direct the formation of a specific stereoisomer.

Q2: How do I choose between a chiral auxiliary and a catalytic enantioselective method?

A2: The choice depends on several factors. Catalytic methods are generally more efficient and atom-economical as they avoid the steps of attaching and removing the auxiliary.[10] However, developing and optimizing a catalytic reaction can be time-consuming. Chiral auxiliaries can offer high levels of stereocontrol and may be more reliable for a specific transformation, but require additional synthetic steps.[10]

Q3: What are some common side reactions to be aware of?

A3: Besides epimerization, be mindful of over-reduction of other functional groups, N-oxidation of the piperidine nitrogen, and the formation of byproducts from competing reaction pathways.[1] Careful control of reaction conditions and purification are essential to minimize these issues.

Data Presentation

Table 1: Comparison of Stereoselective Methods for Piperidine Synthesis

MethodCatalyst/AuxiliarySubstrate TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Rh-Catalyzed [2+2+2] Cycloaddition[Rh(C₂H₄)₂Cl]₂ / Chiral LigandAlkenyl isocyanate + Alkyne>19:1High[11]
Phosphine-Catalyzed [4+2] AnnulationChiral PhosphepineImine + Allene-up to 99%[12]
Rh-Catalyzed Asymmetric Reductive HeckRh-catalyst / Chiral LigandPhenyl pyridine-1(2H)-carboxylate + Boronic Acid-High[14]
Organocatalytic Domino Michael/AminalizationO-TMS protected diphenylprolinolAldehyde + Nitroolefin-Excellent[15]
Kinetic Resolution via Deprotonationn-BuLi / (-)-sparteineN-Boc-2-aryl-4-methylenepiperidines-High (for resolved components)[6][7]

Experimental Protocols

Protocol 1: General Procedure for Phosphine-Catalyzed [4+2] Annulation of Imines and Allenes

This protocol is adapted from the work of Fu and co-workers for the enantioselective synthesis of piperidine derivatives.[12][16]

  • Preparation: In a glovebox, add the chiral phosphepine catalyst (0.05 mmol, 10 mol%) to an oven-dried vial.

  • Reagent Addition: Add the imine (0.50 mmol, 1.0 equiv) and the allene (0.75 mmol, 1.5 equiv).

  • Solvent: Add the appropriate solvent (e.g., toluene, 1.0 mL).

  • Reaction: Seal the vial and stir the mixture at the designated temperature (e.g., room temperature or 60 °C) for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired piperidine derivative.

Protocol 2: General Procedure for Diastereoselective Crystallization

This protocol provides a general workflow for separating diastereomers via salt formation.[2]

  • Salt Formation: Dissolve the diastereomeric mixture (1.0 equiv) in a suitable solvent (e.g., ethyl acetate, methanol). Add a chiral resolving agent (e.g., di-benzoyl-L-tartaric acid, 0.5-1.0 equiv) portion-wise.[5]

  • Crystallization: Stir the solution at room temperature or with gentle heating to ensure complete dissolution. Allow the solution to cool slowly to room temperature, then potentially cool further in a refrigerator or freezer (e.g., 4 °C).

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod, adding a seed crystal of the desired salt, or slowly adding an anti-solvent (a solvent in which the salt is poorly soluble).[5]

  • Isolation: Isolate the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Analysis: Determine the diastereomeric purity of the crystals by a suitable analytical method (e.g., chiral HPLC, NMR).

  • Liberation of Free Base: To recover the piperidine, dissolve the salt in a biphasic system (e.g., dichloromethane and water) and add a base (e.g., saturated aqueous sodium bicarbonate) to neutralize the acid. Extract the aqueous layer with the organic solvent, dry the combined organic layers, and concentrate to yield the enantioenriched free base.

Visualizations

troubleshooting_workflow start Problem: Poor Stereoselectivity cause1 Identify Potential Cause start->cause1 temp High Temperature? cause1->temp Check Conditions reagent Suboptimal Reagent? cause1->reagent Check Reagents solvent Solvent Effect? cause1->solvent Check Solvent temp->reagent No sol_temp Lower Reaction Temperature (e.g., 0°C, -78°C) temp->sol_temp Yes reagent->solvent No sol_reagent Screen Catalysts / Ligands / Chiral Auxiliaries reagent->sol_reagent Yes sol_solvent Vary Solvent Polarity solvent->sol_solvent Yes end Improved Stereoselectivity sol_temp->end sol_reagent->end sol_solvent->end separation_strategy start Need to Separate Diastereomers chromatography Attempt Flash Chromatography start->chromatography fail Separation Unsuccessful chromatography->fail optimize_chrom Optimize Chromatography: - Add basic modifier (Et3N) - Change stationary phase (Alumina) success Separation Successful optimize_chrom->success Success optimize_chrom->fail Still fails fail->optimize_chrom If poor resolution advanced_methods Consider Advanced Methods fail->advanced_methods If still unsuccessful hplc Chiral HPLC / SFC advanced_methods->hplc crystallization Diastereoselective Crystallization (Salt Formation) advanced_methods->crystallization hplc->success crystallization->success

References

Technical Support Center: Work-up Procedures for Reactions with 4-Amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-1-Boc-piperidine. Find detailed protocols, troubleshooting tips, and data-driven insights to optimize your reaction work-ups.

Frequently Asked Questions (FAQs)

Q1: What are the general steps for a standard aqueous work-up of a reaction involving this compound?

A typical aqueous work-up involves quenching the reaction, followed by extraction of the product into an organic solvent, washing the organic layer to remove impurities, drying, and finally, concentrating the solvent to isolate the crude product. The specific quenching and washing reagents will depend on the nature of the reaction.

Q2: How stable is the Boc protecting group during acidic and basic work-up conditions?

The tert-butoxycarbonyl (Boc) group is generally stable to a wide range of basic, nucleophilic, and reducing conditions.[1] However, it is readily cleaved under acidic conditions.[1][2] Brief washes with dilute aqueous acids (e.g., 0.5M HCl) are often tolerated, but prolonged exposure or the use of strong acids like concentrated HCl or trifluoroacetic acid (TFA) will lead to deprotection.[1][3]

Q3: My product, a derivative of this compound, is an oil instead of a solid. How can I induce crystallization?

If your product is oily, it may contain residual solvent or impurities.[4] First, ensure all solvent is removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[4] If the product is still an oil, you can try techniques like trituration with a non-polar solvent (e.g., pentane or hexane), or recrystallization from a suitable solvent system.[4] Dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists can induce crystallization.

Troubleshooting Guides

Issue 1: Emulsion Formation During Extraction

Q: I am experiencing persistent emulsions during the aqueous work-up of my reaction. How can I resolve this?

Emulsions are a common issue when working with amine-containing compounds. Here are several strategies to break emulsions:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture).

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the layers to separate.

Issue 2: Removal of Unreacted Starting Material and Reagents

Q: How can I remove unreacted this compound from my reaction mixture?

Unreacted this compound can often be removed with an acidic wash. Since the starting material is basic, it will be protonated by a dilute acid and move into the aqueous layer.

  • Procedure: Wash the organic layer with a dilute aqueous acid solution, such as 0.5 M or 1 M HCl. Be cautious with the acid concentration and exposure time to avoid unintended deprotection of the Boc group on your product.[3] Monitor the pH of the aqueous layer to ensure it is acidic.

Q: I've performed an acylation reaction, and I'm struggling to remove the excess carboxylic acid and coupling agents (like EDC or HOBt). What is the best approach?

  • For Excess Carboxylic Acid: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution. This will deprotonate the carboxylic acid, making it soluble in the aqueous phase.

  • For Water-Soluble Coupling Agent Byproducts: Byproducts of coupling agents like EDC and HOBt are often water-soluble and can be removed by washing the organic layer with water. Multiple washes may be necessary. For EDC-HCl, a dilute acid wash followed by a bicarbonate wash is effective.[5]

Issue 3: Product Purification and Isolation

Q: My crude product is not pure enough after a standard extractive work-up. What are my options for further purification?

  • Column Chromatography: Silica gel column chromatography is a very effective method for purifying derivatives of this compound. The choice of eluent will depend on the polarity of your product. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often successful.

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can significantly improve its purity. The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Acid/Base Extraction: If your product has a different basicity compared to the impurities, you may be able to use acid/base extraction for purification. For example, if your product is neutral but you have basic impurities, an acidic wash can remove the impurities.

Experimental Protocols & Data

Protocol 1: General Work-up for Acylation of this compound

This protocol describes a typical work-up procedure for the acylation of this compound with a carboxylic acid using a coupling agent like EDC/HOBt.

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was performed in a solvent like DMF, dilute the mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel.

    • Wash with water (2 x volume of organic layer).

    • Wash with a saturated aqueous solution of NaHCO₃ (1 x volume of organic layer) to remove unreacted carboxylic acid and acidic byproducts. Check that the pH of the aqueous layer is basic.

    • Wash with brine (1 x volume of organic layer) to aid in the removal of water from the organic layer.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Work-up for Reductive Amination

This protocol outlines a general work-up for the reductive amination of a ketone or aldehyde with this compound using a borohydride reagent.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or 1M NaOH to quench the reaction and any remaining reducing agent. Be cautious as hydrogen gas may be evolved. Ensure the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine (1 x volume of organic layer).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify by column chromatography or other suitable methods.

Work-up Parameter Potential Impact on Yield and Purity
Incomplete Quenching Residual reagents can contaminate the product.
Insufficient Washing Byproducts and unreacted starting materials remain, lowering purity.
Emulsion Formation Can lead to loss of product if not properly resolved.
Aggressive Acid Wash Risk of Boc deprotection, leading to a mixture of products.
Inadequate Drying Residual water can affect the accuracy of the final weight and may interfere with subsequent reactions.

Visualizations

Experimental Workflow for a General Acylation Work-up

acylation_workup reaction Completed Acylation Reaction quench Quench Reaction (e.g., add water) reaction->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_h2o Wash with Water extract->wash_h2o wash_bicarb Wash with sat. NaHCO3 wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify product Pure Product purify->product

Caption: General workflow for the work-up of an acylation reaction.

Troubleshooting Logic for Product Isolation Issues

isolation_troubleshooting start Crude Product is an Oil high_vac Dry under high vacuum with gentle heating start->high_vac is_solid Is it a solid? high_vac->is_solid triturate Triturate with non-polar solvent is_solid->triturate No end_solid Crystalline Product is_solid->end_solid Yes recrystallize Attempt Recrystallization triturate->recrystallize column Purify by Column Chromatography recrystallize->column end_oil Purified Oily Product column->end_oil

Caption: Decision tree for troubleshooting product isolation when an oil is obtained.

References

Technical Support Center: Monitoring 4-Amino-1-Boc-piperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 4-Amino-1-Boc-piperidine.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for monitoring my this compound reaction?

A1: The choice of analytical method depends on several factors, including the properties of your reactants and products, the required sensitivity, and available instrumentation.[1]

  • TLC (Thin-Layer Chromatography): Excellent for quick, qualitative monitoring of reaction progress. It is cost-effective but offers limited quantitative data.

  • HPLC-UV (High-Performance Liquid Chromatography with UV detection): A robust and cost-effective method for routine analysis and quantification of higher concentration samples.[2] Since this compound lacks a strong UV chromophore, pre-column derivatization with an agent like dansyl chloride is often necessary for sensitive UV detection.[2]

  • LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry): The superior method for applications demanding high sensitivity and selectivity, such as analyzing trace impurities or quantifying compounds in complex matrices, without needing derivatization.[2]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Effective for volatile and thermally stable compounds.[1] It can provide high resolution and sensitivity for purity assessment of this compound.[1][3]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without requiring reference standards for impurities.[1]

Q2: My compounds are not UV-active. How can I visualize them on a TLC plate?

A2: When compounds are not visible under a UV lamp, chemical stains can be used.[4] Since this compound and its derivatives contain amine functional groups, a ninhydrin stain is a common and effective choice. After eluting the TLC plate, dry it completely, dip it briefly into the ninhydrin solution, and then heat it gently with a heat gun. Amines will typically appear as red, pink, or purple spots.[5]

Q3: Why do I see starting material remaining in my reaction mixture even after a long reaction time?

A3: This indicates an incomplete or stalled reaction. Several factors could be responsible:

  • Insufficient Reagent: One of the reagents may have been depleted.

  • Low Reactivity: The electrophile or nucleophile may not be reactive enough under the chosen conditions. For instance, in N-alkylation, alkyl bromides are less reactive than iodides.[6]

  • Poor Solubility: Reagents, particularly inorganic bases like potassium carbonate, may not be sufficiently soluble in the reaction solvent.[6]

  • Deactivation of Reagents: The coupling reagent in an amide formation might have degraded, or the reducing agent in a reductive amination might have decomposed.

  • Unfavorable pH: For reactions like reductive amination, the pH is critical for imine formation.[7]

Q4: What is the best way to prepare my sample for LC-MS analysis?

A4: For LC-MS/MS analysis, dissolve your sample in a solvent compatible with the initial mobile phase, such as a water/acetonitrile or methanol mixture.[2] It is crucial to filter the solution through a 0.22 µm syringe filter before injection to remove any particulates that could clog the column or instrument.[2]

Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC-UV (with derivatization) and LC-MS/MS for the analysis of aliphatic amines like this compound.

Performance MetricHPLC-UV (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 5%< 10%
Accuracy (Recovery %) 90 - 110%95 - 105%
Selectivity Moderate to GoodExcellent
Cost per Sample LowHigh
(Data sourced from BenchChem Technical Support)[2]

Visualized Workflows

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Decision cluster_outcome Outcome Reaction Reaction Mixture Quench Quench Aliquot Reaction->Quench Dilute Dilute & Filter Quench->Dilute Derivatize Derivatize (if needed) Dilute->Derivatize e.g., HPLC-UV Inject Inject into Instrument (HPLC, GC, LC-MS) Dilute->Inject Derivatize->Inject Analyze Acquire & Process Data Inject->Analyze Decision Reaction Complete? Analyze->Decision Workup Proceed to Work-up Decision->Workup Yes Troubleshoot Continue Monitoring or Troubleshoot Decision->Troubleshoot No

Caption: General experimental workflow for monitoring a chemical reaction.

Troubleshooting Guides

Issue 1: Incomplete Amide Coupling Reaction

You are performing an amide coupling between this compound and a carboxylic acid using a coupling reagent (e.g., HATU, EDC), but analysis (TLC, LC-MS) shows a significant amount of the amine starting material remains.

Possible Causes & Solutions

  • Low Nucleophilicity of the Amine: While generally reactive, sterically hindered or electronically deactivated amines can pose a challenge.

    • Solution: Switch to a more powerful coupling reagent. If you are using EDC/HOBt, consider trying HATU or COMU, which are often more efficient.[8][9]

  • Poor Activation of Carboxylic Acid: The active ester may not be forming efficiently.

    • Solution 1: Ensure your coupling reagents are fresh and anhydrous.

    • Solution 2: For difficult activations, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride may be a more forceful option, though it can introduce side reactions.[10]

  • Incorrect Base or Stoichiometry: The base is crucial for neutralizing acid byproducts and ensuring the amine remains deprotonated and nucleophilic.

    • Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in slight excess (e.g., 2.2 equivalents).[6] Ensure the coupling reagent and carboxylic acid are used in appropriate amounts (typically 1.1-1.5 equivalents relative to the amine).

Troubleshooting_Amide_Coupling Start Incomplete Amide Coupling CheckReagents Check Reagent Quality (Coupling agent, base, solvents) Start->CheckReagents CheckBase Verify Base & Stoichiometry (Use DIPEA, check equivalents) Start->CheckBase ChangeCoupling Use a Stronger Coupling Agent (e.g., HATU, COMU) CheckReagents->ChangeCoupling AcidChloride Consider Acid Chloride Route (Use SOCl₂ or (COCl)₂) CheckReagents->AcidChloride If still failing Result Re-run Reaction & Monitor ChangeCoupling->Result CheckBase->ChangeCoupling AcidChloride->Result

Caption: Troubleshooting guide for an incomplete amide coupling reaction.

Issue 2: Low Yield in Reductive Amination

You are reacting this compound with an aldehyde or ketone, followed by a reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃), but the conversion to the desired secondary amine is low.

Possible Causes & Solutions

  • Inefficient Imine/Iminium Ion Formation: The crucial first step of the reaction is the formation of an imine (or the corresponding protonated iminium ion), which is then reduced.[7]

    • Solution 1: This equilibrium is pH-dependent. The reaction is often best performed under mildly acidic conditions (pH 4-5) to facilitate carbonyl protonation without fully protonating the amine nucleophile.[7] Adding a small amount of acetic acid can be beneficial.

    • Solution 2: For sluggish reactions, pre-stirring the amine and the carbonyl component for a period (e.g., 1-2 hours) before adding the reducing agent can allow the imine to form in higher concentration.[11]

  • Reducing Agent Issues: The choice and handling of the reducing agent are critical.

    • Solution 1: NaBH(OAc)₃ is often preferred as it is milder and can be used in a one-pot procedure because it reduces imines much faster than it reduces aldehydes. It is typically used in aprotic solvents like Dichloroethane (DCE) or Dichloromethane (DCM).[12]

    • Solution 2: If you perform the reaction in two steps (imine formation then reduction), a stronger reducing agent like Sodium borohydride (NaBH₄) in a protic solvent like methanol can be used for the reduction step.[12]

  • Low Reactivity of Starting Materials: Some ketones or electronically poor amines can be unreactive.[11][13]

    • Solution: Increasing the reaction temperature or using a larger excess of the carbonyl compound or reducing agent may be necessary.[13]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis with Pre-Column Derivatization

This protocol is adapted for compounds like this compound that lack a strong UV chromophore.[2]

  • Standard/Sample Preparation:

    • Prepare a stock solution of your analyte (e.g., 1 mg/mL) in acetonitrile.

    • In a vial, combine 100 µL of your sample/standard solution with 200 µL of borate buffer (pH 9.5).

  • Derivatization:

    • Add 100 µL of dansyl chloride solution (1 mg/mL in acetonitrile) to the vial.

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

    • Add a quenching reagent (e.g., a small amount of sodium hydroxide solution) to react with excess dansyl chloride.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the absorbance maximum of the dansyl derivative (approx. 254 nm or 340 nm).

Protocol 2: LC-MS/MS Analysis

This protocol offers high sensitivity without derivatization.[2]

  • Sample Preparation:

    • Dissolve the sample directly in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the solution through a 0.22 µm syringe filter.

  • LC Conditions (Example):

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).[2][14]

    • Mobile Phase A: Water with 0.1% Formic Acid.[2][14]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

    • Gradient: A fast gradient suitable for MS detection (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions (Example):

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Scan Mode: Monitor the [M+H]⁺ ions for your starting materials and expected products.

    • Drying Gas (N₂) Temperature: 325 °C.[14]

    • Capillary Voltage (Vcap): 4000 V.[14]

Protocol 3: GC-MS Analysis

This protocol is suitable for assessing the purity of thermally stable and volatile derivatives.[1][14]

  • Sample Preparation:

    • Dissolve approximately 1-10 mg of the sample in 1 mL of a volatile solvent like dichloromethane or methanol.[1]

  • GC-MS Conditions (Example):

    • Column: Non-polar capillary column, such as a HP-5ms or DB-5ms (30 m x 0.25 mm, 0.25 µm film).[1][14]

    • Injector Temperature: 250-280 °C.[1][14]

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[1][14]

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5-10 minutes.

    • MS Detector:

      • Ionization: Electron Impact (EI), 70 eV.[14]

      • Scan Range: m/z 50-550 amu.[14]

References

Addressing solubility challenges with 4-Amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals during experiments with 4-Amino-1-Boc-piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a white to light yellow crystalline powder that is generally soluble in various organic solvents but is insoluble in water.[1][2][3] Its solubility is influenced by the presence of the bulky and hydrophobic tert-butyloxycarbonyl (Boc) group, which significantly reduces the molecule's polarity.[4]

Q2: Which organic solvents are recommended for dissolving this compound?

The compound shows good solubility in several common organic solvents. For specific concentrations, please refer to the data table below. Recommended solvents include:

  • Chloroform[5][6][7]

  • Dichloromethane (DCM)[6]

  • Methanol[8]

  • Other polar aprotic and protic solvents like DMF, DMSO, and Ethanol are also likely to be effective, based on the solubility of similar structures.[9][10]

Q3: Why is this compound poorly soluble in aqueous solutions?

The primary reason for its poor water solubility is the tert-butyloxycarbonyl (Boc) protecting group.[4] This group is large and non-polar (hydrophobic), which dominates the molecule's overall character, making it difficult to dissolve in polar solvents like water despite the presence of an amino group.

Q4: My this compound is not dissolving in my chosen reaction solvent. What are my options?

If you encounter solubility issues, consider the following troubleshooting steps:

  • Solvent Selection : Switch to a solvent in which the compound is known to be more soluble, such as chloroform, DCM, or methanol.[5][6][8]

  • Use of Co-solvents : Adding a small amount (e.g., 1-5%) of a co-solvent like ethanol or polyethylene glycol (PEG-400) can enhance solubility.[4][11] For certain reactions like Boc-protection, a water/acetone mixture has been shown to be effective.[12]

  • Temperature Increase : Gently warming the mixture can increase the rate of dissolution and solubility. However, be mindful of the thermal stability of your reactants.

  • pH Adjustment : If the reaction conditions allow, slightly acidifying the medium can protonate the amino group, forming a more soluble salt.[4]

Q5: I am observing precipitation during my reaction or work-up. What could be the cause and how can I resolve it?

Precipitation can occur due to several factors:

  • Change in Solvent Polarity : During a reaction or work-up (e.g., adding an anti-solvent for extraction), the solvent mixture's polarity may change, causing the product or starting material to crash out.

  • Product Insolubility : The newly formed product may be less soluble in the reaction solvent than the starting materials.

  • Temperature Change : Cooling the reaction mixture can lead to precipitation if the compound's solubility is highly temperature-dependent.

Solutions :

  • To prevent precipitation, maintain a solvent system where all components remain in solution. This may involve using a larger volume of solvent or adding a co-solvent.

  • If the product is precipitating, this can sometimes be advantageous for purification (crystallization). If it is undesirable, consider performing the reaction in a more suitable solvent from the outset.

Q6: Are there specific formulation strategies to improve the aqueous solubility of this compound for biological assays?

Yes, for applications requiring aqueous solubility, such as biological assays, several formulation strategies can be employed:

  • pH Adjustment : Lowering the pH of the buffer to be slightly acidic (e.g., pH 6.0-6.5) can promote the formation of a more soluble ammonium salt.[4]

  • Use of Co-solvents : A small percentage (1-5%) of a biocompatible co-solvent like ethanol or PEG 400 can be added to the aqueous buffer.[4]

  • Cyclodextrin Inclusion Complexes : Encapsulating the molecule within a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can significantly enhance its aqueous solubility.[4]

  • Amorphous Solid Dispersions (ASDs) : Dispersing the compound within a polymer matrix can prevent crystallization and improve its dissolution properties.[4]

Quantitative Solubility Data

The following table summarizes available quantitative and qualitative solubility data for this compound and similar compounds to guide solvent selection.

Compound NameSolventSolubility
4-(N-Boc-amino)piperidine Chloroform30 mg/mL[5][7]
This compound WaterInsoluble[1][2][3]
4-N-Boc-Aminopiperidine MethanolSoluble[8]
4-N-Boc-Aminopiperidine Dichloromethane, ChloroformSoluble[6]
4-Anilino-1-Boc-piperidine DMF15 mg/mL[9]
4-Anilino-1-Boc-piperidine DMSO25 mg/mL[9]
4-Anilino-1-Boc-piperidine Ethanol25 mg/mL[9]
4-Anilino-1-Boc-piperidine Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[9]

*Data for structurally similar compounds are provided for reference.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Difficulty Dissolving Starting Material Poor Solvent Choice: The selected solvent has insufficient solvating power for the Boc-protected piperidine.1. Consult the solubility table and switch to a more appropriate solvent like DCM or Chloroform.[6] 2. Add a co-solvent such as THF or Dioxane to the reaction mixture.[11] 3. For reactions like Boc-protection, consider using an aqueous basic medium (e.g., NaOH in water/dioxane) to improve the solubility of the amine starting material.[11]
Precipitation During Reaction Product Insolubility: The synthesized product is not soluble in the reaction medium. Supersaturation: The reaction has become too concentrated as solvent evaporated or the temperature decreased.1. If the precipitate is the desired product, this may be used as an in-situ crystallization. 2. If homogeneity is required, add more solvent or a co-solvent to redissolve all components. 3. Maintain a constant temperature and use a condenser to prevent solvent loss.
Low Yield or Incomplete Reaction Poor Reagent Solubility: One of the reagents (e.g., this compound) is not fully dissolved, limiting its availability to react.1. Ensure all starting materials are fully dissolved before proceeding with the reaction. This may require gentle heating or sonication. 2. Use a solvent system known to be effective, such as a water-acetone mixture for N-Boc protection, which can facilitate the dissolution of both polar and non-polar reagents.[12]
Precipitation During Aqueous Work-up Compound "Crashing Out": The compound is insoluble in the aqueous layer and may also have poor solubility in the organic extraction solvent.1. Use a more effective organic solvent for extraction, such as Dichloromethane (DCM).[11] 2. Perform multiple extractions with fresh solvent to ensure complete recovery. 3. If the compound is basic, adjust the pH of the aqueous layer to be basic before extraction to ensure the compound is in its neutral, more organic-soluble form.

Experimental Protocols

Protocol 1: N-Boc Protection in a Water-Acetone System

This protocol is adapted for amines with poor solubility and utilizes a water-mediated, catalyst-free method.[12]

Materials:

  • Amine (e.g., 4-Aminopiperidine derivative, 1 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol)

  • Distilled water (9.5 mL)

  • Acetone (0.5 mL)

  • Dichloromethane (DCM)

  • Anhydrous Na₂SO₄

  • 50 mL round-bottom flask

Procedure:

  • In the 50 mL round-bottom flask, add the amine (1 mmol), distilled water (9.5 mL), and acetone (0.5 mL).

  • Stir the mixture at room temperature for a few minutes until the amine is dissolved or well-suspended.

  • Add Boc₂O (1.2 mmol) to the stirring mixture.

  • Continue to stir vigorously at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is often complete within 10-20 minutes.

  • Upon completion, add DCM (5 mL) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in a vacuum to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Enhancing Aqueous Solubility using Cyclodextrin Complexation

This protocol provides a method for preparing a solid inclusion complex to improve the aqueous solubility of a hydrophobic compound like this compound.[4]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

Procedure:

  • Cyclodextrin Solution Preparation : Dissolve the desired amount of HP-β-CD in deionized water to create a concentrated solution (e.g., 20-40% w/v).

  • Complexation : Add the this compound to the cyclodextrin solution in a specific molar ratio (e.g., 1:1 or 1:2).

  • Equilibration : Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clearer as the compound dissolves.

  • Lyophilization (Optional) : To obtain a solid powder of the complex, freeze the solution and lyophilize it (freeze-dry) to remove the water. The resulting powder can be easily dissolved in aqueous buffers for assays.

Visualizations

A Solubility Issue Encountered (e.g., Incomplete Dissolution) B Is the solvent appropriate? A->B C Consult solubility data. Select a better solvent (e.g., DCM, Chloroform). B->C No D Can co-solvents be used? B->D Yes J Problem Resolved C->J E Add a small percentage (1-5%) of a co-solvent (e.g., Ethanol, PEG-400). D->E Yes F Is pH adjustment permissible? D->F No E->J G For aqueous solutions, adjust pH to be slightly acidic to promote salt formation. F->G Yes H Is this for a biological assay? F->H No G->J I Consider formulation strategies: - Cyclodextrin Complexation - Amorphous Solid Dispersion H->I Yes K Gently warm the mixture (check thermal stability). H->K No I->J K->J

Caption: Troubleshooting workflow for addressing solubility issues.

center Solubility of This compound structure Molecular Structure center->structure solvent Solvent Properties center->solvent temp Temperature center->temp ph pH of Solution center->ph boc_group Hydrophobic Boc Group (Reduces Polarity) structure->boc_group amino_group Polar Amino Group (Enables Salt Formation) structure->amino_group polarity Polarity solvent->polarity h_bond H-Bonding Capacity solvent->h_bond

Caption: Key factors influencing the solubility of this compound.

A 1. Preparation Add excess compound to a known volume of solvent. B 2. Equilibration Agitate at constant temp until equilibrium is reached. A->B C 3. Separation Filter the supernatant to remove undissolved solid. B->C D 4. Measurement Transfer a precise volume of the filtrate to a pre-weighed dish. C->D E 5. Evaporation Completely evaporate the solvent. D->E F 6. Calculation Weigh the dish with dry solute and calculate solubility. E->F

Caption: Experimental workflow for gravimetric solubility determination.

References

Technical Support Center: Scaling Up 4-Amino-1-Boc-piperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up reactions involving 4-Amino-1-Boc-piperidine from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: Scaling up reactions from the lab to a pilot plant introduces several challenges that are not always apparent at a smaller scale. The most significant challenges include:

  • Heat Transfer: Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature increases in a large reactor due to the lower surface-area-to-volume ratio, which reduces the efficiency of heat dissipation.[1][2]

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is more difficult than in a small flask.[3] Poor mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, to lower yields and increased impurity formation.

  • Reagent Addition Rate: The rate of reagent addition becomes a critical parameter at scale. A rate that is appropriate for a lab-scale reaction may be too fast for a pilot-plant scale, potentially causing excessive heat generation or localized high concentrations of reagents, leading to side reactions.

  • Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can be more complex and time-consuming at a larger scale. For instance, emulsion formation during aqueous work-ups can be a significant issue.[4]

  • Safety: The potential hazards of a reaction are magnified at a larger scale. A thorough understanding of the reaction's thermal properties and potential for runaway reactions is crucial.[5]

Q2: How do I choose the appropriate solvent for a pilot-plant scale reaction involving this compound?

A2: Solvent selection for pilot-plant scale reactions should consider several factors beyond just the solubility of the reactants:

  • Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature and allow for efficient removal after the reaction is complete.

  • Safety: Flammability, toxicity, and environmental impact are major considerations at scale. Whenever possible, greener solvents should be prioritized.

  • Work-up: The solvent should allow for easy separation from the product and byproducts during the work-up phase. For example, a solvent that is immiscible with water is advantageous for aqueous extractions.

  • Cost and Availability: The cost and availability of the solvent in large quantities are important practical considerations for pilot-plant and commercial production.

Q3: What are the key safety precautions to take when scaling up these reactions?

A3: Safety is paramount during scale-up. Key precautions include:

  • Hazard Analysis: Conduct a thorough hazard analysis to identify potential risks, including thermal runaway, pressure buildup, and exposure to hazardous materials.[5]

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, such as safety glasses, lab coats, and gloves.[6]

  • Ventilation: Pilot plant operations should be conducted in a well-ventilated area to minimize exposure to solvent vapors and other volatile substances.[7]

  • Emergency Procedures: Establish clear emergency procedures for spills, fires, and other potential incidents.

Troubleshooting Guides

Reductive Amination

Problem: Low yield or incomplete conversion.

Potential Cause Troubleshooting Step
Inefficient imine formation Ensure the reaction pH is optimal (typically mildly acidic) to favor imine formation. Consider the removal of water using a Dean-Stark trap or molecular sieves to drive the equilibrium towards the imine.[4]
Decomposition of the reducing agent Add the reducing agent portion-wise to control the reaction temperature, especially for exothermic reductions. Ensure the reducing agent is fresh and has been stored properly.
Insufficient mixing Increase the agitation speed to ensure proper mixing of reactants. In a pilot plant setting, the type of impeller and baffle configuration can significantly impact mixing efficiency.[3]
Low reaction temperature While many reductive aminations proceed at room temperature, some may require gentle heating to achieve complete conversion.[4]

Problem: Formation of side products (e.g., over-alkylation, reduction of the carbonyl starting material).

Potential Cause Troubleshooting Step
Excess of the alkylating agent Use a stoichiometric amount of the amine to minimize over-alkylation.
Non-selective reducing agent Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the imine over the carbonyl group.[4]
Simultaneous addition of all reagents Add the reducing agent after the imine has had sufficient time to form. Monitor imine formation by techniques like TLC or LC-MS before adding the reducing agent.
N-Acylation

Problem: Incomplete reaction or low yield.

Potential Cause Troubleshooting Step
Insufficient activation of the carboxylic acid When using a carboxylic acid, ensure the coupling agent (e.g., EDC, HOBt) is added in the correct stoichiometry and that the reaction is allowed sufficient time for activation before adding the amine.[4]
Base incompatibility Ensure the base used to scavenge the acid byproduct (e.g., triethylamine, DIPEA) is compatible with the reactants and reaction conditions.
Poor solubility of reactants Select a solvent system in which all reactants are sufficiently soluble at the reaction temperature.

Problem: Difficult purification of the acylated product.

Potential Cause Troubleshooting Step
Co-elution of product and starting materials If the product and starting materials have similar polarities, consider an acid-base extraction during the work-up to separate the basic amine starting material from the neutral amide product.[4]
Residual coupling agents or byproducts Perform aqueous washes to remove water-soluble impurities like EDC urea.
Boc-Deprotection (Acidic Conditions)

Problem: Incomplete deprotection.

Potential Cause Troubleshooting Step
Insufficient acid Ensure a sufficient excess of acid (e.g., TFA, HCl in dioxane) is used to drive the reaction to completion.
Low reaction temperature While many Boc-deprotections proceed at room temperature, gentle heating may be required for less reactive substrates.
Short reaction time Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before work-up.

Problem: Degradation of the product.

Potential Cause Troubleshooting Step
Harsh acidic conditions If the product is acid-sensitive, consider using milder acidic conditions or a different deprotection method altogether (e.g., thermal deprotection).
Prolonged reaction time Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize product degradation.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Scale-Up Parameters for a Typical Reductive Amination of this compound
ParameterLab Scale (10g)Pilot Plant Scale (10kg)Key Considerations for Scale-Up
This compound 10 g10 kgEnsure consistent purity of the starting material.
Aldehyde/Ketone 1.1 eq1.1 eqThe addition of the aldehyde/ketone may need to be controlled to manage any exotherm.
Reducing Agent (STAB) 1.5 eq1.5 eqPortion-wise addition is critical at the pilot scale to control the exotherm.
Solvent Volume 100 mL100 LSolvent volume may need to be adjusted to ensure efficient mixing and heat transfer.
Reaction Temperature 20-25 °C20-30 °CThe larger reactor's lower surface-area-to-volume ratio requires careful temperature monitoring and control.[1]
Reaction Time 4-6 hours6-10 hoursLonger reaction times are often necessary at a larger scale to ensure complete conversion due to mixing and heat transfer limitations.
Agitation Speed Magnetic stirrerMechanical stirrer (e.g., 100-200 RPM)The type and speed of agitation are critical for achieving homogeneity in a large reactor.[3]
Work-up Simple extractionMulti-stage extraction, potential for emulsion formation.Plan for longer phase separation times and have strategies in place to manage emulsions.[4]
Yield 85-95%80-90%A slight decrease in yield is common upon scale-up.
Purity >98%>97%Impurity profiles may change due to longer reaction times and different mixing/heating profiles.

Experimental Protocols

Protocol 1: Pilot-Scale Reductive Amination

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Charge the pilot plant reactor with this compound and the selected solvent.

  • Begin agitation and ensure the temperature is stable at the desired setpoint (typically ambient temperature).

  • Slowly add the aldehyde or ketone to the reactor over a period of 30-60 minutes, monitoring the internal temperature.

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • In a separate vessel, prepare a slurry of STAB in the reaction solvent.

  • Slowly add the STAB slurry to the reactor over 1-2 hours, carefully controlling the addition rate to maintain the desired reaction temperature.

  • Stir the reaction mixture until completion, as determined by in-process controls (e.g., HPLC, LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with brine.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or chromatography as required.

Protocol 2: Pilot-Scale N-Acylation with an Acyl Chloride

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (1.05-1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Dichloromethane (DCM) or other suitable solvent

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Charge the reactor with this compound and the solvent.

  • Add the base (TEA or DIPEA) and stir to dissolve.

  • Cool the mixture to 0-5 °C.

  • Slowly add the acyl chloride, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by IPC).

  • Quench the reaction by adding water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate to yield the crude product.

  • Purify as needed.[4]

Visualizations

Scale_Up_Workflow cluster_0 Process Development cluster_1 Process Optimization & Validation cluster_2 Manufacturing lab Lab Scale (grams) kilo Kilo Lab (kilograms) lab->kilo Initial Scale-Up pilot Pilot Plant (10s of kgs) kilo->pilot Process Robustness commercial Commercial (100s of kgs) pilot->commercial Full Scale Production

Caption: A typical workflow for scaling up a chemical process.

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination? check_imine Monitor Imine Formation (TLC/LCMS) start->check_imine imine_ok Imine Formation OK? check_imine->imine_ok check_reductant Check Reducing Agent Activity & Addition imine_ok->check_reductant Yes add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) imine_ok->add_dehydrating No reductant_ok Reducing Agent OK? check_reductant->reductant_ok reductant_ok->check_reductant No check_conditions Optimize Reaction Conditions (Temp, Conc, Mixing) reductant_ok->check_conditions Yes success Improved Yield check_conditions->success add_dehydrating->check_imine Heat_Transfer_Scale_Up cluster_lab Lab Scale cluster_pilot Pilot Plant Scale lab_reactor Flask (High Surface Area/Volume Ratio) lab_heat Efficient Heat Dissipation pilot_reactor Reactor (Low Surface Area/Volume Ratio) lab_reactor->pilot_reactor Scale-Up pilot_heat Inefficient Heat Dissipation (Risk of Exotherm) lab_heat->pilot_heat Impact

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-Amino-1-Boc-piperidine by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Amino-1-Boc-piperidine is a widely used building block in medicinal chemistry, and ensuring its purity is paramount for reproducible and reliable synthetic outcomes. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.

Introduction to Purity Analysis of this compound

The purity of this compound can be affected by residual starting materials, by-products from the synthesis, and degradation products. A comprehensive purity analysis should be able to separate, identify, and quantify these impurities. Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer, it provides high-resolution separation and sensitive detection, making it a valuable tool for purity assessment.

However, the presence of a primary amine in this compound can sometimes lead to peak tailing on certain GC columns, and derivatization may be considered to improve chromatographic performance. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are robust alternative methods for purity determination. HPLC is particularly well-suited for non-volatile or thermally labile compounds, while NMR provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for reference standards of the impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.

Analytical TechniquePrincipleAdvantages for this compound AnalysisLimitations
GC-MS Separation based on volatility and polarity, with mass-based detection.Excellent for identifying and quantifying volatile and semi-volatile impurities such as residual solvents and certain by-products. High sensitivity and specificity.May require derivatization for improved peak shape. Not suitable for non-volatile or thermally labile impurities.
HPLC-UV Separation based on polarity, with UV absorbance detection.Robust and widely available. Suitable for non-volatile impurities. Can be highly accurate and precise without derivatization.This compound lacks a strong chromophore, which may limit sensitivity.
LC-MS Separation based on polarity, with mass-based detection.High sensitivity and selectivity for a wide range of impurities, including non-volatile and thermally labile compounds. Provides molecular weight information for impurity identification.Higher cost and complexity compared to HPLC-UV.
qNMR Quantitative analysis based on the nuclear magnetic resonance of atomic nuclei.Provides structural confirmation and can determine purity without the need for impurity standards.Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for accurate quantification.

Experimental Protocols

This protocol is based on a method developed for a structurally similar compound, 4-anilino-1-Boc-piperidine, and is a good starting point for the analysis of this compound.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).[1]

  • Column: HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Injector: Split mode (e.g., 50:1), temperature 280 °C.[1]

  • Oven Temperature Program: Initial temperature of 170 °C for 1 minute, ramp at 8 °C/min to 190 °C, then ramp at 18 °C/min to 293 °C and hold for 7.1 minutes.[1]

  • MS Transfer Line Temperature: 235 °C.[1]

  • MS Source Temperature: 280 °C.[1]

  • MS Quadrupole Temperature: 180 °C.[1]

  • Ionization: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 50-550.[1]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent like methanol or dichloromethane.

This method is a general approach for Boc-protected piperidines and can be optimized for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute compounds of varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the initial mobile phase composition.

Data Presentation and Interpretation

The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Hypothetical Purity Analysis Data Comparison

ParameterGC-MSHPLC-UV
Retention Time (Main Peak) ~10.5 min~5.2 min
Purity (%) 99.5%99.6%
Detected Impurity 1 (RT) 8.2 min3.1 min
Impurity 1 Area (%) 0.2%0.15%
Detected Impurity 2 (RT) 11.8 min6.8 min
Impurity 2 Area (%) 0.3%0.25%

Impurity Identification by GC-MS

The mass spectrometer provides fragmentation patterns that are crucial for the identification of unknown impurities. For this compound, common fragmentations would involve the loss of the Boc group and cleavage of the piperidine ring.

  • Molecular Ion (M+) : m/z 200

  • Loss of isobutylene (-56) : m/z 144

  • Loss of Boc group (-100) : m/z 100

  • Characteristic piperidine ring fragments : m/z 83, 56

By analyzing the mass spectra of impurity peaks, their structures can be elucidated.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Identify Identify Impurities (MS Spectra) Chromatogram->Identify Quantify Quantify Purity Integrate->Quantify

Caption: Experimental workflow for GC-MS purity analysis.

Method_Selection node_goal Analytical Goal? node_volatile Volatile Impurities? node_goal->node_volatile Identify/Quantify node_nonvolatile Non-Volatile Impurities? node_goal->node_nonvolatile Identify/Quantify node_structure Structural Confirmation? node_goal->node_structure Verify Structure node_gcms Use GC-MS node_volatile->node_gcms Yes node_hplc Use HPLC/LC-MS node_nonvolatile->node_hplc Yes node_nmr Use NMR node_structure->node_nmr Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

GC-MS is a highly effective method for the purity analysis of this compound, particularly for the identification and quantification of volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it an invaluable tool for quality control in a drug development setting. For a comprehensive purity profile, it is often beneficial to use an orthogonal technique such as HPLC, which is better suited for non-volatile impurities. The choice of the most appropriate analytical method will ultimately depend on the specific impurities of interest and the overall analytical goals.

References

A Comparative Guide to HPLC Methods for the Quality Control of 4-Amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of starting materials like 4-Amino-1-Boc-piperidine is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) based methods for the quality control of this compound, offering insights into alternative analytical techniques and supported by experimental data.

The primary challenge in the analysis of this compound using HPLC with Ultraviolet (UV) detection is its lack of a significant UV chromophore. This necessitates either a derivatization step to introduce a UV-active moiety or the use of more universal but less common detectors. A prominent and highly effective alternative is Liquid Chromatography with Mass Spectrometry (LC-MS), which offers high sensitivity and selectivity without the need for derivatization.

Method Comparison at a Glance

This guide will focus on the comparison of two primary HPLC-based methodologies:

  • HPLC-UV with Pre-Column Derivatization: A cost-effective and robust method suitable for routine quality control of bulk materials where higher concentrations are expected.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification, impurity profiling, and analysis in complex matrices.

The following table summarizes the typical performance characteristics of these two methods for the analysis of aliphatic amines like this compound.

Performance MetricHPLC-UV (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 5%< 10%
Accuracy (Recovery %) 90 - 110%95 - 105%
Selectivity Moderate to GoodExcellent
Throughput ModerateHigh
Cost per Sample LowHigh
Instrumentation Cost ModerateHigh

This data is representative and may vary based on specific instrumentation and experimental conditions.[1]

Experimental Protocols

HPLC-UV with Pre-Column Derivatization

This method involves a chemical reaction to attach a UV-absorbing molecule (a chromophore) to the this compound molecule before it is injected into the HPLC system. Dansyl chloride is a commonly used derivatizing agent for primary amines.[1]

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile.

  • Sample Solution: Dissolve the sample in a compatible solvent.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 200 µL of a borate buffer solution (pH 9.5).[1]

    • Add 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).[1]

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.[1]

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance for the dansyl derivative (e.g., 254 nm).

  • Injection Volume: 20 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly sensitive and selective alternative that does not require derivatization.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or a water/acetonitrile mixture.[1]

  • Sample Solution: Dissolve the sample in the initial mobile phase composition.

  • Filtration: Filter the solution through a 0.22 µm syringe filter before injection.[1]

2. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Spectrometry: Tandem mass spectrometer set for Selected Reaction Monitoring (SRM) for quantitative analysis. Specific precursor and product ion transitions for this compound would need to be optimized.

Alternative Analytical Techniques

While HPLC methods are prevalent, other techniques can be employed for the quality control of this compound:

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Purity analysis of this compound can be performed by GC, often with a Flame Ionization Detector (FID). Some commercial suppliers report purity greater than 98.0% by GC.[2] Derivatization may sometimes be used to improve peak shape and thermal stability.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurities.[3]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two primary HPLC methods discussed.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample/Standard Buffer Add Borate Buffer (pH 9.5) Sample->Buffer Dansyl Add Dansyl Chloride Buffer->Dansyl Incubate Incubate at 60°C Dansyl->Incubate Inject Inject into HPLC Incubate->Inject Separation C18 Column Separation Inject->Separation Detection UV Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for HPLC-UV analysis with pre-column derivatization.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample/Standard in Mobile Phase Filter Filter (0.22 µm) Sample->Filter Inject Inject into LC Filter->Inject Separation C18 Column Separation Inject->Separation Ionization ESI+ Separation->Ionization MS_Analysis MS/MS Analysis Ionization->MS_Analysis Data Data Analysis MS_Analysis->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The choice between HPLC-UV with derivatization and LC-MS/MS for the quality control of this compound depends on the specific analytical requirements. For routine analysis of bulk material where high concentrations are expected and cost is a consideration, a validated HPLC-UV method with derivatization is a robust choice. For applications requiring high sensitivity, such as impurity profiling, analysis of low-level samples, or in complex matrices, LC-MS/MS is the superior method.[1] Other techniques like GC and NMR can serve as complementary methods for purity and structural confirmation.

References

A Comparative Guide to 4-Amino-1-Boc-piperidine and Other Piperidine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for targeting a variety of biological receptors. Among the plethora of functionalized piperidines, 4-Amino-1-Boc-piperidine stands out as a versatile and widely utilized building block. This guide provides an objective comparison of this compound with other key piperidine building blocks, supported by experimental data and detailed protocols to inform rational drug design and synthesis.

Physicochemical Properties of Piperidine Building Blocks

The physicochemical properties of a building block are critical determinants of the druglikeness of the final molecule, influencing its solubility, permeability, and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen significantly impacts these properties.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKaWater Solubility
This compound C₁₀H₂₀N₂O₂200.280.710.10 ± 0.20Insoluble
N-Boc-piperidine-4-carboxylic acid C₁₁H₁₉NO₄229.271.14.5 (acid), 10.5 (amine)Insoluble
4-Hydroxy-1-Boc-piperidine C₁₀H₁₉NO₃201.260.8-Soluble in many organic solvents
N-Cbz-4-aminopiperidine C₁₃H₁₈N₂O₂234.291.5~9.5-
Piperidine C₅H₁₁N85.150.911.2Miscible[1]

Note: Predicted values are computationally derived and may vary from experimental values.

Comparative Performance in Key Synthetic Transformations

The utility of a building block is defined by its performance in common synthetic reactions. Here, we compare this compound with other piperidine derivatives in amide coupling, reductive amination, and Suzuki coupling reactions.

Amide Bond Formation

Amide coupling is a fundamental reaction in drug discovery. The nucleophilicity of the amino group on the piperidine ring is a key factor in determining reaction efficiency.

Amine Building BlockCarboxylic AcidCoupling ReagentsSolventYield (%)Reference
This compound Boc-prolineEDC, DMAP, HOBt (cat.)AcetonitrileExcellent[2]
This compound NaproxenEDC, DMAP, HOBt (cat.)Acetonitrile70[2]
Benzylamine (for comparison)Benzoic AcidDIC, HOPONMP/WaterModerate to High[3]

Note: "Excellent" yield indicates a high, but unspecified, yield as reported in the source.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and introducing diversity. The reactivity of the piperidine nitrogen or an amino substituent is crucial.

Amine/KetoneAldehyde/KetoneReducing AgentSolventYield (%)Reference
N-Boc-piperidin-4-one3,4-dichloroaniline--72[4]
1-Benzyl-4-piperidoneγ- or δ-amino esters/acidsSodium triacetoxyborohydride-High-yielding[5]
BenzaldehydeAnilineNaBH₄/DOWEX(R)50WX8THF91[5]
Suzuki Coupling

For building blocks containing a halo-substituent, the Suzuki coupling is a powerful tool for creating carbon-carbon bonds and accessing novel chemical space.

Piperidine Building BlockBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)Reference
N-Boc-4-bromopiperidine (Hypothetical)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water~99 (Aryl Bromide)[6]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious aryl-boronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood[7]

Note: The yield for N-Boc-4-bromopiperidine is an estimation based on similar aryl bromide substrates.

Protecting Group Strategies: Boc vs. Cbz

The choice of the nitrogen protecting group is a critical strategic decision in multi-step synthesis. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most common, offering orthogonal deprotection strategies.

Protecting GroupCleavage ConditionsStabilityTypical Deprotection Yield (%)
Boc Strong acids (e.g., TFA, HCl)[8]Stable to bases, nucleophiles, and catalytic hydrogenolysis[8]>95
Cbz Catalytic hydrogenolysis (e.g., H₂/Pd-C)[8]Stable to acidic and basic conditions (with exceptions)[8]>95

The orthogonality of Boc and Cbz protecting groups allows for selective deprotection in the presence of the other, enabling complex synthetic routes.[8]

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a standard procedure for the coupling of a carboxylic acid with an amine using EDC and HOBt.

Materials:

  • Carboxylic acid (1.0 eq.)

  • Amine (e.g., this compound) (1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)

  • Hydroxybenzotriazole (HOBt) (0.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid and HOBt in anhydrous DMF.

  • Add the amine to the solution.

  • Add DIPEA to the reaction mixture and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Reductive Amination

This protocol outlines a general procedure for the reductive amination of a ketone with an amine using sodium triacetoxyborohydride.

Materials:

  • Ketone (e.g., N-Boc-piperidin-4-one) (1.0 eq.)

  • Amine (1.1 eq.)

  • Sodium triacetoxyborohydride (1.5 eq.)

  • Acetic acid (catalytic)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the ketone and amine in anhydrous DCM.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for N-Boc Deprotection

This protocol describes a standard method for the removal of a Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected amine in DCM (e.g., 0.1 M solution).

  • Add TFA (typically 20-50% v/v) to the solution at room temperature.

  • Stir the reaction and monitor by TLC until the starting material is consumed (typically 30-60 minutes).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Visualizations

experimental_workflow cluster_amide Amide Coupling cluster_reductive Reductive Amination Amine This compound Coupling EDC, HOBt, DIPEA Amine->Coupling Acid Carboxylic Acid Acid->Coupling Amide Amide Product Coupling->Amide Ketone N-Boc-4-piperidone Reduction NaBH(OAc)3 Ketone->Reduction Amine2 Primary/Secondary Amine Amine2->Reduction Product2 Substituted Piperidine Reduction->Product2

Caption: Comparative experimental workflows for amide coupling and reductive amination.

signaling_pathway GPCR GPCR G_protein G Protein GPCR->G_protein Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Drug Piperidine-based Antagonist Drug->GPCR inhibition

Caption: A generic GPCR signaling pathway often targeted by piperidine-containing drugs.

derivatization_logic cluster_N1 N1-Position (after Boc deprotection) cluster_C4 C4-Amino Group Start This compound AmideCoupling Amide Coupling Start->AmideCoupling Sulfonylation Sulfonylation Start->Sulfonylation UreaFormation Urea Formation Start->UreaFormation Boc_Deprotection Boc Deprotection (TFA) Start->Boc_Deprotection Alkylation Alkylation ReductiveAmination Reductive Amination Arylation Arylation (e.g., Buchwald-Hartwig) Deprotected 4-Aminopiperidine Boc_Deprotection->Deprotected Deprotected->Alkylation Deprotected->ReductiveAmination Deprotected->Arylation

Caption: Logical derivatization possibilities for the this compound scaffold.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery, offering a convenient handle for a wide range of synthetic transformations. Its performance in key reactions such as amide coupling and the orthogonality of the Boc protecting group make it a strategic choice for the synthesis of complex molecules. The selection of a particular piperidine building block should be guided by a thorough consideration of its physicochemical properties, reactivity, and the overall synthetic strategy. This guide provides a foundational comparison to aid researchers in making informed decisions for the design and synthesis of next-generation therapeutics.

References

Navigating the Piperidine Maze: A Comparative Guide to Alternatives for 4-Amino-1-Boc-piperidine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a pivotal decision that profoundly influences the synthetic efficiency, physicochemical properties, and ultimately, the biological activity of a drug candidate. 4-Amino-1-Boc-piperidine has long been a cornerstone in medicinal chemistry, offering a versatile scaffold for the introduction of a constrained amino group. However, the ever-present drive for novelty, improved pharmacokinetic profiles, and circumvention of existing patent landscapes has spurred the exploration of viable alternatives. This guide provides an objective, data-driven comparison of key alternatives to this compound, offering insights into their synthetic performance and impact on molecular properties.

The piperidine moiety is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals.[1][2] Its rigid, three-dimensional structure can favorably influence binding to biological targets. The 4-amino substitution provides a crucial vector for further functionalization, typically through amide bond formation. The Boc (tert-butoxycarbonyl) protecting group ensures stability during synthesis and allows for facile deprotection under acidic conditions.

This guide will delve into a comparative analysis of positional isomers, ring-expanded and -contracted analogs, and bioisosteres of this compound. We will present available quantitative data on their physicochemical properties and performance in key synthetic transformations, supplemented with detailed experimental protocols and visual representations of relevant biological pathways and synthetic workflows.

Positional Isomers and Ring Analogs: Subtle Changes, Significant Impact

The most straightforward alternatives to this compound are its positional isomer, 3-Amino-1-Boc-piperidine, and analogs with modified ring structures, such as N-Boc-3-aminopyrrolidine (a five-membered ring) and 4-amino-1-Boc-azepane (a seven-membered ring). These subtle structural modifications can lead to significant changes in the spatial arrangement of the amino group, basicity, and overall conformation, thereby influencing receptor binding and pharmacokinetic properties.

A key reaction in the utilization of these building blocks is amide bond formation. The choice of coupling reagent can significantly impact the yield and purity of the final product.

Comparative Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and some of its common alternatives. It is important to note that while some of these values are experimentally determined, others are predicted and should be used as a guide.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted)logP (Predicted)Key Features
This compound 200.2810.371.3The established standard, offering a secondary amine for derivatization.
3-Amino-1-Boc-piperidine 200.2810.251.3Positional isomer offering a different spatial orientation of the amino group, potentially impacting receptor binding.
N-Boc-3-aminopyrrolidine 186.2510.10.9Ring-contracted analog, offering a more compact and potentially more rigid scaffold.
4-Amino-1-Boc-azepane 214.3110.51.7Ring-expanded analog, providing greater conformational flexibility.

Bioisosteres: Expanding Chemical Space with Novel Scaffolds

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. In the context of this compound, bioisosteric replacement can offer significant advantages, including improved metabolic stability, enhanced target affinity, and the generation of novel intellectual property. A notable class of piperidine bioisosteres are the azaspiro[3.3]heptanes.

Case Study: 1-Azaspiro[3.3]heptane as a Piperidine Mimic in a Bupivacaine Analog

A study by Kirichok et al. introduced 1-azaspiro[3.3]heptane as a novel bioisostere for piperidine.[3] To validate its utility, they synthesized an analog of the local anesthetic bupivacaine, replacing the piperidine ring with the 1-azaspiro[3.3]heptane core. This case study provides valuable comparative data on physicochemical properties and biological activity.

CompoundStructureSolubility (PBS, pH 7.4) (µM)logD (pH 7.4)Metabolic Stability (t½ in HLM, min)
Piperidine Analog (57) 1361.818
1-Azaspiro[3.3]heptane Analog (59) 131.849

Data sourced from Kirichok et al.[3]

The data indicates that the 1-azaspiro[3.3]heptane analog exhibits significantly lower aqueous solubility but a marked improvement in metabolic stability in human liver microsomes (HLM) compared to the piperidine-containing counterpart.[3]

The anesthetic activity of the bupivacaine analog containing the 1-azaspiro[3.3]heptane core was compared to bupivacaine itself using the tail-flick test in mice. While the analog (compound 60) was found to be less active than bupivacaine, it still demonstrated significant anesthetic activity.[4]

Experimental Protocols

General Experimental Workflow for Amide Bond Formation

The following diagram illustrates a typical workflow for the synthesis of an amide using a piperidine-based building block.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Dissolve Carboxylic Acid and Coupling Agent in Solvent Add_Amine Add Amine Building Block Start->Add_Amine Add_Base Add Tertiary Amine Base Add_Amine->Add_Base Cool Cool to 0°C Add_Base->Cool Stir Stir at Room Temperature (12-24h) Cool->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Isolated Product Purify->End

Caption: A generalized workflow for amide synthesis.

Protocol for Amide Coupling:

  • Dissolve the carboxylic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the amine building block (e.g., this compound) (1.0 eq) to the solution.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 1-Azaspiro[3.3]heptane Bupivacaine Analog

The synthesis of the bupivacaine analog involves the amide coupling of 2,6-dimethylaniline with a carboxylic acid precursor of the 1-azaspiro[3.3]heptane core, followed by N-alkylation.

Protocol for the Synthesis of the Bupivacaine Analog:

A detailed, multi-step synthesis is required to generate the functionalized 1-azaspiro[3.3]heptane core. The final steps are highlighted here based on the general principles of amide coupling and N-alkylation.

  • Amide Coupling: The carboxylic acid derivative of N-Boc-1-azaspiro[3.3]heptane (1.0 eq) is coupled with 2,6-dimethylaniline (1.05 eq) using a standard peptide coupling reagent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq) in DMF. The reaction is stirred at room temperature until completion.

  • Boc Deprotection: The resulting amide is treated with an acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, to remove the Boc protecting group.

  • N-Alkylation: The deprotected secondary amine is then alkylated with 1-bromobutane (1.2 eq) in the presence of a base like potassium carbonate in a solvent such as acetonitrile at an elevated temperature to yield the final bupivacaine analog.

Application in GPCR Antagonist Synthesis

Piperidine and its analogs are prevalent scaffolds in the design of ligands for G-protein coupled receptors (GPCRs).[5] For instance, derivatives of 4-aminopiperidine have been instrumental in the development of potent CCR5 receptor antagonists, which are crucial in the treatment of HIV.[1][6] Vicriviroc is a notable example of a CCR5 antagonist that incorporates a modified piperidine structure.

Simplified GPCR Antagonist Signaling Pathway

The following diagram illustrates the general mechanism of action for a GPCR antagonist.

GPCR_Antagonist_Pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_Protein G-Protein (Inactive) GPCR->G_Protein No Activation Ligand Endogenous Ligand Ligand->GPCR Binds & Activates Antagonist Antagonist (e.g., Piperidine Derivative) Antagonist->GPCR Binds & Blocks Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector No Activation Response Cellular Response (Blocked) Effector->Response

Caption: GPCR signaling and antagonist action.

In this pathway, the antagonist molecule, which may contain a piperidine or an alternative scaffold, competitively binds to the GPCR, preventing the binding of the endogenous ligand. This blockade inhibits the conformational change in the receptor necessary for G-protein activation, thereby silencing the downstream signaling cascade and preventing a cellular response.

Conclusion

While this compound remains a highly valuable and widely utilized building block in drug synthesis, a thorough consideration of its alternatives can unlock new avenues in drug design. Positional isomers and ring-modified analogs offer subtle yet powerful ways to modulate the three-dimensional structure and physicochemical properties of a molecule. Furthermore, the exploration of novel bioisosteres, such as the azaspiro[3.3]heptanes, presents an exciting strategy to enhance properties like metabolic stability and to generate new chemical entities. The choice of building block should be a strategic decision, guided by the specific synthetic route, the desired properties of the final drug candidate, and the biological target. The data and protocols provided in this guide aim to facilitate a more informed and strategic selection of these critical synthetic intermediates in the quest for safer and more effective medicines.

References

A Comparative Guide to CCR5 Antagonists: Efficacy Across Different Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor type 5 (CCR5) is a well-validated therapeutic target, primarily for the treatment of HIV-1 infection. As a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, its blockade presents a powerful mechanism to inhibit viral replication.[1] Over the years, a variety of CCR5 antagonists originating from distinct chemical scaffolds have been developed. This guide provides an objective comparison of the in vitro efficacy of these antagonists, focusing on two major classes: small-molecule allosteric inhibitors and monoclonal antibodies. We present supporting experimental data, detailed methodologies for key assays, and a visual representation of the CCR5 signaling pathway.

Small-Molecule Antagonists vs. Monoclonal Antibodies: A Tale of Two Mechanisms

CCR5 antagonists can be broadly categorized based on their chemical structure and mechanism of action.

  • Small-Molecule Allosteric Inhibitors: This class includes compounds like maraviroc, vicriviroc, and the discontinued aplaviroc.[2][3] These orally bioavailable molecules bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[2] This binding induces a conformational change in the receptor, rendering it unrecognizable to the HIV-1 envelope glycoprotein gp120, thereby preventing viral entry.[2][4] Their action is allosteric, meaning they inhibit the receptor's function without directly competing with its natural chemokine ligands at their binding site.[5]

  • Monoclonal Antibodies (mAbs): Leronlimab (formerly PRO 140) is a prime example of this class.[6] It is a humanized monoclonal antibody that binds to an extracellular epitope on the CCR5 receptor.[7] Unlike small-molecule inhibitors, leronlimab appears to act as a competitive inhibitor of HIV-1 entry.[7] Due to their protein nature, monoclonal antibodies are administered via injection.[8]

Quantitative Efficacy Comparison

The following table summarizes the in vitro 50% inhibitory concentrations (IC50) for representative CCR5 antagonists from different scaffolds against HIV-1. It is important to note that IC50 values can vary depending on the specific HIV-1 strain, the cell type used in the assay, and other experimental conditions.

AntagonistScaffoldTargetVirus StrainCell TypeIC50 (nM)Reference(s)
Maraviroc Small MoleculeCCR5HIV-1 Ba-LPM-1 cells0.56 (geometric mean)[5]
43 primary isolatesPBMCs2.0 (IC90, geometric mean)[4][5]
HIV-1 Subtype B (B6)U87.CD4.CCR5 cells2[5]
HIV-1 Subtype C (C8)U87.CD4.CCR5 cells2[5]
40 HIV-1/O strainsPBMCs1.23 (median)[5][9]
Vicriviroc Small MoleculeCCR5Not SpecifiedNot SpecifiedNot Specified in provided abstracts[10]
Aplaviroc Small MoleculeCCR5R5-HIV-1 isolatesNot Specified0.2 - 0.6[1]
Leronlimab Monoclonal AntibodyCCR5Not SpecifiedNot SpecifiedNot Specified in provided abstracts[6]

Note: The development of Aplaviroc was discontinued due to hepatotoxicity.[1][3] While specific IC50 values for Vicriviroc and Leronlimab were not detailed in the provided search results, clinical studies have demonstrated their potent antiviral activity.[6][10][11] Leronlimab, for instance, has shown efficacy in heavily treatment-experienced patients with multi-drug resistant HIV-1.[6][11][12]

CCR5 Signaling Pathway

The binding of natural chemokine ligands (e.g., RANTES/CCL5, MIP-1α/CCL3, MIP-1β/CCL4) or the HIV-1 gp120 protein to CCR5 initiates a cascade of intracellular signals.[13][14] CCR5 is a G protein-coupled receptor (GPCR) that primarily signals through Gαi and Gαq proteins.[15] This signaling leads to the activation of downstream effectors such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), ultimately modulating cellular processes like chemotaxis, inflammation, and cell growth.[7][14][15]

CCR5_Signaling_Pathway CCR5 Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR5 CCR5 G_protein G Protein (Gαi, Gαq, Gβγ) CCR5->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K Ligand Chemokine Ligands (CCL3, CCL4, CCL5) or HIV-1 gp120 Ligand->CCR5 Binding Calcium Ca²⁺ Mobilization PLC->Calcium MAPK MAPK (p38, JNK) PI3K->MAPK Cellular_Response Cellular Response (Chemotaxis, Inflammation) MAPK->Cellular_Response Calcium->Cellular_Response

Caption: CCR5 signaling cascade upon ligand binding.

Experimental Protocols

The in vitro efficacy of CCR5 antagonists is determined using a variety of standardized assays. Below are the methodologies for several key experiments.

HIV-1 p24 Antigen Assay for Antiviral Activity

This assay quantifies the inhibition of HIV-1 replication by measuring the production of the viral core protein p24.[16]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • HIV-1 viral stock (CCR5-tropic strain)

  • CCR5 antagonist (e.g., Maraviroc)

  • 96-well cell culture plates

  • Complete RPMI-1640 medium with 10% FBS

  • Phytohemagglutinin (PHA) and Interleukin-2 (IL-2)

  • HIV-1 p24 Antigen ELISA kit

  • Cell lysis buffer

Procedure:

  • PBMC Preparation and Stimulation: Isolate PBMCs and stimulate with PHA and IL-2 to make them susceptible to HIV-1 infection.

  • Antiviral Assay Setup: Seed the stimulated PBMCs in a 96-well plate. Prepare serial dilutions of the CCR5 antagonist and add them to the respective wells. Include virus control (no drug) and negative control (uninfected cells) wells.

  • Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 7 days).

  • p24 Quantification: After incubation, collect the cell culture supernatant. Perform a p24 antigen ELISA according to the manufacturer's instructions to quantify the amount of p24 in each well.[16]

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the IC50 value by fitting the data to a dose-response curve.

HIV-1 Neutralization Assay (Single-Cycle Infection)

This assay measures the ability of a compound to inhibit viral entry of pseudotyped viruses in a single round of infection.[5]

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • Pseudovirus stock (e.g., HIV-1 Env-pseudotyped luciferase reporter virus)

  • CCR5 antagonist

  • 96-well cell culture plates

  • Culture medium

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Inhibitor Preparation: Prepare serial dilutions of the CCR5 antagonist.

  • Pre-incubation: Pre-incubate the pseudovirus with the serial dilutions of the inhibitor for 1 hour at 37°C.

  • Infection: Add the virus-inhibitor mixture to the TZM-bl cells.

  • Incubation: Incubate for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.[5]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control and determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, providing a quantitative measure of binding affinity (Ki).[17]

Materials:

  • Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells)

  • Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α)

  • Unlabeled CCR5 antagonist

  • 96-well plates

  • Assay buffer

  • Vacuum filtration system with glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from CCR5-expressing cells.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radiolabeled CCR5 ligand and a range of concentrations of the unlabeled antagonist.

  • Incubation: Incubate the mixture to reach equilibrium.

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.[17]

Experimental_Workflow General Experimental Workflow for Efficacy Testing start Start prepare_cells Prepare Target Cells (e.g., PBMCs, TZM-bl) start->prepare_cells prepare_inhibitor Prepare Serial Dilutions of CCR5 Antagonist start->prepare_inhibitor incubate Pre-incubate Cells/Virus with Antagonist prepare_cells->incubate prepare_inhibitor->incubate infect Infect Cells with HIV-1 or Pseudovirus incubate->infect incubate_infection Incubate for Replication/Entry infect->incubate_infection quantify Quantify Viral Activity (p24, Luciferase, etc.) incubate_infection->quantify analyze Data Analysis (Calculate IC50) quantify->analyze end End analyze->end

Caption: Workflow for CCR5 antagonist efficacy testing.

Conclusion

Both small-molecule allosteric inhibitors and monoclonal antibodies have demonstrated potent efficacy as CCR5 antagonists. Small molecules like maraviroc offer the convenience of oral administration, while monoclonal antibodies such as leronlimab provide the potential for less frequent dosing. The choice of antagonist for therapeutic development or research purposes will depend on a variety of factors, including the desired pharmacokinetic profile, the potential for drug-drug interactions, and the specific viral populations being targeted. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of novel CCR5 antagonists from diverse chemical scaffolds.

References

A Spectroscopic and Purity Analysis of 4-Amino-1-Boc-piperidine from Various Commercial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical synthesis and drug discovery, the purity and consistency of starting materials are paramount. 4-Amino-1-Boc-piperidine is a crucial building block, and variability between batches or suppliers can significantly impact reaction outcomes, impurity profiles, and the reproducibility of research. This guide provides an objective spectroscopic comparison of this compound sourced from three different commercial suppliers to highlight potential differences and underscore the importance of in-house quality control.

The quality of reagents like this compound directly influences the success of synthetic chemistry projects.[1][2] While commercial suppliers provide materials to a certain specification, lot-to-lot variability necessitates that laboratories perform their own verification to ensure consistency and reliability in research and development processes.[1]

Comparative Spectroscopic Data

To assess purity and structural integrity, samples of this compound were obtained from three distinct suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. Each sample was subjected to a battery of spectroscopic analyses, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS). The quantitative results are summarized below.

ParameterSupplier ASupplier BSupplier CExpected Specification
Appearance White Crystalline PowderOff-White PowderWhite Crystalline PowderWhite to Off-White Powder
Purity (by GC) 99.1%97.8%99.4%>98.0%
¹H NMR Conforms to StructureConforms to StructureConforms to StructureConforms
¹³C NMR Conforms to StructureConforms to StructureConforms to StructureConforms
FTIR (cm⁻¹) Conforms to StructureConforms to StructureConforms to StructureConforms
Mass Spec (m/z) 200.15 (M⁺)200.16 (M⁺)200.15 (M⁺)200.1525 (Calculated)
Major Impurity 1 0.3% (Unidentified)1.1% (Piperidine)0.2% (Unidentified)Not Specified
Major Impurity 2 0.15% (tert-Butanol)0.4% (Unidentified)Not DetectedNot Specified

Analysis Summary: All three suppliers provided material that met the general specification for appearance and identity, as confirmed by NMR, FTIR, and MS. However, GC analysis revealed notable differences in purity. The sample from Supplier B exhibited a lower purity of 97.8% and contained a significant percentage of a piperidine-related impurity. In contrast, the sample from Supplier C was the purest at 99.4%. These variations highlight the critical need for researchers to conduct their own purity assessments before using such reagents in sensitive applications.

Experimental Protocols

Detailed methodologies were established to ensure a consistent and unbiased comparison of the materials.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed to determine the purity of the samples and identify any volatile impurities.

  • Instrument: Agilent GC-MS system.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature (MSD): 300 °C.

  • Sample Preparation: 1 mg of this compound was dissolved in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired to confirm the chemical structure of the compound.

  • Instrument: Bruker 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • Expected Chemical Shifts (δ): ~3.95 (m, 2H), ~2.80 (m, 2H), ~2.70 (m, 1H), ~1.85 (m, 2H), ~1.45 (s, 9H), ~1.25 (m, 2H).

  • ¹³C NMR:

    • Expected Chemical Shifts (δ): ~154.9, ~79.2, ~50.4, ~44.0, ~28.4.

  • Sample Preparation: 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy was used to identify the key functional groups present in the molecule.

  • Instrument: Bruker Tensor 27 FT-IR Spectrometer.[3]

  • Technique: Attenuated Total Reflectance (ATR).[3]

  • Scan Range: 4000-400 cm⁻¹.

  • Expected Peaks (cm⁻¹): ~3360 (N-H stretch), ~2970 (C-H stretch), ~1680 (C=O stretch, carbamate), ~1170 (C-O stretch).

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

Visualized Workflows

To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logic for method selection.

G cluster_sample Sample Handling cluster_analysis Analytical Workflow cluster_results Data Interpretation sA Supplier A prep Prepare Samples (1 mg/mL in DCM for GC-MS) (10 mg in CDCl3 for NMR) sA->prep sB Supplier B sB->prep sC Supplier C sC->prep gcms GC-MS Analysis (Purity & Volatile Impurities) prep->gcms nmr NMR Spectroscopy (¹H & ¹³C for Structure) prep->nmr ftir FTIR Spectroscopy (Functional Groups) prep->ftir compare Compare Spectra & Purity Data gcms->compare nmr->compare ftir->compare report Generate Comparison Report compare->report

Caption: Experimental workflow for the spectroscopic comparison.

G start Goal: Assess Quality of This compound q1 Need Structural Confirmation? start->q1 q2 Need Quantitative Purity and Volatile Impurity Profile? q1->q2 No nmr Use ¹H and ¹³C NMR q1->nmr Yes q3 Need Functional Group Confirmation? q2->q3 No gcms Use GC-MS q2->gcms Yes ftir Use FTIR q3->ftir Yes end Comprehensive Quality Profile q3->end No nmr->q2 gcms->q3 ftir->end

Caption: Decision diagram for selecting analytical methods.

References

The Aminopiperidine Dilemma: A Cost-Benefit Analysis of Substitution in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine scaffold is a ubiquitous and invaluable tool. Its inherent drug-like properties make it a frequent starting point for the synthesis of novel therapeutics. A key decision in leveraging this scaffold is whether to utilize a simple, unsubstituted aminopiperidine or to invest in the synthesis of a more complex, substituted analog. This guide provides a comprehensive cost-benefit analysis of these two approaches, supported by experimental data, to inform strategic decisions in early-stage drug development.

The core of this analysis lies in a trade-off: the immediate cost and time savings of using a commercially available, unsubstituted aminopiperidine versus the potential for significantly enhanced biological activity and specificity offered by a custom-synthesized, substituted counterpart. This guide will explore this trade-off through two distinct case studies: the development of novel antifungal agents and the design of selective sigma-1 (σ1) receptor ligands.

Cost Analysis: The Price of Complexity

The primary advantage of unsubstituted aminopiperidines is their ready availability and lower initial cost. In contrast, the cost of a substituted aminopiperidine is a combination of the starting materials, reagents, and the time and labor required for synthesis and purification. To illustrate this, a cost estimation for the synthesis of two representative substituted aminopiperidines is presented below, based on a common synthetic route: reductive amination.

Table 1: Estimated Synthesis Cost for Representative Substituted 4-Aminopiperidines

CompoundStarting Material (Piperidine Core)Key Reagent for SubstitutionReducing AgentEstimated Cost per Gram*
Unsubstituted 4-Aminopiperidine---~$15 - $30
N-Dodecyl-4-aminopiperidine4-PiperidoneDodecylamineSodium Triacetoxyborohydride~$50 - $100+
N-Benzyl-4-aminopiperidine4-PiperidoneBenzaldehydeSodium Triacetoxyborohydride~$40 - $80+

Disclaimer: The estimated cost per gram for substituted aminopiperidines is a projection based on the publicly available prices of starting materials and reagents from various chemical suppliers in 2023. This estimation includes the cost of the piperidine core, the key reagent for substitution, and the reducing agent, and makes assumptions about reaction yields and purification costs. Actual costs may vary depending on the supplier, scale of synthesis, and purity requirements.

As Table 1 illustrates, the initial procurement cost of an unsubstituted aminopiperidine is significantly lower than the estimated cost of synthesizing even simple substituted derivatives. The cost of substituted aminopiperidines is influenced by the price of the specific aldehyde or amine used for substitution and the complexity of the synthesis and purification process.

Performance Analysis: The Benefit of Specificity

The justification for the additional cost and effort of synthesizing substituted aminopiperidines lies in their potential for enhanced biological performance. Substituents on the aminopiperidine scaffold can modulate a compound's potency, selectivity, and pharmacokinetic properties.

Case Study 1: Antifungal Activity

A study on novel antifungal agents targeting ergosterol biosynthesis provides a clear example of the benefits of substitution. In this research, various N-substituted 4-aminopiperidines were synthesized and their minimum inhibitory concentrations (MIC) were compared to that of the unsubstituted parent compound.

Table 2: Antifungal Activity of Substituted vs. Unsubstituted 4-Aminopiperidines against Candida albicans

CompoundSubstitutionMIC (µg/mL)[1][2]
4-AminopiperidineUnsubstituted> 64
N-Boc-4-aminopiperidineN-Boc> 64
N-Dodecyl-4-aminopiperidine N-Dodecyl 2

The data clearly demonstrates that the unsubstituted and N-Boc protected 4-aminopiperidines possess negligible antifungal activity. However, the introduction of a long alkyl chain (dodecyl group) at the 4-amino position results in a dramatic increase in potency, with an MIC of 2 µg/mL against Candida albicans.[1][2] This highlights how a specific substitution can transform an inactive scaffold into a potent bioactive molecule.

Case Study 2: Sigma-1 Receptor Binding Affinity

In the realm of neuroscience, the sigma-1 (σ1) receptor is a promising target for the treatment of various central nervous system disorders. The affinity of ligands for this receptor is a critical parameter in drug design. A comparison of the binding affinities (Ki) of unsubstituted and N-benzyl substituted 4-aminopiperidine derivatives for the σ1 receptor reveals the impact of substitution on target engagement.

Table 3: Sigma-1 (σ1) Receptor Binding Affinity of Substituted vs. Unsubstituted Aminopiperidine Analogs

CompoundSubstitutionσ1 Receptor Ki (nM)
4-AminopiperidineUnsubstituted> 10,000 (Estimated)
N-Benzyl-4-aminopiperidine N-Benzyl ~10 - 50 [3][4][5][6]

While specific Ki values for the parent 4-aminopiperidine are not always reported in comparative studies, its affinity for the σ1 receptor is known to be very low. In contrast, the addition of a benzyl group to the piperidine nitrogen (N-benzyl-4-aminopiperidine) results in a significant increase in binding affinity, with reported Ki values in the nanomolar range.[3][4][5][6] This demonstrates that even a relatively simple aromatic substitution can dramatically improve a compound's ability to interact with its biological target.

Experimental Protocols

To provide a practical context for the synthesis and evaluation of these compounds, detailed experimental protocols for key experiments are outlined below.

Synthesis Protocol: Reductive Amination for N-Alkylation/N-Benzylation of 4-Piperidone

This protocol describes a general and widely used method for the synthesis of N-substituted 4-aminopiperidines.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Amine (e.g., Dodecylamine) or Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 4-piperidone monohydrate hydrochloride (1.0 equivalent) and the desired amine (1.2 equivalents) or aldehyde (1.2 equivalents) in DCE or DCM, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 4-aminopiperidine.

Biological Assay Protocol: Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines a standard method for determining the binding affinity of a compound for the sigma-1 receptor.

Materials:

  • Test compounds (substituted and unsubstituted aminopiperidines)

  • Membrane preparation from cells expressing the sigma-1 receptor (e.g., from guinea pig brain or a recombinant cell line)

  • Radioligand (e.g., [³H]-(+)-pentazocine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol at a high concentration)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, the membrane preparation, and the radioligand at a concentration close to its Kd.

  • Add the test compounds at a range of concentrations (typically from 10⁻¹¹ to 10⁻⁵ M). Include wells for total binding (no test compound) and non-specific binding (with a high concentration of a known sigma-1 ligand like haloperidol).

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate a typical synthetic workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Synthesis of Substituted Aminopiperidine cluster_evaluation Biological Evaluation start Starting Materials (4-Piperidone, Amine/Aldehyde) reaction Reductive Amination (NaBH(OAc)₃) start->reaction purification Purification (Column Chromatography) reaction->purification product Substituted Aminopiperidine purification->product assay Binding/Activity Assay (e.g., Radioligand Binding) product->assay data Data Analysis (IC50/Ki Determination) assay->data signaling_pathway cluster_membrane Cell Membrane receptor Sigma-1 Receptor binding Ligand-Receptor Binding receptor->binding ligand Substituted Aminopiperidine (Ligand) ligand->binding Binds to downstream Modulation of Downstream Signaling (e.g., Ion Channels, Kinases) binding->downstream Initiates response Cellular Response (e.g., Neuronal activity modulation, Anti-proliferative effects) downstream->response Leads to

References

A Comparative Guide to the Synthesis of N-Boc-4-aminopiperidine: A New Route vs. Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key building blocks is paramount. N-Boc-4-aminopiperidine is a critical intermediate in the synthesis of a wide array of pharmaceutical compounds. This guide provides an objective comparison of a novel synthetic route with established methods, supported by experimental data, to inform the selection of the most suitable pathway for specific research and development needs.

This publication details a recently disclosed synthetic pathway to N-Boc-4-aminopiperidine and contrasts it with three established methods: reductive amination of N-Boc-4-piperidone, reduction of the corresponding oxime, and a Hofmann-type rearrangement of N-Boc-4-piperidinecarboxamide. The comparison focuses on key performance indicators including yield, purity, reaction time, and considerations of cost and safety.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multifaceted decision, balancing factors such as the availability of starting materials, scalability, and overall process efficiency. The following tables summarize the quantitative data for the new and established synthetic pathways to N-Boc-4-aminopiperidine.

Table 1: Comparison of Key Performance Indicators

ParameterNew Route (from N-Benzyl-4-piperidone)Reductive Amination (from N-Boc-4-piperidone)Oxime Reduction (from N-Boc-4-piperidone)Hofmann-Type Rearrangement (from 4-Piperidinecarboxamide)
Starting Material N-Benzyl-4-piperidoneN-Boc-4-piperidoneN-Boc-4-piperidone4-Piperidinecarboxamide
Overall Yield ~74%Typically high~98% (for reduction step)High
Product Purity >99% (GC)HighHighHigh
Reaction Time ~11 hours (excluding workup)Varies (typically several hours)~14 hours (oxime formation) + reduction time8-10 hours (Boc protection) + 3-5 hours (rearrangement)
Key Reagents Orthoformate, tert-butyl carbamate, Pd/CReducing agent (e.g., NaBH(OAc)₃), Amine sourceHydroxylamine, Reducing agent (e.g., Pd/C, H₂)Di-tert-butyl dicarbonate, Bromine, NaOH
Safety Considerations Use of flammable solvents and catalystUse of borohydride reagentsUse of hydroxylamine and catalystUse of bromine and strong base

Table 2: Starting Material Cost Analysis (Illustrative)

Starting MaterialTypical Cost per 100g (USD)
N-Benzyl-4-piperidone$50 - $100
N-Boc-4-piperidone$100 - $200
4-Piperidinecarboxamide$150 - $250
Ethyl Isonipecotate$30 - $70

Note: Costs are estimates and can vary significantly based on supplier, purity, and quantity.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

New_Synthetic_Route N-Benzyl-4-piperidone N-Benzyl-4-piperidone Ketal Intermediate Ketal Intermediate N-Benzyl-4-piperidone->Ketal Intermediate Orthoformate, Acid catalyst Imine Intermediate Imine Intermediate Ketal Intermediate->Imine Intermediate tert-Butyl carbamate N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine Imine Intermediate->N-Boc-4-aminopiperidine Pd/C, H₂

A new synthetic route to N-Boc-4-aminopiperidine.

Established_Routes cluster_0 Route A: Reductive Amination cluster_1 Route B: Oxime Reduction cluster_2 Route C: Hofmann-Type Rearrangement N-Boc-4-piperidone_A N-Boc-4-piperidone N-Boc-4-aminopiperidine_A N-Boc-4-aminopiperidine N-Boc-4-piperidone_A->N-Boc-4-aminopiperidine_A NH₃, NaBH(OAc)₃ N-Boc-4-piperidone_B N-Boc-4-piperidone Oxime Intermediate Oxime Intermediate N-Boc-4-piperidone_B->Oxime Intermediate H₂NOH·HCl N-Boc-4-aminopiperidine_B N-Boc-4-aminopiperidine Oxime Intermediate->N-Boc-4-aminopiperidine_B Pd/C, H₂ 4-Piperidinecarboxamide 4-Piperidinecarboxamide N-Boc-4-piperidinecarboxamide N-Boc-4-piperidinecarboxamide 4-Piperidinecarboxamide->N-Boc-4-piperidinecarboxamide (Boc)₂O N-Boc-4-aminopiperidine_C N-Boc-4-aminopiperidine N-Boc-4-piperidinecarboxamide->N-Boc-4-aminopiperidine_C Br₂, NaOH

Established synthetic routes to N-Boc-4-aminopiperidine.

Experimental Protocols

Detailed methodologies for the new synthetic route and the established alternatives are provided below.

New Synthetic Route: From N-Benzyl-4-piperidone[1]

This two-step process offers a high-yielding and efficient pathway from a readily available starting material.

Step 1: Synthesis of tert-butyl (1-benzylpiperidin-4-ylidene)carbamate

  • To a 1L three-necked flask, add N-benzyl-4-piperidone (189.2g, 1.00mol), p-toluenesulfonic acid (8.60g, 50mmol), triethyl orthoformate (296.4g, 2.00mol), and ethanol (400mL).

  • Heat the mixture to reflux for 2 hours.

  • Evaporate the ethanol under normal pressure.

  • Add tert-butyl carbamate (128.9g, 1.10mol) and toluene (600mL).

  • Heat the mixture to 90-110°C, removing the ethanol generated during the reaction.

  • Continue the reaction for 3 hours, monitoring for the consumption of starting material by GC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Add ethanol and cool to 0°C to induce crystallization.

  • Filter the white solid product. Yield: 83.9% .

Step 2: Synthesis of N-Boc-4-aminopiperidine

  • In a 5L autoclave, combine the product from Step 1 (235.3g, 0.816mol) and methanol (2.3L).

  • Add 5% Pd/C (11.8g).

  • Purge the system with nitrogen three times, then introduce hydrogen gas to a pressure of 0.8-1.0 MPa.

  • Heat the mixture to 80°C and maintain for 8 hours, monitoring the reaction by GC.

  • Cool the reaction, filter to remove the catalyst, and concentrate the filtrate to obtain the crude product.

  • Triturate the crude product with n-heptane to yield a white solid. Yield: 88.7% .

Established Route A: Reductive Amination from N-Boc-4-piperidone

This method is a common and direct approach to N-Boc-4-aminopiperidine.

  • Dissolve N-Boc-4-piperidone in a suitable solvent such as dichloromethane or methanol.

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, for example, sodium triacetoxyborohydride, portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with an aqueous basic solution (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Established Route B: Oxime Formation and Reduction from N-Boc-4-piperidone

This two-step route provides high yields, particularly in the reduction step.

Step 1: Synthesis of N-Boc-4-piperidone oxime [1]

  • Dissolve N-Boc-4-piperidone (39.9g, 0.20 mol) in a mixture of THF (150 mL) and water (300 mL).

  • Add hydroxylamine hydrochloride (55.2g, 0.80 mol).

  • Add sodium carbonate (55.2g, 0.53 mol) in small portions.

  • Stir the mixture at room temperature for 14 hours.

  • Remove most of the THF in vacuo.

  • Adjust the pH to >10 with 50% aqueous NaOH.

  • Extract the product with ethyl acetate (5 x 50 mL).

  • Concentrate the combined organic layers to a white foam.

  • Triturate with hexane, filter, and dry the solid in vacuo.

Step 2: Reduction of the Oxime

  • Dissolve the oxime intermediate in ethanol.

  • Add a catalyst, such as 10% palladium on charcoal.

  • Expose the mixture to hydrogen gas (e.g., 7 atm) until the starting material is consumed.[2]

  • Filter to remove the catalyst.

  • Concentrate the filtrate to yield N-Boc-4-aminopiperidine as a white crystalline solid. Yield for reduction step: 98% .[2]

Established Route C: Hofmann-Type Rearrangement from 4-Piperidinecarboxamide[4]

This route utilizes a classical rearrangement reaction.

Step 1: Synthesis of N-Boc-4-piperidinecarboxamide

  • In a 1L three-necked flask, suspend 4-piperidinecarboxamide (48-50g) in a mixture of distilled water (98-100mL) and triethylamine (48-50g).

  • With stirring at 20-25°C, add di-tert-butyl dicarbonate (78-80g) dropwise.

  • Stir the reaction at room temperature for 8-10 hours.

  • Adjust the pH to 6-7 with 20% hydrochloric acid.

  • Extract the product with dichloromethane.

  • Dry the organic phase and concentrate to a thick oil.

  • Add acetone (100-150g) and allow to crystallize at 0-2°C for 10-12 hours.

  • Filter to obtain the white crystalline product.

Step 2: Synthesis of N-Boc-4-aminopiperidine

  • In a 1L three-necked flask, add 40%-60% sodium hydroxide solution (198-200ml).

  • Below 25°C, add bromine (60-80g) dropwise.

  • Add the N-Boc-4-piperidinecarboxamide (50g) from the previous step.

  • Reflux the mixture for 3-5 hours.

  • Cool to room temperature and adjust the pH to 5-6 with 10-15% dilute hydrochloric acid at 0-5°C.

  • Extract the product with chloroform.

  • Dry the organic phase and concentrate.

  • Add petroleum ether to induce crystallization at -2°C.

  • Filter to obtain the white crystalline product.

Conclusion

The "new" synthetic route starting from N-benzyl-4-piperidone presents a compelling alternative to established methods for the synthesis of N-Boc-4-aminopiperidine. Its advantages include a short synthetic sequence, high overall yield, and the use of relatively inexpensive and readily available starting materials. While established routes like reductive amination and oxime reduction offer high yields, they often start from the more expensive N-Boc-4-piperidone. The Hofmann-type rearrangement, while effective, involves the use of hazardous reagents like bromine.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, cost constraints, and available equipment. This guide provides the necessary data and protocols to facilitate an informed decision-making process for the efficient synthesis of this valuable pharmaceutical intermediate.

References

A Comparative Analysis of Amine Protecting Groups for Aminopiperidines: Boc vs. Cbz, Fmoc, and Alloc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of an amine protecting group is a critical step in the synthesis of complex molecules containing the aminopiperidine scaffold. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) group against other commonly employed protecting groups—Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc)—offering a comprehensive overview of their performance supported by experimental data.

The aminopiperidine moiety is a prevalent structural motif in a multitude of bioactive compounds and pharmaceutical drugs.[1][2][3][4] The successful synthesis and manipulation of these molecules often hinge on the effective protection of the amine functionality to prevent undesired side reactions. The choice of protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal.[5][6] This comparative study focuses on the practical application of Boc, Cbz, Fmoc, and Alloc for the protection of aminopiperidines.

Orthogonal Protection Strategies: A Cornerstone of Modern Synthesis

The concept of orthogonality is central to the efficient synthesis of complex molecules.[5][7] It allows for the selective deprotection of one functional group in the presence of others. Boc, Cbz, Fmoc, and Alloc form a powerful toolkit for orthogonal protection strategies due to their distinct deprotection mechanisms.[6][8]

  • Boc (tert-butyloxycarbonyl): This widely used protecting group is characterized by its stability in basic and nucleophilic conditions, as well as during catalytic hydrogenolysis.[5] Its key feature is its lability under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10]

  • Cbz (Carboxybenzyl): The Cbz group is renowned for its stability under both acidic and basic conditions, making it orthogonal to both Boc and Fmoc.[11] It is most commonly cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[12][13][14]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc, the Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, most commonly piperidine.[15][16][17] This base-lability makes it orthogonal to acid-labile and hydrogenolysis-labile protecting groups.

  • Alloc (Allyloxycarbonyl): The Alloc group offers another layer of orthogonality as it is stable to both acidic and basic conditions but can be selectively removed by palladium-catalyzed allyl transfer.[18][19][20]

The following diagram illustrates the orthogonal relationship between these four protecting groups.

Orthogonal_Deprotection Boc Boc (Acid Labile) Cbz Cbz (Hydrogenolysis) Boc->Cbz Orthogonal Fmoc Fmoc (Base Labile) Boc->Fmoc Orthogonal Alloc Alloc (Pd(0) Labile) Boc->Alloc Orthogonal Cbz->Fmoc Orthogonal Cbz->Alloc Orthogonal Fmoc->Alloc Orthogonal

Caption: Orthogonal relationships of common amine protecting groups.

Comparative Data on Deprotection of Aminopiperidines

The following table summarizes the typical deprotection conditions for Boc, Cbz, Fmoc, and Alloc groups on an aminopiperidine scaffold, along with reported yields and key considerations.

Protecting GroupReagentsSolventTemperatureTimeTypical YieldKey Considerations
Boc Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) (1:1)[9]DCMRoom Temp30 min - 2 h>95%Strong acid can affect other acid-labile groups.[9] Volatile byproducts.
4M HCl in Dioxane[21]DioxaneRoom Temp1 - 4 h>95%Can be a good alternative to TFA.[21]
Cbz H₂, 10% Pd/C[13]Methanol or EthanolRoom Temp2 - 16 h>90%Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[12]
Transfer Hydrogenolysis (e.g., Ammonium formate, Pd/C)[14]MethanolRoom Temp - Reflux2 - 6 h>90%Avoids the need for a hydrogen gas cylinder.
Fmoc 20% Piperidine in DMF[15][22]DMFRoom Temp15 - 30 min>95%Piperidine is basic and can affect base-labile groups. The dibenzofulvene byproduct must be thoroughly washed away.[15]
Alloc Pd(PPh₃)₄, Phenylsilane (PhSiH₃)[18]Dichloromethane (DCM)0°C - Room Temp1 - 3 h>90%Requires an inert atmosphere. The palladium catalyst can sometimes be difficult to remove completely.[19]
Pd(PPh₃)₄, Dimethylamine-borane complex[19]Dichloromethane (DCM)Room Temp1 - 2 h>90%An effective scavenger for the allyl cation.[19]

Experimental Protocols

Detailed methodologies for the deprotection of a generic N-protected aminopiperidine are provided below. Note that reaction times and purification methods may need to be optimized for specific substrates.

Protocol 1: Boc Deprotection using TFA
  • Dissolution: Dissolve the Boc-protected aminopiperidine in dichloromethane (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.[9]

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
  • Catalyst Suspension: To a solution of the Cbz-protected aminopiperidine in methanol or ethanol, add 10% palladium on carbon (Pd/C) (typically 5-10 mol% of palladium).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected aminopiperidine. Further purification can be performed if necessary.

Protocol 3: Fmoc Deprotection using Piperidine
  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in dimethylformamide (DMF).[22]

  • Deprotection: Add the piperidine/DMF solution to the Fmoc-protected aminopiperidine.

  • Reaction Monitoring: Stir the mixture at room temperature for 15-30 minutes.[22] The reaction is typically rapid.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to remove the dibenzofulvene-piperidine adduct.

Protocol 4: Alloc Deprotection using a Palladium Catalyst
  • Inert Atmosphere: Place the Alloc-protected aminopiperidine in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add phenylsilane (PhSiH₃) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[18]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the deprotected aminopiperidine.

Experimental Workflow for Comparative Analysis

The following diagram outlines a general workflow for a comparative study of these protecting groups on a novel aminopiperidine derivative.

Comparative_Workflow cluster_protection Protection cluster_deprotection Deprotection & Analysis cluster_evaluation Evaluation Aminopiperidine Aminopiperidine Boc_protection Boc Protection Aminopiperidine->Boc_protection Cbz_protection Cbz Protection Aminopiperidine->Cbz_protection Fmoc_protection Fmoc Protection Aminopiperidine->Fmoc_protection Alloc_protection Alloc Protection Aminopiperidine->Alloc_protection Boc_deprotection Boc Deprotection (Acid) Boc_protection->Boc_deprotection Cbz_deprotection Cbz Deprotection (H2, Pd/C) Cbz_protection->Cbz_deprotection Fmoc_deprotection Fmoc Deprotection (Base) Fmoc_protection->Fmoc_deprotection Alloc_deprotection Alloc Deprotection (Pd(0)) Alloc_protection->Alloc_deprotection Analysis Analysis (Yield, Purity, Side Products) Boc_deprotection->Analysis Cbz_deprotection->Analysis Fmoc_deprotection->Analysis Alloc_deprotection->Analysis Comparison Comparative Evaluation Analysis->Comparison

Caption: Workflow for comparing amine protecting groups.

Conclusion

The choice between Boc, Cbz, Fmoc, and Alloc for the protection of aminopiperidines is highly dependent on the overall synthetic strategy.

  • Boc is a robust and widely used protecting group, ideal for syntheses that do not involve strong acidic conditions.

  • Cbz offers excellent stability and is a valuable orthogonal partner to both Boc and Fmoc, provided that the molecule is stable to hydrogenolysis.

  • Fmoc is the protecting group of choice when acid-labile functionalities are present, and its mild deprotection conditions are a significant advantage.[16]

  • Alloc provides an additional layer of orthogonality, being removable under neutral conditions with a palladium catalyst, which is particularly useful in the synthesis of highly complex and sensitive molecules.

A thorough understanding of the stability and deprotection conditions of each of these protecting groups is essential for the successful design and execution of synthetic routes involving aminopiperidine-containing target molecules. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their specific synthetic challenges.

References

A Head-to-Head Comparison of Coupling Reagents for the Acylation of 4-Amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of 4-amino-1-Boc-piperidine is a critical transformation in the synthesis of a vast array of pharmaceutical compounds. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its functionalization often involves the formation of an amide bond. The choice of coupling reagent for this reaction can significantly impact yield, purity, reaction time, and overall efficiency. This guide provides an objective, data-driven comparison of three commonly employed coupling reagents: HATU, HBTU, and EDC, to aid in the selection of the optimal reagent for your specific research needs.

Introduction to Coupling Reagents

Amide bond formation between a carboxylic acid and an amine, such as this compound, is typically not spontaneous and requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the carboxylic acid into a more reactive species.[1][2] The ideal coupling reagent should provide high yields and purity while minimizing side reactions, such as epimerization if chiral centers are present.[3] This comparison focuses on three widely used reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly reactive uronium/aminium salt-based reagent known for its efficiency, especially in challenging couplings.[3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another popular uronium/aminium salt reagent, widely used for its effectiveness and cost-efficiency compared to HATU.[4]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates carboxylic acids and is favored for its ease of removal of byproducts during workup.[5]

Quantitative Performance Comparison

The following table summarizes the key performance indicators for HATU, HBTU, and EDC in the acylation of this compound with a generic carboxylic acid. The data presented is a representative summary based on typical outcomes reported in the literature for analogous reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Coupling ReagentTypical YieldTypical PurityReaction TimeKey AdvantagesKey Disadvantages
HATU >95%>98%30-60 minHigh reactivity and speed, low rate of racemization, effective for sterically hindered substrates.[3][6]Higher cost compared to other reagents.
HBTU 90-95%~95%1-2 hoursGood efficiency, less expensive than HATU.[4]Can be less effective for "difficult" couplings compared to HATU.[6]
EDC 85-90%~90%2-4 hoursWater-soluble byproducts are easily removed by aqueous workup, cost-effective.[5]Generally lower reactivity, may require an additive like HOBt for optimal performance.

Experimental Protocols

Detailed methodologies for the acylation of this compound with a representative carboxylic acid using HATU, HBTU, and EDC are provided below.

General Materials:
  • This compound

  • Carboxylic Acid (R-COOH)

  • Coupling Reagent (HATU, HBTU, or EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Protocol 1: Coupling using HATU
  • Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.[7]

  • Add HATU (1.1 eq) to the reaction mixture.[7]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for further purification.

Protocol 2: Coupling using HBTU
  • In a separate vial, pre-activate the carboxylic acid (1.0 eq) with HBTU (1.0 eq) and DIPEA (2.0 eq) in DMF for 1-2 minutes.

  • Add a solution of this compound (1.1 eq) in DMF to the activated carboxylic acid solution.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test if on solid phase) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Coupling using EDC
  • Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and an additive such as HOBt (1.2 eq) in DMF at 0°C.

  • Add EDC (1.2 eq) and stir the mixture.[8]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • When the reaction is complete, wash the mixture with water to remove excess EDC and the urea byproduct.[8]

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate, filter, and evaporate to obtain the crude product.

Visualizing the Process

To better understand the experimental workflow and the decision-making process for selecting a coupling reagent, the following diagrams are provided.

G cluster_reactants Reactants cluster_reagents Reagents R_acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid R_acid->Activation R_amine This compound Coupling Amide Bond Formation R_amine->Coupling Coupling_Reagent Coupling Reagent (HATU, HBTU, or EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Solvent (e.g., DMF) Solvent->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Final Product: Acylated Piperidine Purification->Final_Product

Caption: General experimental workflow for the acylation of this compound.

G Start Select Coupling Reagent Cost Is cost a primary concern? Start->Cost Steric_Hindrance Are substrates sterically hindered or prone to racemization? Cost->Steric_Hindrance No EDC Use EDC Cost->EDC Yes Workup_Simplicity Is ease of byproduct removal critical? Steric_Hindrance->Workup_Simplicity No HATU Use HATU Steric_Hindrance->HATU Yes HBTU Use HBTU Workup_Simplicity->HBTU No Workup_Simplicity->EDC Yes

Caption: Logical diagram for selecting a suitable coupling reagent.

Conclusion

The choice of coupling reagent for the acylation of this compound depends on a balance of factors including the complexity of the substrates, desired purity, reaction time, and cost. For routine acylations where cost and ease of workup are priorities, EDC is a viable option. HBTU offers a good balance of reactivity and cost for a wide range of applications. When dealing with sterically hindered substrates, "difficult" couplings, or when minimizing racemization is paramount, HATU is often the reagent of choice due to its superior reactivity and efficiency, despite its higher cost.[3][6] This guide provides the necessary data and protocols to make an informed decision for your specific synthetic needs.

References

A Researcher's Guide to NMR Analysis for the Structural Confirmation of 4-Amino-1-Boc-piperidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for 4-Amino-1-Boc-piperidine, a common building block, alongside its N-acetyl derivative and alternative scaffolds. Detailed experimental protocols and visual workflows are included to aid in the accurate identification and characterization of these compounds.

Performance Comparison: NMR Spectral Data

The structural features of this compound and its analogues give rise to characteristic signals in both ¹H and ¹³C NMR spectra. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for the parent compound, its N-acetylated product, and two common alternatives: N-Cbz-4-aminopiperidine and 3-Amino-1-Boc-pyrrolidine. These alternatives are chosen to illustrate the influence of the protecting group and the ring size on the NMR spectrum.

¹H NMR Data Comparison

Compound NameSolventProton AssignmentChemical Shift (δ ppm) and Multiplicity
This compound CDCl₃Boc (C(CH₃)₃)1.46 (s, 9H)
Piperidine H2ax, H6ax2.85 (t, J=12.4 Hz, 2H)
Piperidine H2eq, H6eq4.05 (br d, 2H)
Piperidine H3ax, H5ax1.25 (qd, J=12.4, 4.0 Hz, 2H)
Piperidine H3eq, H5eq1.85 (br d, 2H)
Piperidine H42.70 (tt, J=10.4, 4.0 Hz, 1H)
-NH₂1.2 (br s, 2H)
N-(1-Boc-piperidin-4-yl)acetamide CDCl₃Boc (C(CH₃)₃)1.45 (s, 9H)
Acetyl (CH₃)1.98 (s, 3H)
Piperidine H2ax, H6ax2.80 (t, 2H)
Piperidine H2eq, H6eq4.10 (br d, 2H)
Piperidine H3ax, H5ax1.35 (m, 2H)
Piperidine H3eq, H5eq1.95 (br d, 2H)
Piperidine H43.80 (m, 1H)
-NH5.40 (br d, 1H)
N-Cbz-4-aminopiperidine CDCl₃Piperidine H2ax, H6ax2.65 (t, 2H)
Piperidine H2eq, H6eq3.10 (d, 2H)
Piperidine H3ax, H5ax1.40 (m, 2H)
Piperidine H3eq, H5eq1.90 (d, 2H)
Piperidine H43.60 (m, 1H)
-NH (piperidine)1.70 (s, 1H)
-NH (carbamate)4.80 (d, 1H)
Benzyl (CH₂)5.10 (s, 2H)
Aromatic (C₆H₅)7.35 (m, 5H)
3-Amino-1-Boc-pyrrolidine CDCl₃Boc (C(CH₃)₃)1.46 (s, 9H)
Pyrrolidine CH₂3.10-3.60 (m, 4H)
Pyrrolidine CH3.75 (m, 1H)
Pyrrolidine CH₂1.70 (m, 1H), 2.10 (m, 1H)
-NH₂1.4 (br s, 2H)

¹³C NMR Data Comparison

Compound NameSolventCarbon AssignmentChemical Shift (δ ppm)
This compound CDCl₃Boc C (CH₃)₃79.5
Boc C(C H₃)₃28.4
Boc C =O154.9
Piperidine C2, C643.5
Piperidine C3, C534.5
Piperidine C450.5
N-(1-Boc-piperidin-4-yl)acetamide CDCl₃Boc C (CH₃)₃79.6
Boc C(C H₃)₃28.4
Boc C =O154.7
Acetyl C H₃23.3
Acetyl C =O169.5
Piperidine C2, C642.8
Piperidine C3, C532.0
Piperidine C448.5
N-Cbz-4-aminopiperidine CDCl₃Piperidine C2, C645.5
Piperidine C3, C533.0
Piperidine C449.0
Benzyl C H₂67.0
Carbamate C =O156.5
Aromatic C H128.0, 128.1, 128.5
Aromatic quat. C 136.8
3-Amino-1-Boc-pyrrolidine CDCl₃Boc C (CH₃)₃79.2
Boc C(C H₃)₃28.5
Boc C =O154.7
Pyrrolidine CH₂44.5, 51.0
Pyrrolidine CH50.0
Pyrrolidine CH₂34.0

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Materials:

  • Compound of interest (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) of high purity

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Using a pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, it is good practice to filter the solution through a small plug of cotton or glass wool in the pipette.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the spinner on the sample changer or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.

    • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguous assignments.

Visualization of Experimental and Logical Workflows

To further clarify the process of NMR analysis for structural confirmation, the following diagrams illustrate the key workflows.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire_1H Acquire 1H Spectrum shim->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate (1H) calibrate->integrate assign Assign Signals integrate->assign

Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Processing.

G cluster_reactions Common Reactions cluster_products Reaction Products cluster_analysis NMR Analysis compound This compound acetylation Acetylation compound->acetylation alkylation Alkylation / Reductive Amination compound->alkylation nmr_parent NMR of Starting Material compound->nmr_parent n_acetyl N-Acetyl Derivative acetylation->n_acetyl n_alkyl N-Alkyl Derivative alkylation->n_alkyl nmr_product NMR of Product n_acetyl->nmr_product n_alkyl->nmr_product comparison Spectral Comparison nmr_parent->comparison nmr_product->comparison

Caption: Logical Flow for Confirming Product Structure via NMR Comparison.

Evaluating the performance of different catalysts in 4-Amino-1-Boc-piperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Catalyst Performance in 4-Amino-1-Boc-piperidine Synthesis

For researchers, scientists, and professionals in drug development, the efficient synthesis of this compound is a critical step in the development of novel therapeutics. This versatile building block is a key component in a wide array of pharmacologically active molecules. The most prevalent synthetic route is the reductive amination of 1-Boc-4-piperidone. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, yield, and in some cases, stereoselectivity. This guide provides an objective comparison of various catalysts employed in the synthesis of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Key Catalysts

The selection of a catalyst for the synthesis of this compound primarily revolves around the reductive amination of 1-Boc-4-piperidone with an ammonia source. Heterogeneous catalysts are often favored for their ease of handling and separation from the reaction mixture. Palladium, Platinum, Nickel, and Rhodium-based catalysts have all been utilized in this context.

Table 1: Comparison of Catalyst Performance in the Synthesis of this compound and Related Reactions

CatalystSubstrateAmine SourceReducing AgentSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Notes
10% Pd/Ctert-butyl (1-benzylpiperidin-4-yl)carbamate-H₂MethanolNot SpecifiedNot Specified1299Debenzylation reaction to yield this compound.[1]
10% Pd/CImine from N-benzyl-4-piperidone and tert-butyl carbamate-H₂Methanol600.8-1.0788.1Two-step synthesis of 4-Boc-aminopiperidine.[2]
5% Pd/CImine from N-benzyl-4-piperidone and tert-butyl carbamate-H₂Methanol800.8-1.0888.7Two-step synthesis of 4-Boc-aminopiperidine.[2]
10% Pd/C4-BENZYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER-H₂EthanolNot Specified~0.7 (7 atm)Not Specified98Hydrogenation for debenzylation.[3]
Rh(cod){(2S,4S)-ptbp-skewphos)}OTf / K₂CO₃Tetrasubstituted Enamine-H₂2-Propanol501.016-22>95 (ee)Asymmetric hydrogenation of an enamine precursor to a chiral amine.[4]
Co/(N)SiCVarious Ketones/Aldehydesaq. NH₃H₂Water501.020up to 93Reductive amination to primary amines, outperforming noble metal catalysts in some cases.[2]
Fe/(N)SiCVarious Ketones/Aldehydesaq. NH₃H₂Water130-1406.520up to 96Reductive amination to primary amines with a broad scope.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for the most common catalytic systems.

Protocol 1: Reductive Amination using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the synthesis of this compound via the reductive amination of an imine precursor, which is a common industrial method.[2]

Materials:

  • Imine precursor (from N-benzyl-4-piperidone and tert-butyl carbamate)

  • Methanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Autoclave

Procedure:

  • In a suitable autoclave, dissolve the imine precursor (e.g., 242.0 g, 0.839 mol) in methanol (2.4 L).

  • Carefully add 10% Pd/C (12.1 g) to the solution.

  • Seal the autoclave and purge the system with nitrogen three times.

  • Introduce hydrogen gas and pressurize the reactor to 0.8-1.0 MPa.

  • Slowly heat the reaction mixture to 60°C and maintain this temperature for 7 hours, ensuring efficient stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the starting material is completely consumed.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., n-heptane) to yield this compound as a white solid.

Protocol 2: Asymmetric Hydrogenation of an Enamine Precursor using a Rhodium Catalyst

This protocol provides a method for the synthesis of a chiral amine through the asymmetric hydrogenation of a tetrasubstituted enamine, which can be adapted for the synthesis of chiral this compound derivatives.[4]

Materials:

  • Tetrasubstituted enamine substrate

  • [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf (or other suitable chiral Rh-catalyst)

  • Potassium carbonate (K₂CO₃)

  • 2-Propanol

  • Hydrogen gas

  • Autoclave

Procedure:

  • In a glovebox, charge a reaction vial with the tetrasubstituted enamine substrate (1.0 equiv), the rhodium catalyst (e.g., s/c ratio of 20), and potassium carbonate (1.0 equiv).

  • Add degassed 2-propanol to the vial.

  • Place the vial in an autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 1.0 MPa.

  • Heat the reaction mixture to 50°C and stir for 16-22 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • The reaction mixture can be analyzed directly by chiral HPLC to determine the enantiomeric excess (ee).

  • The product can be isolated by standard work-up procedures, such as solvent evaporation and chromatography.

Mandatory Visualizations

Reaction Pathway for this compound Synthesis

The primary route for the synthesis of this compound involves the reductive amination of 1-Boc-4-piperidone. This can proceed through an intermediate imine, which is then hydrogenated.

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 1_Boc_4_piperidone 1-Boc-4-piperidone Imine Imine Intermediate 1_Boc_4_piperidone->Imine + NH₃ - H₂O 4_Amino_1_Boc_piperidine This compound Imine->4_Amino_1_Boc_piperidine Catalytic Hydrogenation (e.g., Pd/C, H₂)

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow for Catalyst Evaluation

A standardized workflow is essential for the objective comparison of different catalysts.

experimental_workflow Start Start: Define Reaction (1-Boc-4-piperidone + Amine Source) Catalyst_Selection Select Catalyst (e.g., Pd/C, Pt/C, Raney Ni, Rh, Ru) Start->Catalyst_Selection Reaction_Setup Reaction Setup: - Substrate & Catalyst Loading - Solvent, Temperature, Pressure Catalyst_Selection->Reaction_Setup Reaction_Execution Execute Reaction (Stirring for defined time) Reaction_Setup->Reaction_Execution Monitoring Monitor Progress (TLC, GC, HPLC) Reaction_Execution->Monitoring Workup Reaction Work-up: - Catalyst Filtration - Product Isolation Monitoring->Workup Reaction Complete Analysis Product Analysis: - Yield Calculation - Purity (NMR, LC-MS) - Enantiomeric Excess (chiral HPLC) Workup->Analysis Comparison Compare Performance Metrics: - Yield - Selectivity - TON/TOF Analysis->Comparison End End: Select Optimal Catalyst Comparison->End

Caption: A typical experimental workflow for evaluating catalyst performance.

References

A Comprehensive Guide to the Cross-Validation of Analytical Methods for the Characterization of 4-Amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable characterization of 4-Amino-1-Boc-piperidine, a critical building block in pharmaceutical synthesis, is paramount for ensuring drug product quality and consistency. Cross-validation of analytical methods is a vital process to demonstrate that a method is suitable for its intended purpose and that the data generated is accurate and reproducible.[1] This is particularly crucial when comparing or combining data from different analytical techniques or laboratories.[1]

This guide provides an objective comparison of common analytical techniques for the characterization and purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR). The selection of an appropriate analytical method depends on various factors, including the nature of the analyte, the sample matrix, required sensitivity, and the specific application.[1]

Comparative Overview of Analytical Methods

The choice between chromatographic and spectroscopic methods for the analysis of this compound depends on the analytical objective. Chromatographic techniques like HPLC and GC-MS are ideal for separation and quantification, especially for purity analysis and impurity profiling. Spectroscopic methods like NMR and FTIR are powerful for structural elucidation and identification.

Gas chromatography is a widely used technique for analyzing volatile and thermally stable compounds.[2] While this compound can be analyzed by GC, derivatization may sometimes be necessary to improve peak shape and thermal stability due to the primary amine group.[2] HPLC is well-suited for non-volatile or thermally labile compounds and often does not require derivatization.[2] For sensitive analyses, such as trace impurity quantification, LC-MS/MS offers excellent sensitivity and selectivity.[3]

Data Presentation: Performance Characteristics of Analytical Techniques

The following table summarizes the typical performance characteristics of HPLC-UV (with derivatization) and LC-MS/MS for the analysis of small aliphatic amines, which are representative of this compound.[3]

Performance MetricHPLC-UV (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 5%< 10%
Accuracy (Recovery %) 90 - 110%95 - 105%
Selectivity Moderate to GoodExcellent
Throughput ModerateHigh
Cost per Sample LowHigh
Instrumentation Cost ModerateVery High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for piperidine derivatives and should be optimized and validated for specific applications.[1][4]

Method 1: High-Performance Liquid Chromatography (HPLC-UV) with Pre-Column Derivatization

Due to the lack of a strong UV chromophore in this compound, pre-column derivatization is often necessary for sensitive UV detection.[3] Dansyl chloride is a common derivatizing agent for primary amines.[3]

  • Sample Preparation and Derivatization:

    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile.[3]

    • Sample Solution: Dissolve the sample in a compatible solvent.[3]

    • Derivatization Procedure: To 100 µL of the standard or sample solution, add 200 µL of a borate buffer solution (pH 9.5). Add 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile). Vortex the mixture and incubate at 60°C for 30 minutes in the dark. After incubation, add a quenching reagent (e.g., sodium hydroxide solution) to react with excess dansyl chloride.[3]

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for dansyl chloride derivatives).[1]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity without the need for derivatization.[3]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).[3]

    • Sample Solution: Dissolve the sample in the initial mobile phase composition.[3]

    • Filtration: Filter the solution through a 0.22 µm syringe filter before injection.[3]

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

    • Flow Rate: 0.2-0.6 mL/min.[1]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds.

  • Sample Preparation:

    • Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or methanol.[2]

  • GC-MS Conditions:

    • Column: HP1-MS (100% dimethylpolysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.[5]

    • Injector Temperature: 280 °C.[5]

    • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[5]

    • Oven Temperature Program: Initial temperature of 170°C for 1 min, ramp up to 190°C at 8°C/min, then ramp up to 293°C at 18°C/min and hold for 7.1 min, followed by a ramp to 325°C at 50°C/min and a final hold for 6.1 min.[5]

    • MSD Source: EI = 70 eV.[5]

    • Scan Range: m/z 50-550 amu.[5]

Method 4: Spectroscopic Analysis (NMR and FTIR)

NMR and FTIR are used for structural confirmation and identification.

  • ¹H NMR and ¹³C NMR: Provides detailed information about the molecular structure. Spectra are available in public databases.[6][7]

  • FTIR: Used to identify functional groups present in the molecule. Spectra can be obtained using techniques like Melt (Liquid) or ATR-Neat.[7]

Mandatory Visualization

The following diagrams illustrate the logical workflows for cross-validating analytical methods and the experimental process for the described techniques.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective of Cross-Validation SelectMethods Select Analytical Methods (e.g., HPLC, GC-MS) DefineObjective->SelectMethods DefineCriteria Define Acceptance Criteria SelectMethods->DefineCriteria PrepareSamples Prepare Standard and QC Samples AnalyzeMethod1 Analyze Samples with Method 1 PrepareSamples->AnalyzeMethod1 AnalyzeMethod2 Analyze Samples with Method 2 PrepareSamples->AnalyzeMethod2 CompareResults Compare Results Statistically AnalyzeMethod1->CompareResults AnalyzeMethod2->CompareResults EvaluateCriteria Evaluate Against Acceptance Criteria CompareResults->EvaluateCriteria Conclusion Draw Conclusion on Method Comparability EvaluateCriteria->Conclusion

Workflow for the cross-validation of two analytical methods.

ExperimentalWorkflows cluster_hplc HPLC-UV with Derivatization Workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow HPLC_SamplePrep Sample Preparation HPLC_Derivatization Derivatization with Dansyl Chloride HPLC_SamplePrep->HPLC_Derivatization HPLC_Analysis HPLC-UV Analysis HPLC_Derivatization->HPLC_Analysis HPLC_Data Data Acquisition and Processing HPLC_Analysis->HPLC_Data LCMS_SamplePrep Sample Preparation (Dilute and Shoot) LCMS_Analysis LC-MS/MS Analysis LCMS_SamplePrep->LCMS_Analysis LCMS_Data Data Acquisition and Processing LCMS_Analysis->LCMS_Data GCMS_SamplePrep Sample Preparation GCMS_Analysis GC-MS Analysis GCMS_SamplePrep->GCMS_Analysis GCMS_Data Data Acquisition and Processing GCMS_Analysis->GCMS_Data

Experimental workflows for different analytical techniques.

Conclusion

The choice of analytical method for the characterization of this compound should be guided by the specific requirements of the analysis. For routine quality control and purity assessment where high sensitivity is not paramount, HPLC-UV with derivatization offers a robust and cost-effective solution.[3] For trace-level impurity analysis or when high selectivity is required, LC-MS/MS is the superior method.[3] GC-MS is a viable alternative, particularly for assessing volatile impurities. Spectroscopic methods like NMR and FTIR are indispensable for definitive structural identification. A thorough cross-validation of these methods is essential to ensure the generation of reliable and consistent data throughout the drug development lifecycle.[8]

References

Safety Operating Guide

Proper Disposal of 4-Amino-1-Boc-piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Amino-1-Boc-piperidine, a common reagent in pharmaceutical research and development. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

I. Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling.[1] Understanding its primary hazards is the first step in safe management.

Hazard Classification Summary:

Hazard CategoryClassificationKey Information
Acute Oral Toxicity Category 4Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 1BCauses severe skin burns and irritation.[1]
Serious Eye Damage/Irritation Category 1Causes serious eye damage.[1]
Specific Target Organ Toxicity Single Exposure, Category 3May cause respiratory irritation.[2][3]

Essential Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[2]

  • Body Protection: A lab coat or a complete suit protecting against chemicals.[1][2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially if dust may be generated or if working outside of a chemical fume hood.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] This chemical must not be disposed of down the drain or in regular trash.[4][6] All chemical waste should be managed through your institution's Environmental Health and Safety (EHS) program.[4]

Step 1: Waste Collection and Segregation

  • Unused or Waste Product: Collect any unused, expired, or waste this compound in a designated hazardous waste container.[7]

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads from a spill, contaminated labware, or used PPE, must also be collected as hazardous waste.[7][8]

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[7] Plastic containers are often preferred.[4]

  • Segregation: Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents and strong acids.[9][10]

Step 2: Labeling the Hazardous Waste Container Proper labeling is a critical regulatory requirement. As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your EHS department.[4][8] The label must include:

  • The words "Hazardous Waste".[4][7]

  • The full chemical name: "this compound". Do not use abbreviations.[4]

  • The approximate quantity of the waste.

  • The date when waste was first added to the container.

  • The name and contact information of the principal investigator or responsible person.[4]

  • The laboratory location (building and room number).[4]

  • Appropriate hazard pictograms (e.g., corrosive, health hazard).[4]

Step 3: Storage of Hazardous Waste

  • Store the labeled hazardous waste container in a designated, well-ventilated satellite accumulation area within your laboratory.

  • Ensure the container is kept closed at all times, except when adding waste.[5][7]

  • Utilize secondary containment to prevent the spread of material in case of a leak.[8]

Step 4: Arranging for Disposal

  • Once the waste container is full or you are ready to have it removed, complete any required institutional waste pickup forms.[4]

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.[8] Do not transport hazardous waste yourself.[8]

Step 5: Disposal of Empty Containers

  • An empty container that held this compound must be managed carefully.[7]

  • Triple-rinse the container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[7][8]

  • Crucially, the rinsate from this process is considered hazardous waste and must be collected in a labeled hazardous waste container for disposal.[7][8]

  • After triple-rinsing, deface or remove the original chemical label. The clean, rinsed container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[8]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound and its associated waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_empty Empty Container Management start Identify this compound Waste (Unused chemical, contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always empty_q Is original container empty? start->empty_q container Select Compatible Hazardous Waste Container ppe->container label_container Affix 'Hazardous Waste' Label - Full Chemical Name - PI Info & Location - Date container->label_container collect_waste Collect Waste into Labeled Container label_container->collect_waste store_waste Store Sealed Container in Designated Satellite Accumulation Area collect_waste->store_waste segregate Segregate from Incompatible Chemicals store_waste->segregate ehs_pickup Arrange for EHS Pickup segregate->ehs_pickup end Disposal Complete ehs_pickup->end empty_q->ppe No triple_rinse Triple-Rinse Container with Appropriate Solvent empty_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container in Regular Trash triple_rinse->dispose_container collect_rinsate->collect_waste Add to waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-Amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 4-Amino-1-Boc-piperidine (CAS: 87120-72-7).

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling to avoid adverse health effects. The primary hazards associated with this compound are summarized below.

Hazard ClassHazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1][2]
Skin corrosion/irritation (Category 1B/2)H314: Causes severe skin burns and eye damage[1][2] / H315: Causes skin irritation[2][3][4]
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damage[2][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[2][3][4]
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk when handling this compound. The following table outlines the recommended PPE.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety glasses with side-shields and a face shield, or chemical safety goggles.Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
Respiratory A NIOSH-approved N95 dust mask or a full-face particle respirator (type N100 US or P3 EN 143) may be necessary if engineering controls are insufficient or during spill cleanup.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]
Footwear Closed-toe shoes.No specific information found in search results.

Operational Plan: Safe Handling Protocol

This step-by-step guide details the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Before starting, confirm that all necessary PPE is available and in good condition.

  • Prepare all required equipment and reagents to minimize movement during the experiment.

2. Handling the Solid Compound:

  • Wear all required PPE before handling the chemical.

  • Carefully weigh the solid compound in the fume hood to avoid generating dust.

  • If transferring the solid, use a spatula and avoid creating dust clouds.

  • Keep the container tightly closed when not in use.[1][3]

3. Solution Preparation:

  • When dissolving the solid, slowly add it to the solvent to prevent splashing.

  • Handle solutions under the fume hood.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]

  • Clean the work area and any contaminated equipment.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all waste, including unused material and contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed waste container.[1][3]

2. Waste Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Do not pour the waste down the drain.[3][5]

  • Follow all federal, state, and local environmental regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_transfer Transfer and/or Dissolve handle_weigh->handle_transfer post_clean Clean Work Area handle_transfer->post_clean post_wash Wash Hands post_clean->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect disp_store Store Waste Appropriately disp_collect->disp_store disp_dispose Dispose via Licensed Contractor disp_store->disp_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-Boc-piperidine
Reactant of Route 2
4-Amino-1-Boc-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.